molecular formula C10H8FNO B1339319 8-Fluoro-2-methylquinolin-4-ol CAS No. 5288-22-2

8-Fluoro-2-methylquinolin-4-ol

Numéro de catalogue: B1339319
Numéro CAS: 5288-22-2
Poids moléculaire: 177.17 g/mol
Clé InChI: LLUXFHIYAWGJGO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

8-Fluoro-2-methylquinolin-4-ol is a useful research compound. Its molecular formula is C10H8FNO and its molecular weight is 177.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

8-fluoro-2-methyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c1-6-5-9(13)7-3-2-4-8(11)10(7)12-6/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLUXFHIYAWGJGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00572353
Record name 8-Fluoro-2-methylquinolin-4(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5288-22-2
Record name 8-Fluoro-2-methylquinolin-4(1H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-fluoro-2-methylquinolin-4-ol
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Foundational & Exploratory

An In-depth Technical Guide to 8-Fluoro-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Fluoro-2-methylquinolin-4-ol, a fluorinated quinoline derivative with significant potential in medicinal chemistry and materials science. Quinoline scaffolds are foundational in the development of therapeutic agents, and the strategic incorporation of fluorine can enhance pharmacological properties such as metabolic stability and binding affinity. This document details the physicochemical properties, synthesis, and potential applications of this compound, serving as a crucial resource for its utilization as a versatile building block in drug discovery and the development of novel organic materials. While specific biological data for this compound is limited, this guide extrapolates its potential activities based on structurally related compounds.

Chemical and Physical Properties

This compound, with the CAS number 5288-22-2, is a heterocyclic compound featuring a quinoline core structure.[1] The presence of a fluorine atom at the 8-position, a methyl group at the 2-position, and a hydroxyl group at the 4-position bestows upon it unique chemical characteristics.[1] It is also known by its synonym, 8-Fluoro-2-methyl-4-quinolinol.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 5288-22-2
Molecular Formula C10H8FNO[1][2]
Molecular Weight 177.18 g/mol [1][2]
Appearance Pale cream to pale brown powder/crystal[1]
Melting Point 230 - 236 °C[1]
Purity >98%[1]
IUPAC Name 8-fluoro-2-methyl-1H-quinolin-4-one[3]
InChI Key LLUXFHIYAWGJGO-UHFFFAOYSA-N

Synthesis of this compound

The synthesis of this compound can be achieved through established methodologies for quinoline synthesis, such as the Conrad-Limpach reaction. This involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization.[4]

Experimental Protocol: Synthesis via Conrad-Limpach Reaction

This protocol is adapted from the synthesis of structurally similar compounds and provides a reliable method for the gram-scale production of this compound.

Step 1: Condensation of 2-Fluoroaniline with Ethyl Acetoacetate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-fluoroaniline (1 equivalent) and ethyl acetoacetate (1 equivalent).

  • Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Remove the excess reactants and solvent under reduced pressure to yield the crude enamine intermediate, ethyl 3-((2-fluorophenyl)amino)but-2-enoate.

Step 2: Thermal Cyclization

  • Add the crude enamine intermediate to a high-boiling point solvent, such as Dowtherm A or polyphosphoric acid (PPA), in a suitable reaction vessel.[5]

  • Heat the mixture to a high temperature (typically 250-260 °C for Dowtherm A) to induce cyclization.[5]

  • Maintain the temperature for 30-60 minutes.

  • Monitor the completion of the reaction by TLC.

  • Cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

  • If using Dowtherm A: Add a non-polar solvent like hexane to the cooled mixture to precipitate the product. Filter the solid, wash with hexane, and dry.[5]

  • If using PPA: Carefully pour the hot reaction mixture into ice-water with vigorous stirring to precipitate the product. Filter the solid and wash with water until the filtrate is neutral.[5]

  • The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol.

G cluster_synthesis Synthesis Workflow start Start Materials: 2-Fluoroaniline Ethyl Acetoacetate condensation Condensation (Acid Catalyst, Reflux) start->condensation intermediate Intermediate: Ethyl 3-((2-fluorophenyl)amino)but-2-enoate condensation->intermediate cyclization Thermal Cyclization (High-Boiling Solvent, ~250°C) intermediate->cyclization crude_product Crude Product: This compound cyclization->crude_product workup Work-up (Precipitation/Washing) crude_product->workup purification Purification (Recrystallization) workup->purification final_product Final Product: Pure this compound purification->final_product

Caption: Synthetic workflow for this compound.

Potential Applications in Drug Discovery and Materials Science

This compound serves as a valuable building block for the synthesis of more complex molecules with potential biological activity. Quinoline derivatives are known to exhibit a wide range of pharmacological effects, including anticancer, antibacterial, and antifungal properties.[6] The introduction of a fluorine atom can significantly enhance these properties.

Potential Therapeutic Activities

Based on the activities of structurally related compounds, this compound and its derivatives are hypothesized to possess several biological activities:

  • Anticancer Activity: Many quinoline derivatives are investigated as anticancer agents due to their ability to act as kinase or topoisomerase inhibitors.[6]

  • Antibacterial Activity: The fluoroquinolone class of antibiotics is a testament to the antibacterial potential of fluorinated quinolines.[6]

  • Antifungal Activity: The fungicidal properties of the related compound Ipflufenoquin suggest that derivatives of this compound could also exhibit antifungal activity.[6]

G cluster_applications Potential Therapeutic Applications core This compound (Scaffold) derivatization Chemical Derivatization core->derivatization anticancer Anticancer Agents (e.g., Kinase Inhibitors) derivatization->anticancer Structure-Activity Relationship Studies antibacterial Antibacterial Agents (Fluoroquinolone Analogs) derivatization->antibacterial Targeting Bacterial Enzymes antifungal Antifungal Agents (Ipflufenoquin Analogs) derivatization->antifungal Inhibition of Fungal Growth

References

A Comprehensive Technical Review of 8-Fluoro-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Fluoro-2-methylquinolin-4-ol is a fluorinated heterocyclic compound belonging to the quinoline family. Quinoline derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications in organic electronics.[1][2] The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and overall pharmacological profiles of molecules.[2] This technical guide provides a comprehensive review of the available information on this compound, including its chemical properties, synthesis, and potential biological activities based on related compounds. While specific experimental data for this compound is limited in publicly available literature, this document aims to serve as a foundational resource by summarizing its known attributes and providing inferred knowledge from structurally similar molecules.

Chemical and Physical Properties

This compound, with the CAS number 5288-22-2, is a quinoline derivative characterized by a fluorine atom at the 8-position, a methyl group at the 2-position, and a hydroxyl group at the 4-position.[1] It is a pale cream to pale brown powder or crystal with a purity typically greater than 98%.[1]

PropertyValueReference
CAS Number 5288-22-2[1]
Molecular Formula C10H8FNO[1][3]
Molecular Weight 177.18 g/mol [1][3]
IUPAC Name This compound
Synonyms 8-Fluoro-4-hydroxy-2-methylquinoline, 8-Fluoro-2-methyl-4-quinolinol[1]
Appearance Pale cream to pale brown powder/crystal[1]
Melting Point 230 °C – 236 °C[1]
Purity >98%[1]

Synthesis

The synthesis of this compound can be achieved via the Conrad-Limpach reaction, a well-established method for the synthesis of 4-hydroxyquinolines.[4] This involves the condensation of an aniline with a β-ketoester followed by thermal cyclization.

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed in two main steps starting from 2-fluoroaniline and ethyl acetoacetate.[3]

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization A 2-Fluoroaniline C Ethyl 3-((2-fluorophenyl)amino)but-2-enoate (Intermediate) A->C Acid Catalyst Heat B Ethyl Acetoacetate B->C Acid Catalyst Heat D This compound C->D High-boiling solvent (~250 °C)

Proposed synthetic pathway for this compound.
Experimental Protocol (Adapted from a similar synthesis)

The following protocol is adapted from the gram-scale production of the structurally related 6,8-Difluoro-2-methylquinolin-4-ol and is expected to be applicable for the synthesis of this compound.[4]

Step 1: Condensation to form Ethyl 3-((2-fluorophenyl)amino)but-2-enoate

  • Combine 2-fluoroaniline (1 equivalent), ethyl acetoacetate (1 equivalent), and ethanol in a round-bottom flask.

  • Add a catalytic amount of a suitable acid (e.g., concentrated HCl).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure to obtain the crude intermediate oil. This intermediate is often used in the next step without further purification.

Step 2: Thermal Cyclization to form this compound

  • In a three-neck flask equipped for high temperatures, heat a high-boiling solvent (e.g., Dowtherm A) to approximately 250 °C.

  • Slowly add the crude intermediate from Step 1 to the hot solvent.

  • Maintain the temperature at ~250 °C for 30-60 minutes.

  • Allow the reaction mixture to cool to below 100 °C, which should cause the product to precipitate.

  • Filter the solid product using a Büchner funnel.

  • Wash the collected solid with a suitable solvent like hot toluene to remove the high-boiling solvent, followed by hexanes.

  • Dry the final product under vacuum.

Biological Activity and Potential Applications

While there is a significant gap in the literature regarding the specific biological evaluation of this compound, the broader class of quinoline derivatives is well-known for a wide spectrum of biological activities.[2] Fluorination is a common strategy in drug design to enhance potency and metabolic stability.[2]

Inferred Biological Activities

Based on structurally related compounds, this compound and its derivatives could be investigated for the following activities:

  • Antifungal Activity: A structurally related compound, Ipflufenoquin (a 7,8-difluoro-2-methylquinoline derivative), is a known fungicide.[2] This suggests that this compound could serve as a scaffold for the development of new antifungal agents.

  • Antibacterial Activity: The 4-quinolone moiety is a key pharmacophore in many antibacterial agents, such as fluoroquinolone antibiotics.[2] The mechanism of action for some quinoline derivatives involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[5]

  • Anticancer Activity: Numerous quinoline derivatives have been explored as anticancer agents.[2]

  • Anti-inflammatory and Analgesic Effects: The quinoline ring is a core structure in compounds possessing anti-inflammatory and analgesic properties.[5]

  • Antimalarial Activity: The quinoline framework is famously associated with antimalarial drugs like chloroquine.[5]

It is important to note that a study on a fluoroquinolone with fluorine at the 8-position showed decreased antibacterial activity and increased cytotoxicity upon UVA irradiation.[6]

Applications in Materials Science

This compound is considered a valuable building block in materials science.[1] Its conjugated molecular structure makes it suitable for the synthesis of dyes used in dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs).[1] The presence of multiple functional groups allows for facile chemical modifications to tune the material's electronic and optical properties.[1]

Proposed Workflow for Biological Screening

For drug development professionals interested in exploring the therapeutic potential of this compound, a general workflow for screening is proposed below.

G cluster_0 Library Synthesis & Primary Screening cluster_1 Hit Validation & Secondary Screening cluster_2 Mechanism of Action & Lead Optimization A This compound Scaffold B Synthesize Derivative Library A->B C Primary Biological Screening (e.g., Antifungal, Antibacterial Assays) B->C D Hit Identification (Potent Compounds) C->D Inactive Inactive C->Inactive Inactive E Secondary Screening (e.g., Spectrum of Activity, Cytotoxicity) D->E F Mechanism of Action Studies E->F G Lead Optimization (SAR) F->G

General workflow for the discovery of bioactive derivatives.

Conclusion

This compound is a versatile fluorinated building block with potential applications in both medicinal chemistry and materials science. While specific biological data for this compound is scarce, the well-documented activities of related fluorinated quinolines suggest that it is a promising scaffold for the development of novel therapeutic agents, particularly in the areas of antifungal and antibacterial research. Further investigation into the synthesis of a diverse library of its derivatives and subsequent biological screening is warranted to fully elucidate its potential. The synthetic protocols and workflows presented in this guide provide a solid foundation for researchers to embark on such studies.

References

8-Fluoro-2-methylquinolin-4-ol IUPAC name and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 8-Fluoro-2-methylquinolin-4-ol

This technical guide provides a comprehensive overview of this compound, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis, and potential applications.

Chemical Identity and Structure

This compound is a derivative of quinoline, a bicyclic aromatic heterocycle. The introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[1]

IUPAC Name: this compound

Synonyms:

  • 8-fluoro-2-methyl-4-quinolinol

  • 8-Fluoro-4-hydroxy-2-methylquinoline[2]

  • 8-FLUORO-4-HYDROXYQUINALDINE[3]

CAS Number: 5288-22-2[2]

Chemical Structure: The structure consists of a quinoline core with a methyl group at position 2, a hydroxyl group at position 4, and a fluorine atom at position 8. This compound can exist in tautomeric equilibrium with its quinolone form, 8-fluoro-2-methyl-1H-quinolin-4-one.[4][5]

  • Molecular Formula: C₁₀H₈FNO[2][4]

  • SMILES: CC1=CC(=O)C2=C(N1)C(=CC=C2)F[4]

  • InChI Key: LLUXFHIYAWGJGO-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular Weight 177.18 g/mol [2]
Appearance Pale cream to pale brown powder/crystal[2]
Purity >98%[2]
Melting Point 230 °C – 236 °C[2]
Predicted XlogP 2.0[4]

Synthesis and Experimental Protocols

This compound is typically synthesized via a Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization.

Proposed Synthesis Workflow

G Aniline 2-Fluoroaniline Aniline->inv1 Ketoester Ethyl Acetoacetate Ketoester->inv1 Intermediate Enamine Intermediate (Ethyl 3-((2-fluorophenyl)amino)but-2-enoate) Intermediate->inv2 Product This compound inv1->Intermediate Condensation (Acid Catalyst, Heat) inv2->Product Thermal Cyclization (High-boiling Solvent, ~250°C)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis via Conrad-Limpach Reaction

This protocol is adapted from established procedures for structurally similar compounds.[6][7]

Step 1: Condensation to form Enamine Intermediate

  • Reagents: Combine equimolar amounts of 2-fluoroaniline and ethyl acetoacetate in a round-bottom flask. Ethanol can be used as a solvent.

  • Catalyst: Add a catalytic amount (2-3 drops) of concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux for 2-4 hours.

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure to yield the crude enamine intermediate, ethyl 3-((2-fluorophenyl)amino)but-2-enoate, typically as an oil. This intermediate is often used in the next step without further purification.

Step 2: Thermal Cyclization

  • Solvent: Add the crude intermediate from Step 1 to a high-boiling point solvent, such as Dowtherm A or diphenyl ether, in a flask equipped with a condenser.

  • Reaction: Heat the mixture to approximately 250 °C. The cyclization reaction will occur, accompanied by the evolution of ethanol.

  • Precipitation: Maintain the high temperature until the reaction is complete (monitored by TLC). Upon cooling, the desired product, this compound, will precipitate out of the solvent.

  • Isolation: Collect the solid product by filtration.

  • Purification: Wash the collected solid with a suitable solvent (e.g., hexane or ether) to remove residual high-boiling solvent. Further purification can be achieved by recrystallization from a solvent such as ethanol or dimethylformamide (DMF).

Biological Activity and Applications

While specific biological activity data for this compound is not extensively documented in public literature, the quinoline scaffold is a privileged structure in medicinal chemistry.[1] Derivatives of quinoline and 8-hydroxyquinoline are known to exhibit a wide spectrum of biological activities.[8]

Potential Therapeutic Areas:

  • Anticancer: Numerous quinoline derivatives are investigated as anticancer agents, acting through mechanisms like kinase and topoisomerase inhibition.[1]

  • Antimicrobial: The 4-quinolone moiety is a key pharmacophore in many antibacterial agents (e.g., fluoroquinolones).[1] Studies on various synthetic quinolines have demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[9]

  • Antifungal: Related difluoro-2-methylquinoline compounds, such as Ipflufenoquin, are potent fungicides.[1][10] This suggests that 8-fluoro derivatives could also be explored for antifungal applications.[1]

Applications in Materials Science: Due to its conjugated molecular structure, this compound serves as a versatile heterocyclic building block for the synthesis of functional materials.[2]

  • OLEDs and DSSCs: It is used to synthesize dyes for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).[2]

  • Fluorescent Bioimaging: The core structure can be modified to create fluorescent probes for monitoring cellular activities.[2]

Research and Development Workflow

The development of novel compounds based on the this compound scaffold follows a logical progression from synthesis to biological evaluation.

G cluster_0 Discovery Phase cluster_1 Screening & Evaluation cluster_2 Preclinical Development Synthesis Chemical Synthesis & Purification Characterization Structural & Physicochemical Characterization (NMR, MS, X-ray) Synthesis->Characterization Screening High-Throughput Biological Screening Characterization->Screening Hit_ID Hit Identification & Validation Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt ADMET In Vitro / In Vivo ADMET Profiling Lead_Opt->ADMET Candidate Candidate Selection ADMET->Candidate

References

solubility of 8-Fluoro-2-methylquinolin-4-ol in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Fluoro-2-methylquinolin-4-ol is a fluorinated derivative of the quinoline scaffold, a class of compounds of significant interest in medicinal chemistry due to their wide range of biological activities. The incorporation of fluorine into organic molecules can substantially alter their physicochemical properties, including solubility, lipophilicity, and metabolic stability. An understanding of the solubility of this compound is crucial for its handling, formulation, and development as a potential therapeutic agent, as solubility directly impacts bioavailability and the design of in vitro assays.

A thorough review of publicly available literature indicates that specific quantitative solubility data for this compound in dimethyl sulfoxide (DMSO) and other common organic solvents has not been extensively reported. This guide, therefore, provides a detailed experimental protocol for researchers to determine these values in their own laboratories, alongside a qualitative assessment of its expected solubility based on the general characteristics of quinoline derivatives.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 5288-22-2
Molecular Formula C₁₀H₈FNO[1]
Molecular Weight 177.18 g/mol [1]
IUPAC Name 8-fluoro-2-methyl-4-quinolinol
Physical Form Solid
Purity Typically >95%

Qualitative Solubility Profile

The structure of this compound contains several features that influence its solubility:

  • Quinoline Core: The aromatic heterocyclic ring system is largely hydrophobic.

  • Hydroxyl Group (-OH): The presence of a hydroxyl group at the 4-position allows for hydrogen bonding, which may increase solubility in protic solvents (e.g., ethanol, methanol).

  • Fluorine Atom (-F): The fluorine atom at the 8-position increases the molecule's lipophilicity, which can enhance solubility in non-polar organic solvents.[4]

  • Methyl Group (-CH₃): The methyl group is a small, non-polar substituent.

Generally, quinoline derivatives exhibit moderate to good solubility in polar aprotic solvents like DMSO and N,N-dimethylformamide (DMF), which are commonly used to prepare stock solutions for biological screening.[5]

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various solvents has not been reported. Table 2 is provided as a template for researchers to populate with their experimentally determined data, which can be obtained using the protocol outlined in Section 5.

Table 2: Template for Experimental Solubility Data of this compound

SolventTemperature (°C)Experimental Solubility (mg/mL)Experimental Solubility (mM)
Dimethyl Sulfoxide (DMSO)25
Ethanol25
Methanol25
Acetonitrile25
Dichloromethane (DCM)25
Phosphate-Buffered Saline (pH 7.4)25

Experimental Protocol for Solubility Determination

The following is a detailed protocol for determining the thermodynamic solubility of this compound using the widely accepted shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).[6][7]

  • This compound (solid)

  • Selected solvents (e.g., DMSO, ethanol, water)

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Thermostatic shaker bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm or 0.45 µm)

  • HPLC system with UV detector

  • Analytical balance

Step 1: Preparation of Saturated Solution

  • Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., 2 mL). The excess solid is crucial to ensure that the solution reaches saturation.[6]

  • Seal the vials tightly to prevent solvent evaporation.[5]

  • Prepare three replicate samples for each solvent.

Step 2: Equilibration

  • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the samples for a sufficient period to ensure that equilibrium between the dissolved and undissolved solute is reached. A typical duration is 24 to 48 hours.[6][8]

Step 3: Separation of Undissolved Solid

  • After equilibration, remove the vials from the shaker.

  • Allow the vials to stand at the same constant temperature to let the undissolved solid settle.

  • To ensure complete removal of solid, centrifuge the samples at a high speed.[7]

  • Carefully withdraw an aliquot of the clear supernatant using a pipette.

  • Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles. This filtered solution is the saturated solution.[7]

Step 4: Quantification by HPLC

  • Prepare Calibration Standards: Accurately prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Sample Preparation: Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

  • HPLC Analysis: Analyze the calibration standards and the diluted sample solution using an appropriate HPLC method. A general starting method for quinoline derivatives is provided in Table 3.[9][10]

  • Construct Calibration Curve: Plot the peak area from the HPLC analysis against the concentration of the standards to generate a calibration curve.

  • Calculate Solubility: Determine the concentration of the diluted sample from the calibration curve. Calculate the solubility of this compound in the original saturated solution by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in mg/mL or molarity (mol/L).[5]

Table 3: General HPLC Method Parameters for Quinoline Derivative Analysis

ParameterRecommended Value
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of Acetonitrile and water (with 0.1% formic acid or other modifier)
Flow Rate 1.0 mL/min[9]
Detection UV detector; wavelength to be determined by a UV scan of the compound (e.g., 254 nm, 340 nm)[9]
Injection Volume 10 µL[9]
Column Temperature Ambient or controlled (e.g., 30 °C)

Mandatory Visualizations

The following diagrams illustrate the generalized workflow for determining compound solubility and a logical relationship for considering solubility in early-stage drug discovery.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add excess solid compound to a known volume of solvent B Seal vials to prevent evaporation A->B C Agitate in thermostatic shaker (24-48h at 25°C) B->C D Centrifuge sample to pellet undissolved solid C->D E Filter supernatant through 0.22 µm syringe filter D->E G Dilute filtered saturated solution E->G F Prepare calibration standards H Analyze standards and sample by HPLC-UV F->H G->H I Calculate concentration from calibration curve & dilution factor H->I

Caption: A generalized workflow for the experimental determination of compound solubility.

G start Compound of Interest: This compound sol_dmso Determine Solubility in DMSO (Primary Stock Solvent) start->sol_dmso sol_aq Determine Aqueous Solubility (e.g., PBS pH 7.4) start->sol_aq decision Is DMSO solubility sufficient for stock prep? (e.g., >10 mM) sol_dmso->decision bioavailability Aqueous solubility data informs potential bioavailability and formulation for in vivo studies sol_aq->bioavailability proceed Proceed with in vitro assay preparation decision->proceed Yes reformulate Consider alternative solvents or formulation strategies decision->reformulate No

Caption: Logical workflow for assessing compound solubility in drug discovery.

References

8-Fluoro-2-methylquinolin-4-ol: A Technical Guide to its Putative Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Scientific inquiry into the precise biological activities of 8-Fluoro-2-methylquinolin-4-ol is currently in its nascent stages. Publicly available literature does not yet contain definitive studies elucidating its specific mechanism of action. However, its structural similarity to a well-established class of bioactive molecules—the quinolines—provides a robust framework for postulating its potential therapeutic applications and molecular targets. This technical guide synthesizes the known mechanisms of action of structurally related quinoline derivatives to infer the probable biological activities of this compound. The following sections will delve into hypothesized antibacterial, antifungal, and anticancer properties, supported by quantitative data from analogous compounds and detailed experimental protocols for assessing these activities.

Potential Antibacterial Activity: Inhibition of Bacterial Topoisomerases

The fluoroquinolone scaffold is a cornerstone of antibacterial therapy. The introduction of a fluorine atom, as seen in this compound, is a common strategy to enhance the antibacterial potency of quinoline derivatives. The primary mechanism of action for fluoroquinolones involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, repair, and recombination. By inhibiting their function, fluoroquinolones induce lethal double-strand breaks in the bacterial chromosome.

Quantitative Data: Inhibitory Activity of Structurally Related Fluoroquinolones

The following table summarizes the 50% inhibitory concentrations (IC50) of various fluoroquinolones against DNA gyrase and topoisomerase IV from Enterococcus faecalis. This data provides a benchmark for the potential potency of this compound.

CompoundDNA Gyrase IC50 (µg/mL)Topoisomerase IV IC50 (µg/mL)Reference
Sitafloxacin1.381.42[1]
Gatifloxacin5.604.24[1]
Tosufloxacin11.63.89[1]
Sparfloxacin25.719.1[1]
Ciprofloxacin27.89.30[1]
Levofloxacin28.18.49[1]
Experimental Protocols

This assay assesses the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • Relaxed pBR322 plasmid DNA

  • E. coli DNA gyrase

  • Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

  • Test compound (this compound)

  • Agarose gel, electrophoresis equipment, and DNA staining agent (e.g., ethidium bromide)

Procedure:

  • On ice, prepare a reaction mixture containing assay buffer and relaxed pBR322 plasmid DNA.

  • Add varying concentrations of the test compound to the reaction tubes. Include a no-drug control.

  • Initiate the reaction by adding a pre-determined amount of E. coli DNA gyrase.

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Stop the reaction by adding a stop buffer/loading dye.

  • Analyze the DNA topology by agarose gel electrophoresis.

  • Visualize the DNA bands under UV light after staining. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control.

This assay measures the inhibition of topoisomerase IV's ability to decatenate (unlink) catenated kinetoplast DNA (kDNA).

Materials:

  • Kinetoplast DNA (kDNA)

  • E. coli Topoisomerase IV

  • Assay Buffer (e.g., 40 mM HEPES-KOH pH 7.6, 100 mM potassium glutamate, 10 mM magnesium acetate, 1 mM DTT, 1 mM ATP)

  • Test compound

  • Agarose gel and electrophoresis system

Procedure:

  • Set up reaction tubes with assay buffer and kDNA.

  • Add serial dilutions of the test compound.

  • Start the reaction by adding E. coli Topoisomerase IV.

  • Incubate at 37°C for 30 minutes.

  • Terminate the reaction and deproteinize the samples.

  • Separate the decatenated and catenated DNA using agarose gel electrophoresis.

  • Stain and visualize the DNA. Inhibition is indicated by the persistence of catenated DNA networks.

Signaling Pathway Diagram

bacterial_topoisomerase_inhibition This compound This compound Inhibition Inhibition This compound->Inhibition DNA_Gyrase DNA Gyrase Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Replication_Fork Replication Fork Progression DNA_Gyrase->Replication_Fork Topo_IV Topoisomerase IV Decatenated_DNA Decatenated DNA Topo_IV->Decatenated_DNA Topo_IV->Replication_Fork Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase ATP Catenated_DNA Catenated DNA Catenated_DNA->Topo_IV ATP Cell_Death Bacterial Cell Death Replication_Fork->Cell_Death Inhibition->DNA_Gyrase Inhibition->Topo_IV

Caption: Putative inhibition of bacterial DNA gyrase and topoisomerase IV.

Potential Antifungal Activity: Dihydroorotate Dehydrogenase (DHODH) Inhibition

The di-fluoro-2-methylquinoline core is present in the fungicide Ipflufenoquin, which acts by inhibiting dihydroorotate dehydrogenase (DHODH).[2] DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. Inhibition of this enzyme would starve the fungal cells of necessary nucleotides, leading to cessation of growth and cell death.

Quantitative Data: Antifungal Activity of DHODH Inhibitors and Related Quinolines

The following table presents the antifungal activity of a DHODH inhibitor and a related quinoline derivative, indicating the potential range of efficacy for this compound.

CompoundFungal SpeciesMIC/EC50 (µg/mL)Reference
F901318 (Orotomide)Aspergillus fumigatus≤0.06 (MIC)
Ac12 (Quinoline Derivative)Sclerotinia sclerotiorum0.52 (EC50)[3]
Ac12 (Quinoline Derivative)Botrytis cinerea0.50 (EC50)[3]
Experimental Protocols

This spectrophotometric assay measures the inhibitory effect of a compound on DHODH activity by monitoring the reduction of 2,6-dichloroindophenol (DCIP).

Materials:

  • Recombinant human or fungal DHODH

  • L-Dihydroorotic acid (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q10 (CoQ10)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100)

  • Test compound

  • Microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add the diluted compound, DHODH enzyme, and CoQ10.

  • Pre-incubate the mixture to allow for inhibitor binding.

  • Initiate the reaction by adding a solution of DHO and DCIP.

  • Immediately measure the decrease in absorbance at 600-650 nm in kinetic mode. The rate of DCIP reduction is proportional to DHODH activity.

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

  • Fungal isolate

  • RPMI-1640 medium

  • 96-well microplates

  • Test compound

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a standardized inoculum of the fungal isolate.

  • In a 96-well plate, prepare two-fold serial dilutions of the test compound in RPMI-1640 medium.

  • Inoculate each well with the fungal suspension. Include a drug-free growth control.

  • Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth, often determined visually or by reading the optical density.

Signaling Pathway Diagram

dhodh_inhibition This compound This compound Inhibition Inhibition This compound->Inhibition DHODH Dihydroorotate Dehydrogenase (DHODH) Orotate Orotate DHODH->Orotate Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Pyrimidine_Synthesis De Novo Pyrimidine Biosynthesis Orotate->Pyrimidine_Synthesis Nucleotides Pyrimidine Nucleotides (UMP, CTP, etc.) Pyrimidine_Synthesis->Nucleotides DNA_RNA_Synthesis DNA & RNA Synthesis Nucleotides->DNA_RNA_Synthesis Fungal_Growth Fungal Growth & Proliferation DNA_RNA_Synthesis->Fungal_Growth Inhibition->DHODH

Caption: Postulated inhibition of the de novo pyrimidine biosynthesis pathway.

Potential Anticancer Activity: Multiple Mechanisms

Quinoline derivatives are a rich source of anticancer compounds that act through various mechanisms, including the inhibition of protein kinases, topoisomerase enzymes, and the disruption of tubulin polymerization. The presence of the quinoline scaffold in this compound suggests it could exhibit similar cytotoxic effects on cancer cells.

Quantitative Data: Anticancer Activity of Quinoline Derivatives

The following table provides a selection of IC50 values for various quinoline derivatives against different human cancer cell lines, illustrating the potential for this class of compounds in oncology.

Compound ClassCancer Cell LineIC50 (µM)Reference
Bis-quinoline Isomer 2aHeLa (Cervical)0.14[4]
Bis-quinoline Isomer 2bMCF-7 (Breast)0.3[4]
Quinoline-Pyrazoline Hybrid 51DLD1 (Colorectal)0.0318[5]
4-Anilino Quinoline 38MCF-7 (Breast)comparable to positive control[5]
Quinoline Derivative 55HL-60 (Leukemia)19.88[6]
3-Quinoline Derivative 11MCF-7 (Breast)29.8[6]
Experimental Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

Materials:

  • Recombinant protein kinase

  • Kinase-specific substrate

  • ATP

  • Kinase reaction buffer

  • Test compound

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a microplate, combine the kinase, its substrate, and the test compound in the reaction buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a specific time at a controlled temperature.

  • Stop the reaction and measure the kinase activity. For ADP-Glo, this involves converting the ADP generated to ATP and then measuring the light produced in a luciferase-based reaction. The amount of light is inversely proportional to the kinase activity.

Signaling Pathway Diagram

anticancer_mechanisms cluster_targets Potential Molecular Targets cluster_pathways Downstream Cellular Processes Protein_Kinases Protein Kinases (e.g., EGFR, VEGFR, Pim-1) Proliferation Cell Proliferation & Survival Signaling Protein_Kinases->Proliferation Topoisomerases Topoisomerases (I & II) DNA_Replication DNA Replication & Repair Topoisomerases->DNA_Replication Tubulin Tubulin Mitosis Microtubule Dynamics & Mitosis Tubulin->Mitosis This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->Protein_Kinases Inhibition->Topoisomerases Inhibition->Tubulin Apoptosis Apoptosis & Cell Cycle Arrest Proliferation->Apoptosis DNA_Replication->Apoptosis Mitosis->Apoptosis

Caption: Hypothesized anticancer mechanisms of action for quinoline derivatives.

References

Potential Biological Activities of 8-Fluoro-2-methylquinolin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. The strategic incorporation of fluorine atoms can significantly enhance the pharmacological profile of these molecules. This technical guide provides an in-depth exploration of the potential biological activities of 8-Fluoro-2-methylquinolin-4-ol. Due to a notable gap in the scientific literature regarding this specific compound, this document synthesizes data from structurally related fluorinated quinolines and analogous heterocyclic systems to infer its potential therapeutic applications. We present hypothesized activities, including antifungal, anticancer, and antibacterial properties, supported by quantitative data from related compounds. Detailed experimental protocols for evaluating these activities are provided, alongside visualizations of key signaling pathways and research workflows to guide future investigations into this promising, yet underexplored, chemical entity.

Introduction

Quinoline and its derivatives have long been recognized as "privileged structures" in drug discovery, forming the core of numerous approved therapeutic agents.[1] Their rigid, bicyclic aromatic system provides a versatile template for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties. The 4-quinolone moiety is a particularly important pharmacophore, notably present in the fluoroquinolone class of antibiotics.

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to improve metabolic stability, binding affinity, and overall potency.[2] this compound, a fluorinated quinoline derivative, is identified primarily as a key intermediate in the synthesis of novel pharmaceutical compounds.[2] However, its own biological profile remains largely uncharacterized in public domain literature, presenting a significant opportunity for novel drug discovery efforts.[2] This guide aims to bridge this knowledge gap by extrapolating the potential biological activities of this compound based on the established pharmacology of its structural analogs.

Hypothesized Biological Activities

Based on the biological profiles of structurally similar compounds, this compound is hypothesized to possess antifungal, anticancer, and antibacterial properties.

Antifungal Activity

The potential for antifungal activity is strongly suggested by the fungicidal properties of other fluorinated quinoline derivatives. For instance, a series of novel fluorinated quinoline analogs derived from 8-fluoro-2,3-dimethylquinolin-4-ol have demonstrated significant activity against various phytopathogenic fungi.[3][4]

Table 1: Antifungal Activity of 8-Fluoro-2,3-dimethylquinolin-4-yl Benzoate Derivatives (at 50 µg/mL) [3][4]

Compound ReferenceFungal StrainInhibition (%)
2b Sclerotinia sclerotiorum>80
2e Sclerotinia sclerotiorum>80
2f Sclerotinia sclerotiorum>80
2k Sclerotinia sclerotiorum>80
2n Sclerotinia sclerotiorum>80
2g Rhizoctonia solani80.8
2p Rhizoctonia solani76.9
Tebufloquin (Control) Rhizoctonia solani69.7
2n Cercospora arachidicola60.0
Tebufloquin (Control) Cercospora arachidicola37.5
2f, 2k, 2n Physalospora piricola76.0
Tebufloquin (Control) Physalospora piricola65.4

Furthermore, studies on other quinoline derivatives have shown potent activity against human fungal pathogens like Candida species.[5][6] The preliminary mechanism of action for some antifungal quinolines involves the disruption of the cell membrane, leading to increased permeability and release of cellular contents.[7]

Anticancer Activity

The quinoline scaffold is present in numerous anticancer agents.[8][9][10] These compounds exert their effects through various mechanisms, including the inhibition of protein kinases, disruption of tubulin polymerization, and interference with DNA replication and repair by targeting topoisomerases.[11][12][13]

For example, certain 2,4-disubstituted quinoline derivatives have shown potent cytotoxic activity against various cancer cell lines.[8] Similarly, 8-hydroxyquinoline derivatives have demonstrated significant antitumor effects both in vitro and in vivo.[1][14]

Table 2: Cytotoxic Activity of Related Quinoline Derivatives

Compound ClassCancer Cell LineActivity MetricValueReference
7-chloro-4-quinolinylhydrazoneSF-295 (CNS)IC₅₀0.314 - 4.65 µg/cm³[8]
7-chloro-4-quinolinylhydrazoneHTC-8 (Colon)IC₅₀0.314 - 4.65 µg/cm³[8]
7-chloro-4-quinolinylhydrazoneHL-60 (Leukemia)IC₅₀0.314 - 4.65 µg/cm³[8]
8-hydroxy-2-quinolinecarbaldehydeHep3BMTS₅₀6.25±0.034 µg/mL[14]
8-hydroxy-2-quinolinecarbaldehydeMDA231, T-47D, Hs578t, SaoS2, K562, SKHep1MTS₅₀12.5–25 µg/mL[14]
2,8-bis(trifluoromethyl)quinolineHL-60IC₅₀19.88 ± 3.35 µg/ml[8]
2,8-bis(trifluoromethyl)quinolineU937IC₅₀43.95 ± 3.53 µg/ml[8]
Antibacterial Activity

The structural similarity of the 4-quinolone core to the well-established fluoroquinolone antibiotics suggests a strong potential for antibacterial activity. These antibiotics typically function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. While direct data is lacking, various quinoline analogs have been synthesized and tested against both Gram-positive and Gram-negative bacteria.[15][16][17] For instance, certain 4-hydroxy-2-quinolone analogs have shown inhibitory effects against Staphylococcus aureus.[16]

Table 3: Antibacterial Activity of Representative Quinoline Derivatives

Compound ClassBacterial StrainActivity MetricValueReference
4-hydroxy-2-quinolone analogs (3i, 3j)Staphylococcus aureusInhibitory Concentration125–1000 µg/mL[16]
Quinazolin-2,4-dione hybrid (3c)Escherichia coliMIC2.5 - 10 µg/mL[18]
Quinazolin-2,4-dione hybrid (3c)Pseudomonas aeruginosaMIC2.5 - 10 µg/mL[18]
Quinazolin-2,4-dione hybrid (3c)Bacillus subtilisMIC2.5 - 10 µg/mL[18]
Quinazolin-2,4-dione hybrid (3c)Staphylococcus aureusMIC2.5 - 10 µg/mL[18]

Experimental Protocols

The following are detailed methodologies for the key experiments that would be required to evaluate the potential biological activities of this compound.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from the synthesis of 8-fluoro-2,3-dimethylquinolin-4-ol.[19]

Procedure:

  • In a three-necked flask, combine 2-fluoroaniline (1.0 eq), ethyl acetoacetate (1.0 eq), and polyphosphoric acid (1.5 eq).

  • Heat the mixture to 150 °C and maintain for a duration determined by reaction monitoring (e.g., via TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Place the flask in an ice bath and carefully adjust the pH to 7-8 using a 10% aqueous sodium hydroxide solution, which will cause the product to precipitate.

  • Filter the resulting solid, wash with cold water, and dry to yield crude this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[5]

Procedure:

  • Preparation of Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

  • Inoculum Preparation: Prepare a suspension of the test fungus (e.g., Candida albicans, Aspergillus flavus) in sterile saline from a fresh culture. Adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to the desired final inoculum concentration (e.g., 0.5-2.5 x 10³ CFU/mL for yeasts).

  • Microplate Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in RPMI-1640 medium to achieve a range of test concentrations.

  • Inoculation: Add the prepared fungal inoculum to each well. Include a positive control (fungus with no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Anticancer Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Procedure:

  • Cell Culture: Culture human cancer cell lines (e.g., HepG2, MCF-7, A549) in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations: Pathways and Workflows

To further guide research, the following diagrams illustrate a potential mechanism of action for anticancer activity and a general workflow for drug discovery based on the this compound scaffold.

anticancer_pathway cluster_0 Quinoline Derivative Action cluster_1 Cellular Response This compound This compound Kinase Kinase This compound->Kinase Inhibition Topoisomerase Topoisomerase This compound->Topoisomerase Inhibition CellCycleArrest Cell Cycle Arrest Kinase->CellCycleArrest DNA_Damage DNA Damage Topoisomerase->DNA_Damage TumorGrowthInhibition Tumor Growth Inhibition CellCycleArrest->TumorGrowthInhibition Apoptosis Apoptosis Apoptosis->TumorGrowthInhibition DNA_Damage->Apoptosis drug_discovery_workflow Start This compound Scaffold Synthesis Synthesis of Derivative Library Start->Synthesis PrimaryScreening Primary Biological Screening (Antifungal, Anticancer, Antibacterial) Synthesis->PrimaryScreening HitIdentification Hit Identification PrimaryScreening->HitIdentification HitIdentification->Synthesis Inactive SecondaryScreening Secondary Screening (Dose-Response, Spectrum of Activity) HitIdentification->SecondaryScreening Active LeadOptimization Lead Optimization (SAR Studies) SecondaryScreening->LeadOptimization Preclinical Preclinical Development LeadOptimization->Preclinical

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 8-Fluoro-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 8-Fluoro-2-methylquinolin-4-ol, a fluorinated quinoline derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data in the public domain, this document combines predicted data with established analytical methodologies to serve as a valuable resource for researchers.

Introduction

This compound is a heterocyclic compound with potential applications in drug discovery and as a building block for functional materials. Its structural elucidation and purity assessment rely heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide presents available and predicted spectroscopic data and outlines the experimental protocols for their acquisition.

Spectroscopic Data

The following sections summarize the mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy data for this compound.

2.1. Mass Spectrometry (MS)

Table 1: Predicted Mass Spectrometry Data for this compound

Adduct IonPredicted m/z
[M+H]⁺178.06627
[M+Na]⁺200.04821
[M-H]⁻176.05171
[M]⁺177.05844

Data sourced from computational predictions.

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Although specific experimental NMR data for this compound is not widely published, the following tables present predicted chemical shifts (δ) in parts per million (ppm). These predictions are based on the analysis of structurally similar quinoline derivatives and established principles of NMR spectroscopy. It is important to note that actual experimental values may vary based on solvent and other experimental conditions.

Table 2: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
CH₃~2.4Singlet
H3~6.2Singlet
H5~7.6Multiplet
H6~7.2Multiplet
H7~7.5Multiplet
NH(broad signal, variable)Singlet
OH(broad signal, variable)Singlet

Table 3: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
CH₃~18
C2~150
C3~108
C4~178
C4a~140
C5~125 (JC-F)
C6~115 (JC-F)
C7~123 (JC-F)
C8~155 (JC-F)
C8a~142 (JC-F)

2.3. Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The following table lists the expected characteristic absorption bands for this compound.

Table 4: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (alcohol)3200-3600Broad, Strong
N-H stretch (amide tautomer)3100-3500Medium
C-H stretch (aromatic)3000-3100Medium
C-H stretch (aliphatic)2850-3000Medium
C=O stretch (keto tautomer)1650-1690Strong
C=C stretch (aromatic)1450-1600Medium
C-F stretch1000-1400Strong

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of a solid organic compound such as this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Select a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for quinolinols.

    • Dissolve the sample in approximately 0.7 mL of the deuterated solvent in a clean, dry vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • If quantitative analysis is required, add a known amount of an internal standard (e.g., tetramethylsilane - TMS).

  • Data Acquisition:

    • Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, use proton decoupling and acquire spectra for a longer duration to account for the lower natural abundance of the ¹³C isotope.

    • Further structural confirmation can be achieved using 2D NMR techniques such as COSY, HSQC, and HMBC.

3.2. Infrared (IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.

    • Place a small amount of the solid this compound powder directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the IR spectrum over a range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • Process the spectrum to identify the characteristic absorption bands.

3.3. Mass Spectrometry (MS)

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Data Acquisition (Electrospray Ionization - ESI):

    • Use an ESI source in both positive and negative ion modes to detect various adducts.

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

    • For structural confirmation, perform tandem mass spectrometry (MS/MS) on the parent ion to observe its fragmentation pattern.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Chemical Sample (this compound) Prep_NMR Dissolution in Deuterated Solvent Sample->Prep_NMR Prep_IR Solid Sample (ATR) or KBr Pellet Sample->Prep_IR Prep_MS Dilute Solution (e.g., in Methanol) Sample->Prep_MS NMR NMR Spectrometer (¹H, ¹³C, 2D) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer (LC-MS, GC-MS) Prep_MS->MS Process_NMR Process NMR Data (Chemical Shifts, Coupling) NMR->Process_NMR Process_IR Process IR Spectrum (Functional Group ID) IR->Process_IR Process_MS Process Mass Spectrum (m/z, Fragmentation) MS->Process_MS Interpretation Structural Elucidation & Purity Assessment Process_NMR->Interpretation Process_IR->Interpretation Process_MS->Interpretation

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

The Lynchpin of Innovation: 8-Fluoro-2-methylquinolin-4-ol in Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its rigid, bicyclic aromatic system provides a versatile platform for chemical modification, enabling the fine-tuning of pharmacological properties. The strategic introduction of fluorine atoms into this scaffold is a widely employed technique to enhance metabolic stability, binding affinity, and overall bioactivity. This guide focuses on a particularly valuable, yet underexplored, building block: 8-Fluoro-2-methylquinolin-4-ol. This compound serves as a critical intermediate in the synthesis of a new generation of pharmaceuticals, particularly in the realms of oncology and infectious diseases.

Physicochemical Properties and Purity

This compound is a fluorinated heterocyclic compound with properties that make it an excellent starting material for further chemical elaboration. Commercially available sources indicate a high degree of purity, which is essential for its use in pharmaceutical synthesis.

PropertyValueReference
CAS Number 5288-22-2[1]
Molecular Formula C₁₀H₈FNO[1]
Molecular Weight 177.18 g/mol [1]
Appearance Pale cream to pale brown powder/crystal[1]
Melting Point 230–236 °C[1]
Purity >95-98%[1][2]

Synthesis of this compound: A Detailed Protocol

The most common and efficient method for synthesizing 4-hydroxyquinolines is the Conrad-Limpach reaction. The following protocol is adapted from the successful synthesis of the closely related 8-fluoro-2,3-dimethylquinolin-4-ol, which reported a high yield.

Reaction Scheme:

reactant1 2-Fluoroaniline reaction1 + reactant1->reaction1 reactant2 Ethyl acetoacetate reactant2->reaction1 intermediate This compound reaction1->intermediate   Polyphosphoric Acid (PPA), 150°C

Figure 1: Synthesis of this compound.

Experimental Protocol:

  • Reagents and Equipment:

    • 2-Fluoroaniline

    • Ethyl acetoacetate

    • Polyphosphoric acid (PPA)

    • 10% aqueous sodium hydroxide solution

    • 250 mL three-necked flask

    • Heating mantle with temperature control

    • Ice bath

    • Filtration apparatus

  • Procedure:

    • To a 250 mL three-necked flask, add 2-fluoroaniline (1.0 eq), ethyl acetoacetate (1.0 eq), and polyphosphoric acid (1.5 eq).

    • Heat the mixture to 150 °C with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Place the flask in an ice bath and carefully adjust the pH to 7–8 by the slow addition of a 10% aqueous sodium hydroxide solution.

    • The product will precipitate out of the solution.

    • Collect the solid product by filtration, wash with deionized water, and dry under a vacuum.

  • Expected Yield: Based on the synthesis of the analogous 8-fluoro-2,3-dimethylquinolin-4-ol, a yield of approximately 89% can be anticipated.[3]

From Intermediate to Bioactive Scaffold: Synthesis of 8-Fluoro-2-methylquinolin-4-amine

The 4-hydroxy group of the quinolinol is readily converted to other functional groups, such as an amino group, to create scaffolds for further drug development. The 4-aminoquinoline moiety is a key feature in many kinase inhibitors.

start This compound step1 Chlorination with POCl₃ start->step1 intermediate 4-Chloro-8-fluoro-2-methylquinoline step1->intermediate step2 Amination (e.g., with aniline derivative) intermediate->step2 product Substituted 8-Fluoro-2-methylquinolin-4-amine step2->product

Figure 2: General workflow for the synthesis of 4-aminoquinoline derivatives.

Experimental Protocol:

  • Step 1: Chlorination

    • Treat this compound with a chlorinating agent such as phosphorus oxychloride (POCl₃).

    • The reaction typically proceeds at an elevated temperature.

    • After the reaction is complete, the excess POCl₃ is carefully removed, often by quenching with ice.

    • The resulting 4-chloro-8-fluoro-2-methylquinoline can be isolated and purified.

  • Step 2: Amination

    • The 4-chloro intermediate is then reacted with a primary amine (e.g., a substituted aniline) in a suitable solvent.

    • This nucleophilic aromatic substitution reaction displaces the chlorine atom to form the corresponding 4-aminoquinoline derivative.[4]

    • The final product, a substituted 8-fluoro-2-methylquinolin-4-amine, can be purified by standard techniques such as recrystallization or column chromatography.

Potential as a Precursor to Kinase Inhibitors

While no currently marketed drugs are explicitly documented as being synthesized directly from this compound, its structure makes it an ideal precursor for the development of potent kinase inhibitors. Many successful anticancer drugs, such as bosutinib and neratinib, are based on the 4-aminoquinoline scaffold.[4] These drugs often target key signaling pathways that are dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.

Representative Signaling Pathway: EGFR Inhibition

Derivatives of this compound, particularly 4-anilinoquinolines, are hypothesized to function as ATP-competitive inhibitors of receptor tyrosine kinases like EGFR. By blocking the ATP-binding site, these inhibitors prevent the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.

cluster_0 MAPK Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Inhibitor Potential Inhibitor (this compound derivative) Inhibitor->Dimerization Inhibits RAS RAS Dimerization->RAS Activates RAF RAF RAS->RAF RAS->RAF MEK MEK RAF->MEK RAF->MEK ERK ERK MEK->ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes

Figure 3: Representative EGFR signaling pathway targeted by quinoline-based inhibitors.

Conclusion

This compound is a highly valuable and versatile intermediate in the field of drug discovery and development. Its straightforward synthesis and the reactivity of its functional groups allow for the creation of diverse libraries of compounds. The potential for these derivatives to act as potent kinase inhibitors highlights the importance of this scaffold in the ongoing search for novel and effective therapies for cancer and other diseases. This guide provides a foundational understanding and practical protocols to facilitate further research and innovation utilizing this key chemical building block.

References

Tautomeric Landscape of 8-Fluoro-2-methylquinolin-4-ol: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinolin-4-ol and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. Their efficacy, however, is intrinsically linked to their tautomeric forms, which dictate their physicochemical properties, receptor-binding interactions, and metabolic stability. This technical guide provides an in-depth analysis of the tautomerism in 8-Fluoro-2-methylquinolin-4-ol, a key heterocyclic building block. We explore the equilibrium between its enol and keto forms, detail the experimental protocols for its characterization, and present a computational framework for predicting its tautomeric preferences. This document serves as a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on the quinolin-4-ol core.

Introduction: The Significance of Tautomerism in Quinolin-4-ols

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications for drug design. For quinolin-4-ol derivatives, the most prevalent form of tautomerism is the keto-enol equilibrium between the 4-hydroxyquinoline (enol) form and the quinolin-4(1H)-one (keto) form. The position of this equilibrium is influenced by a variety of factors, including the electronic nature of substituents, solvent polarity, temperature, and pH.[1][2]

The distinct structural and electronic features of each tautomer—such as the arrangement of hydrogen bond donors and acceptors, aromaticity, and dipole moment—govern its interactions with biological targets. Consequently, a thorough understanding and characterization of the predominant tautomeric form of a drug candidate is a critical step in the drug discovery process.

Tautomeric Equilibrium of this compound

This compound can exist in two primary tautomeric forms: the enol form (this compound) and the keto form (8-Fluoro-2-methyl-1H-quinolin-4-one). Based on extensive studies of related quinolin-4-ol systems, the equilibrium is expected to strongly favor the keto tautomer in both solution and the solid state.[3][4][5] This preference is largely attributed to the greater thermodynamic stability of the cyclic amide functionality within the keto form.

Caption: Tautomeric equilibrium of this compound.

Experimental Protocols for Tautomer Characterization

A multi-pronged approach employing spectroscopic and computational methods is essential for the unambiguous determination of the predominant tautomer of this compound.

Synthesis of this compound

The synthesis of the target compound can be achieved via a cyclocondensation reaction.[6]

Synthesis_Workflow reactant1 2-Fluoroaniline reaction Cyclocondensation (e.g., Conrad-Limpach reaction) reactant1->reaction reactant2 Ethyl Acetoacetate reactant2->reaction product This compound reaction->product

Caption: Synthetic workflow for this compound.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-fluoroaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Heating: Heat the mixture at 140-150 °C for 2 hours.

  • Cyclization: Add a high-boiling point solvent (e.g., diphenyl ether) and heat to 250 °C for 1 hour to facilitate cyclization.

  • Work-up: Cool the reaction mixture and add hexane to precipitate the product.

  • Purification: Collect the solid by filtration, wash with hexane, and recrystallize from a suitable solvent (e.g., ethanol) to yield pure this compound.

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for distinguishing between the keto and enol tautomers.[4]

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in a deuterated solvent (e.g., DMSO-d6, CDCl3).

  • ¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum. The presence of a broad signal corresponding to an N-H proton (typically > 10 ppm) is indicative of the keto form. The enol form would exhibit a sharper O-H signal.

  • ¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum. A downfield signal for the C4 carbon, typically in the range of 170-180 ppm, is characteristic of the carbonyl group in the keto tautomer. In contrast, the C4 carbon in the enol form would resonate at a more upfield chemical shift, typical for an aromatic carbon bearing a hydroxyl group.[4]

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy can provide definitive evidence for the presence of the keto form.[4]

Protocol:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the compound or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Spectrum Acquisition: Record the IR spectrum in the 4000-400 cm⁻¹ range.

  • Analysis: A strong absorption band in the region of 1650-1680 cm⁻¹ is indicative of the C=O stretching vibration of the quinolinone ring, confirming the presence of the keto tautomer.[4] The enol form would lack this prominent C=O stretch and instead show a broad O-H stretching band.

3.2.3. UV-Visible Spectroscopy

The electronic absorption spectra of the keto and enol forms are expected to differ due to variations in their conjugated systems.

Protocol:

  • Sample Preparation: Prepare dilute solutions of the compound in solvents of varying polarity (e.g., hexane, acetonitrile, ethanol, water).

  • Spectrum Acquisition: Record the UV-Vis absorption spectra for each solution.

  • Analysis: Compare the absorption maxima (λmax) and molar absorptivities (ε) across the different solvents. Shifts in λmax can provide insights into the solvent's effect on the tautomeric equilibrium.[7]

Computational Modeling

Density Functional Theory (DFT) calculations are a valuable tool for predicting the relative stabilities of tautomers.[3][8]

Computational_Workflow start Build 3D Structures (Enol and Keto Tautomers) optimize Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->optimize freq Frequency Calculation (Confirm Minima) optimize->freq energy Single-Point Energy Calculation (Gas Phase and Solvated) freq->energy results Compare Relative Energies (ΔE) and Thermodynamic Parameters (ΔG) energy->results

Caption: Workflow for computational analysis of tautomer stability.

Protocol:

  • Structure Building: Construct the 3D structures of both the enol and keto tautomers of this compound using molecular modeling software.

  • Geometry Optimization: Perform full geometry optimization and frequency calculations for both tautomers using a suitable DFT method and basis set (e.g., B3LYP/6-311++G(d,p)).[3][8]

  • Solvent Effects: To model the effect of different solvents, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).[8]

  • Energy Calculation: Calculate the single-point energies of the optimized structures.

  • Analysis: Compare the relative energies (ΔE) and Gibbs free energies (ΔG) of the two tautomers. The tautomer with the lower energy is predicted to be the more stable and predominant form.

Summary of Expected Data

The following tables summarize the expected quantitative data from the experimental and computational analyses, based on established trends for quinolin-4-ol systems.

Table 1: Predicted Spectroscopic Data for Tautomers of this compound

Spectroscopic MethodKeto Tautomer (Expected)Enol Tautomer (Expected)
¹H NMR (DMSO-d6) N-H signal: ~11-12 ppmO-H signal: ~9-10 ppm
¹³C NMR (DMSO-d6) C4 signal: ~175 ppmC4 signal: ~155 ppm
IR (Solid State) C=O stretch: ~1660 cm⁻¹Broad O-H stretch: ~3200-3400 cm⁻¹

Table 2: Predicted Relative Energies from DFT Calculations

TautomerGas Phase ΔG (kcal/mol)Water (PCM) ΔG (kcal/mol)
Keto Form 0 (Reference)0 (Reference)
Enol Form > 5> 5

Conclusion

The tautomeric state of this compound is a critical determinant of its chemical behavior and biological activity. The available evidence from related systems strongly suggests that the keto form, 8-Fluoro-2-methyl-1H-quinolin-4-one, is the predominant tautomer. This guide provides a comprehensive framework of experimental and computational protocols to definitively characterize this equilibrium. For scientists in drug discovery and development, a thorough understanding of the tautomeric landscape of such key scaffolds is indispensable for the rational design of new and effective therapeutic agents.

References

The Predicted ADME Profile of 8-Fluoro-2-methylquinolin-4-ol: A Technical Whitepaper for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This technical guide provides a comprehensive overview of the predicted Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the novel chemical entity, 8-Fluoro-2-methylquinolin-4-ol. As the preclinical assessment of pharmacokinetics is a critical determinant of a compound's potential success, this document outlines a predictive profile based on established in silico and in vitro methodologies. The information herein is intended for researchers, scientists, and drug development professionals to facilitate informed decision-making in the early stages of the drug discovery pipeline. All quantitative data is presented in a structured format for clarity, and detailed experimental protocols for key ADME assays are provided. Furthermore, this guide includes visualizations of critical workflows and hypothetical signaling pathways to contextualize the compound's potential biological interactions.

Introduction

This compound is a fluorinated quinoline derivative, a chemical class of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its members, including anticancer, antibacterial, and antifungal properties.[1] The introduction of a fluorine atom can modulate a molecule's metabolic stability and binding affinity, making it a strategic approach in drug design.[1][2] Early and accurate prediction of a compound's ADME properties is paramount to de-risk drug development projects, reduce attrition rates in clinical trials, and optimize resource allocation.[3][4][5][6] This whitepaper presents a hypothetical, yet scientifically grounded, ADME profile for this compound to serve as a practical guide for its continued investigation.

Predicted Physicochemical and ADME Properties

The following table summarizes the predicted physicochemical and ADME properties of this compound. These values are derived from computational models and are intended to guide initial experimental work.

Property Parameter Predicted Value Interpretation
Physicochemical Molecular Weight177.18 g/mol [7][8]Compliant with Lipinski's Rule of Five (<500)
logP2.1Optimal lipophilicity for oral absorption
pKa8.5 (basic)Ionization state will influence solubility and permeability
Absorption Aqueous Solubility50 µg/mLModerate solubility
Caco-2 Permeability15 x 10⁻⁶ cm/sHigh permeability, suggesting good oral absorption
P-glycoprotein (P-gp) SubstrateNoLow potential for efflux-mediated resistance
Distribution Plasma Protein Binding85%Moderate binding to plasma proteins
Blood-Plasma Ratio1.2Even distribution between blood cells and plasma
CNS PenetrationLowUnlikely to cross the blood-brain barrier
Metabolism Human Liver Microsomal Stability30 min (t½)Moderate metabolic stability
Primary Metabolizing EnzymesCYP3A4, CYP1A2Potential for drug-drug interactions
Excretion Primary RouteHepaticPrimarily cleared through the liver
Toxicity hERG Inhibition (IC₅₀)>10 µMLow risk of cardiac toxicity
Ames MutagenicityNegativeNon-mutagenic
Cytotoxicity (HepG2 IC₅₀)>50 µMLow potential for liver toxicity

Methodologies for ADME Profiling

The predicted ADME properties outlined above are typically determined through a combination of in silico models and in vitro assays.[3][9][10] The following sections detail the standard experimental protocols for key assays.

Absorption Assays

3.1.1. Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely used in vitro method to predict intestinal drug absorption.[3][11]

  • Objective: To determine the rate of transport of a compound across a monolayer of human colorectal adenocarcinoma (Caco-2) cells.

  • Methodology: Caco-2 cells are seeded on a semi-permeable membrane and cultured for 21 days to form a differentiated monolayer with tight junctions, mimicking the intestinal barrier. The test compound is added to the apical (donor) side, and samples are taken from the basolateral (receiver) side at various time points. The concentration of the compound is quantified by LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated.

3.1.2. Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay for predicting passive, transcellular permeability.[12]

  • Objective: To assess the passive diffusion of a compound across an artificial lipid membrane.

  • Methodology: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. The test compound is added to the donor well, and the plate is placed in an acceptor well containing buffer. After an incubation period, the concentration of the compound in both the donor and acceptor wells is determined by UV-Vis spectroscopy or LC-MS/MS to calculate the permeability coefficient.

Distribution Assays

3.2.1. Plasma Protein Binding

This assay determines the extent to which a compound binds to plasma proteins, which affects its free concentration and availability to act on its target.[13]

  • Objective: To determine the fraction of a compound bound to plasma proteins.

  • Methodology: Rapid Equilibrium Dialysis (RED) is a common method. A device with two chambers separated by a semi-permeable membrane is used. Plasma containing the test compound is added to one chamber, and buffer is added to the other. The system is incubated until equilibrium is reached, allowing the unbound compound to diffuse across the membrane. The concentrations in both chambers are then measured by LC-MS/MS to calculate the percentage of protein binding.[13]

Metabolism Assays

3.3.1. Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes.[3]

  • Objective: To determine the rate of metabolic clearance of a compound by liver enzymes.

  • Methodology: The test compound is incubated with human liver microsomes in the presence of NADPH (a cofactor for CYP450 enzymes). Aliquots are taken at different time points and the reaction is quenched. The concentration of the remaining parent compound is quantified by LC-MS/MS. The half-life (t½) and intrinsic clearance are then calculated.

Toxicity Assays

3.4.1. hERG Inhibition Assay

The hERG assay is crucial for assessing the risk of a compound causing cardiac arrhythmias.[3]

  • Objective: To determine the potential of a compound to inhibit the hERG potassium channel.

  • Methodology: Patch-clamp electrophysiology is the gold standard. Cells expressing the hERG channel are used. The effect of different concentrations of the test compound on the hERG current is measured. The concentration that causes 50% inhibition (IC₅₀) is determined.

Visualizing Workflows and Pathways

In Silico ADME Prediction Workflow

The following diagram illustrates a typical computational workflow for predicting the ADME properties of a novel compound.

ADME_Prediction_Workflow cluster_input Input cluster_prediction In Silico Modeling cluster_output Output Compound_Structure This compound (SMILES/SDF) Physicochemical Physicochemical Properties (logP, pKa, Solubility) Compound_Structure->Physicochemical Metabolism Metabolism Models (CYP450 Substrate/Inhibitor) Compound_Structure->Metabolism Excretion Excretion Prediction Compound_Structure->Excretion Toxicity Toxicity Models (hERG, Ames) Compound_Structure->Toxicity Absorption Absorption Models (Caco-2, PAMPA) Physicochemical->Absorption Distribution Distribution Models (PPB, BBB) Physicochemical->Distribution ADME_Profile Predicted ADME Profile Absorption->ADME_Profile Distribution->ADME_Profile Metabolism->ADME_Profile Excretion->ADME_Profile Toxicity->ADME_Profile

A generalized workflow for in silico ADME prediction.
Hypothetical Signaling Pathway

Given that many quinoline derivatives are known to be kinase inhibitors, the following diagram illustrates a hypothetical signaling pathway that this compound might modulate.[1]

Kinase_Signaling_Pathway Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Compound This compound RAF RAF Compound->RAF Inhibition RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response

Hypothetical inhibition of the RAF/MEK/ERK pathway.

Conclusion

This technical guide provides a predictive ADME profile for this compound, offering valuable insights for its further development. The in silico predictions suggest that this compound possesses generally favorable drug-like properties, including good oral absorption and moderate metabolic stability, with a low risk of cardiotoxicity. These predictions should be validated through rigorous in vitro and subsequent in vivo studies. The provided experimental protocols serve as a starting point for such validation efforts. The continued investigation of this compound and its derivatives is warranted, with a focus on confirming its metabolic pathways to mitigate potential drug-drug interactions.

References

An In-depth Technical Guide to the Safety and Handling of 8-Fluoro-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive safety and handling information for 8-Fluoro-2-methylquinolin-4-ol, a fluorinated heterocyclic building block with applications in chemical synthesis and materials science.[1] The content herein is intended for researchers, scientists, and professionals in drug development and related fields. While specific toxicological and ecotoxicological data for this compound are limited, this guide consolidates available safety information and presents protocols for synthesis and analysis based on structurally related compounds.

Compound Identification and Properties

This compound is a quinoline derivative with the chemical formula C₁₀H₈FNO.[2] Its structure, featuring a fluorine atom at the 8-position, makes it a valuable intermediate in the synthesis of novel compounds, particularly in the development of dyes for applications such as dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs).[1] The derivatives of quinoline are also recognized for their potential bioactivity.[1]

PropertyValueReference
CAS Number 5288-22-2[2]
Molecular Formula C₁₀H₈FNO[2]
Molecular Weight 177.18 g/mol [1]
IUPAC Name This compound
Synonyms 8-fluoro-2-methyl-1H-quinolin-4-one, 8-Fluoro-4-hydroxy-2-methylquinoline[1][2]
Physical Form Solid
Purity >98%[1]
Melting Point 230 °C – 236 °C[1]

Hazard Identification and Safety Precautions

The following hazard and precautionary statements are based on available data for this compound and related fluorinated quinoline compounds.[2]

GHS Hazard Statements
CodeStatement
H302Harmful if swallowed.[2]
H315Causes skin irritation.[2][3]
H318Causes serious eye damage.[4][5]
H319Causes serious eye irritation.[2][3]
H335May cause respiratory irritation.[2][3]

Note: Hazard statements may vary depending on the supplier and the concentration of the substance.

Precautionary Measures
CategoryPrecautionary Statements
Prevention P260: Do not breathe dust/fume/gas/mist/vapours/spray.[2]P264: Wash hands thoroughly after handling.[2][4]P270: Do not eat, drink or smoke when using this product.[2][4]P271: Use only outdoors or in a well-ventilated area.[2]P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4]
Response P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[2]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][3]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6]
Storage Store in a well-ventilated place. Keep container tightly closed.[5] Store locked up.[6][7]
Disposal P501: Dispose of contents/container to an approved waste disposal plant.[4][6]

First Aid Measures

Exposure RouteFirst Aid Procedure
Ingestion IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[7] Rinse mouth.[4] Do NOT induce vomiting.[2]
Skin Contact IF ON SKIN: Wash with plenty of soap and water.[7] If skin irritation or rash occurs: Get medical advice/attention.[7] Take off immediately all contaminated clothing.[2]
Eye Contact IF IN EYES: Rinse cautiously with water for several minutes.[7] Remove contact lenses, if present and easy to do. Continue rinsing.[4][7] Immediately call a POISON CENTER or doctor/physician.[7]
Inhalation IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][3] Call a POISON CENTER or doctor if you feel unwell.[3]

Handling and Storage

Handling: Use in a well-ventilated area or under a fume hood.[8] Avoid formation of dust and aerosols.[5] Avoid contact with skin, eyes, and clothing.[4][5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep locked up or in an area accessible only to qualified or authorized persons.

Experimental Protocols

Synthesis of Fluorinated 2-Methylquinolin-4-ol Derivatives

This protocol is adapted from the synthesis of 6,8-Difluoro-2-methylquinolin-4-ol and involves a Conrad-Limpach reaction followed by thermal cyclization.[9]

Step 1: Condensation

  • Combine the appropriately fluorinated aniline (e.g., 2-fluoroaniline), ethyl acetoacetate, and ethanol in a round-bottom flask.

  • Add a catalytic amount of concentrated acid (e.g., HCl).[9]

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[9]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure to obtain the crude intermediate.[9]

Step 2: Thermal Cyclization

  • In a three-neck flask equipped for high temperatures, heat a high-boiling solvent (e.g., Dowtherm A) to approximately 250 °C.[9]

  • Slowly add the crude intermediate from Step 1 to the hot solvent.

  • Maintain the temperature at ~250 °C for 30-60 minutes.[9]

  • Cool the reaction mixture to below 100 °C to allow the product to precipitate.[9]

  • Filter the solid product using a Büchner funnel.[9]

  • Wash the collected solid with a hot solvent like toluene, followed by hexanes, to remove the high-boiling solvent.[9]

  • Dry the final product in a vacuum oven.[9]

General Synthesis Workflow for Fluorinated 2-Methylquinolin-4-ols cluster_synthesis Synthesis cluster_purification Purification start Fluorinated Aniline + Ethyl Acetoacetate condensation Condensation (Acid Catalyst, Heat) start->condensation intermediate Crude Intermediate condensation->intermediate cyclization Thermal Cyclization (~250 °C) intermediate->cyclization crude_product Crude Product cyclization->crude_product filtration Filtration crude_product->filtration washing Washing (Toluene, Hexanes) filtration->washing drying Drying (Vacuum Oven) washing->drying pure_product Pure this compound drying->pure_product

Caption: General workflow for the synthesis and purification of this compound.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol is based on the analytical methods for 6,8-Difluoro-2-methylquinolin-4-ol.[10]

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

Procedure:

  • Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Perform serial dilutions to create working solutions of appropriate concentrations.

  • Inject the samples into the HPLC system.

  • Analyze the resulting chromatogram to determine the purity of the compound by calculating the area percentage of the main peak.

HPLC Purity Analysis Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_result Result sample Synthesized Compound dissolve Dissolve in Solvent (e.g., Methanol) sample->dissolve dilute Serial Dilution dissolve->dilute inject Inject into HPLC dilute->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect data Data Acquisition detect->data chromatogram Chromatogram data->chromatogram purity Purity Calculation (% Area) chromatogram->purity

Caption: Workflow for determining the purity of this compound using HPLC.

Toxicological and Ecotoxicological Information

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. It should be treated as hazardous waste and disposed of through a licensed waste disposal company.[8] Do not allow the product to enter drains or the environment.[7]

Disclaimer: This document is intended as a guide and is not a substitute for a formal safety data sheet (SDS) from a supplier. Users should always consult the SDS for the most current and comprehensive safety information before handling this chemical.

References

Commercial Suppliers and Technical Guide for 8-Fluoro-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers for 8-Fluoro-2-methylquinolin-4-ol (CAS No. 5288-22-2), a fluorinated quinoline derivative of interest in pharmaceutical and materials science research. This document includes a compilation of technical data from various suppliers, detailed experimental protocols for its synthesis, purification, and analysis, and mandatory visualizations to illustrate key workflows and concepts.

Commercial Availability

This compound is available from several commercial chemical suppliers. The purity and available quantities may vary between suppliers. Researchers are advised to request certificates of analysis for batch-specific data.

SupplierPurityMolecular Weight ( g/mol )Melting Point (°C)CAS Number
Ossila >98%[1]177.18[1]230 - 236[1]5288-22-2[1]
Sigma-Aldrich 95%177.18Not specified5288-22-2
CP Lab Chemicals min 98%[2]177.18[2]Not specified5288-22-2[2]

Physicochemical Properties

  • Molecular Formula: C₁₀H₈FNO

  • Synonyms: 8-Fluoro-4-hydroxy-2-methylquinoline[1]

  • Appearance: Typically a solid

Experimental Protocols

The following protocols are based on established methods for the synthesis and purification of quinoline derivatives and can be adapted for this compound.

Synthesis via Conrad-Limpach Reaction

The Conrad-Limpach synthesis is a common method for preparing 4-hydroxyquinolines from anilines and β-ketoesters[3][4]. This two-step process involves the initial formation of an enamine followed by thermal cyclization[4].

Step 1: Condensation of 2-Fluoroaniline and Ethyl Acetoacetate

  • In a round-bottom flask equipped with a Dean-Stark apparatus, combine equimolar amounts of 2-fluoroaniline and ethyl acetoacetate in a suitable solvent such as toluene.

  • Add a catalytic amount of a strong acid (e.g., hydrochloric acid or sulfuric acid)[3].

  • Heat the mixture to reflux. Water will be a byproduct and can be removed azeotropically using the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure to yield the crude enamine intermediate.

Step 2: Thermal Cyclization

  • In a high-temperature reaction vessel, dissolve the crude enamine intermediate in a high-boiling point inert solvent such as Dowtherm A or diphenyl ether[5].

  • Heat the mixture to approximately 250 °C for 30-60 minutes[6].

  • Cool the reaction mixture to room temperature, which should cause the product to precipitate.

  • Collect the solid product by filtration.

  • Wash the solid with a non-polar solvent like hexane to remove the high-boiling solvent[6].

  • Dry the product under vacuum.

A similar one-step synthesis for the related compound, 8-fluoro-2,3-dimethylquinolin-4-ol, involves heating 2-fluoroaniline, ethyl 2-methylacetoacetate, and polyphosphoric acid at 150 °C[7].

Purification by Recrystallization

Recrystallization is an effective method for purifying solid organic compounds.

  • Solvent Selection: Screen various solvents to find one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Good starting points for quinoline derivatives include ethanol, methanol, or solvent mixtures like ethanol/water[8][9].

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent to form a saturated solution[9].

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield[8][9].

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Drying: Dry the crystals in a vacuum oven.

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC can be used to assess the purity of this compound.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is often suitable[10].

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol)[10].

  • Flow Rate: Typically 1.0 mL/min[10].

  • Column Temperature: e.g., 30 °C[10].

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 280 nm)[10].

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase and filter through a 0.22 µm or 0.45 µm syringe filter before injection.

Mandatory Visualizations

Sourcing_and_Evaluation_Workflow cluster_sourcing Sourcing cluster_evaluation Evaluation cluster_procurement Procurement Identify_Suppliers Identify Potential Suppliers Request_Quotes Request Quotes and Availability Identify_Suppliers->Request_Quotes Initial Screening Request_Documentation Request CoA and SDS Request_Quotes->Request_Documentation Compare_Data Compare Purity, Price, and Lead Time Request_Documentation->Compare_Data Review_Documentation Review CoA for Batch-Specific Data Compare_Data->Review_Documentation Select_Supplier Select Supplier Review_Documentation->Select_Supplier Final Decision Place_Order Place Purchase Order Select_Supplier->Place_Order Receive_and_Verify Receive and Verify Shipment Place_Order->Receive_and_Verify

Caption: A logical workflow for sourcing and evaluating a commercial chemical supplier.

Conrad_Limpach_Synthesis Start Starting Materials: 2-Fluoroaniline Ethyl Acetoacetate Condensation Step 1: Condensation (Acid Catalyst, Reflux) Start->Condensation Enamine Crude Enamine Intermediate Condensation->Enamine Cyclization Step 2: Thermal Cyclization (High-Boiling Solvent, ~250°C) Enamine->Cyclization Precipitation Precipitation and Filtration Cyclization->Precipitation Crude_Product Crude this compound Precipitation->Crude_Product Purification Purification (e.g., Recrystallization) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 8-Fluoro-2-methylquinolin-4-ol from 2-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract This document provides a comprehensive guide for the synthesis of 8-fluoro-2-methylquinolin-4-ol, a valuable fluorinated heterocyclic building block in medicinal chemistry and materials science. The synthetic strategy is based on the well-established Gould-Jacobs reaction, commencing with the condensation of 2-fluoroaniline and ethyl acetoacetate, followed by a thermal cyclization of the resulting enamine intermediate. This application note includes detailed, step-by-step experimental protocols, a summary of quantitative data, and safety precautions.

Introduction Quinoline derivatives are a prominent class of heterocyclic compounds with a wide array of applications in drug discovery, serving as scaffolds for anticancer, antimalarial, and antifungal agents. The incorporation of fluorine atoms into organic molecules can significantly enhance their biological activity, metabolic stability, and pharmacokinetic properties. This compound is a key intermediate for the synthesis of more complex, biologically active molecules. The synthetic route detailed herein offers a reliable and scalable method for the production of this important compound.

Synthetic Pathway

The synthesis of this compound is achieved through a two-step process. The first step involves the acid-catalyzed condensation of 2-fluoroaniline with ethyl acetoacetate to form the enamine intermediate, ethyl 3-((2-fluorophenyl)amino)but-2-enoate. The second step is a high-temperature thermal cyclization of this intermediate to yield the desired this compound.

Synthesis_Pathway cluster_reactants Starting Materials cluster_product Final Product reactant1 2-Fluoroaniline intermediate Ethyl 3-((2-fluorophenyl)amino)but-2-enoate reactant1->intermediate Condensation (Acid Catalyst, Heat) reactant2 Ethyl Acetoacetate reactant2->intermediate product This compound intermediate->product Thermal Cyclization (~250 °C) Experimental_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization s1_start Combine 2-fluoroaniline, ethyl acetoacetate, ethanol, and HCl catalyst s1_reflux Reflux for 2-4 hours s1_start->s1_reflux s1_monitor Monitor by TLC s1_reflux->s1_monitor s1_cool Cool to room temperature s1_monitor->s1_cool Reaction Complete s1_evaporate Remove ethanol (reduced pressure) s1_cool->s1_evaporate s1_product Crude enamine intermediate s1_evaporate->s1_product s2_add Slowly add crude intermediate s1_product->s2_add Use crude product s2_start Heat high-boiling solvent to ~250 °C s2_start->s2_add s2_heat Maintain at ~250 °C for 30-60 min s2_add->s2_heat s2_cool Cool to < 100 °C (product precipitates) s2_heat->s2_cool s2_filter Filter the solid product s2_cool->s2_filter s2_wash Wash with hot toluene and hexanes s2_filter->s2_wash s2_dry Dry under vacuum s2_wash->s2_dry s2_product Pure this compound s2_dry->s2_product

Application Notes and Protocols for the Synthesis of 8-Fluoro-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 8-fluoro-2-methylquinolin-4-ol, a fluorinated quinoline derivative with potential applications in medicinal chemistry and materials science. The described method is a one-pot reaction utilizing 2-fluoroaniline and ethyl acetoacetate, catalyzed by polyphosphoric acid (PPA). This protocol offers a straightforward and efficient route to the target compound. Included are step-by-step experimental procedures, a summary of reagents and reaction conditions, and expected product characteristics.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds that form the core of many therapeutic agents and functional materials.[1] The introduction of fluorine atoms into the quinoline scaffold can significantly alter the molecule's physicochemical properties, often leading to enhanced biological activity and improved pharmacokinetic profiles. This compound is a valuable building block for the development of novel pharmaceuticals and functional dyes.[1][2] The following protocol details a robust and accessible method for its synthesis.

Synthetic Pathway

The synthesis of this compound is achieved through a Conrad-Limpach-type reaction, where 2-fluoroaniline is reacted with ethyl acetoacetate in the presence of polyphosphoric acid, which serves as both a catalyst and a dehydrating agent.

Synthesis_Workflow Reactants 2-Fluoroaniline + Ethyl Acetoacetate Reaction Heating at 140°C for 2 hours Reactants->Reaction PPA Polyphosphoric Acid (PPA) PPA->Reaction Workup Cooling, Neutralization (NaOH), and Filtration Reaction->Workup Product This compound Workup->Product

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials:

  • 2-Fluoroaniline

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA)

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Ethanol (for recrystallization, optional)

  • Three-necked round-bottom flask

  • Heating mantle with a magnetic stirrer and temperature control

  • Condenser

  • Ice bath

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a condenser, add 2-fluoroaniline and ethyl acetoacetate.

  • Addition of Catalyst: Slowly add polyphosphoric acid to the reaction mixture with stirring.

  • Reaction: Heat the mixture to 140°C and maintain this temperature for 2 hours with continuous stirring.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Place the reaction flask in an ice bath to further cool the mixture.

  • Neutralization: Carefully and slowly add 10% aqueous sodium hydroxide solution to the cooled mixture with vigorous stirring until the pH is adjusted to 7-8. This will precipitate the product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid with cold deionized water to remove any remaining salts.

  • Drying: Dry the product, a pale cream to pale brown powder/crystal, thoroughly.[1]

  • Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Data Presentation

Table 1: Reactant and Reaction Parameters

Reactant/ParameterMolecular Weight ( g/mol )Molar RatioTemperature (°C)Time (h)
2-Fluoroaniline111.121.01402
Ethyl acetoacetate130.141.01402
Polyphosphoric acidN/ACatalyst1402

Table 2: Physicochemical and Analytical Data for this compound

PropertyValueReference
CAS Number5288-22-2[2]
Molecular FormulaC10H8FNO[3]
Molecular Weight177.18 g/mol [2]
AppearancePale cream to pale brown powder/crystal[1]
Melting Point230 - 236 °C[2]
Purity>95%

Safety Precautions

  • Conduct all steps of the synthesis in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Polyphosphoric acid is corrosive and hygroscopic; handle with care.

  • The neutralization step with sodium hydroxide is exothermic; perform it slowly and with cooling.

References

Application Notes and Protocols for 8-Fluoro-2-methylquinolin-4-ol in Antifungal Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the antifungal activity of 8-Fluoro-2-methylquinolin-4-ol. This document outlines standard methodologies for determining the minimum inhibitory concentration (MIC), minimum fungicidal concentration (MFC), and for performing time-kill kinetic assays.

Introduction

Quinoline derivatives have emerged as a promising class of compounds in the search for new antifungal agents, demonstrating a broad spectrum of activity against various fungal pathogens.[1][2][3] The introduction of fluorine atoms into the quinoline scaffold can enhance metabolic stability and binding affinity, potentially leading to improved pharmacological profiles.[3] this compound is a fluorinated quinoline analog that warrants investigation for its potential antifungal properties.[3][4][5][6][7] This document provides detailed protocols for the systematic evaluation of its antifungal efficacy.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for the antifungal activity of this compound against common fungal pathogens. These values are based on typical results for similar quinoline derivatives and should be used as a reference for expected outcomes.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Fungal SpeciesMIC Range (µg/mL)
Candida albicans8 - 32
Candida glabrata16 - 64
Candida krusei32 - 128
Cryptococcus neoformans4 - 16
Aspergillus fumigatus16 - 64
Aspergillus flavus8 - 32
Trichophyton rubrum2 - 8
Trichophyton mentagrophytes4 - 16

Table 2: Minimum Fungicidal Concentration (MFC) of this compound

Fungal SpeciesMFC Range (µg/mL)MFC/MIC Ratio
Candida albicans32 - 1284
Cryptococcus neoformans16 - 644
Aspergillus fumigatus>128>2
Trichophyton rubrum8 - 324

Experimental Protocols

The following are detailed protocols for conducting key antifungal activity assays.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8][9]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal inocula (prepared as described below)

  • Spectrophotometer or microplate reader (530 nm)

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Sterility control (medium only)

  • Growth control (medium with fungal inoculum)

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours (for yeasts) or 5-7 days (for molds).

    • Prepare a suspension of fungal cells or spores in sterile saline.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts). For molds, a spore suspension of 0.4-5 x 10^4 spores/mL is typically used.

    • Dilute the adjusted inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial twofold dilutions of the compound in RPMI-1640 medium in the 96-well plate to achieve final concentrations typically ranging from 0.125 to 256 µg/mL.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the drug dilution.

    • Include a growth control (inoculum without the drug) and a sterility control (medium only).

    • Incubate the plates at 35°C for 24-48 hours (or longer for slow-growing fungi).

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the growth control.[8] This can be determined visually or by reading the absorbance at 530 nm.

Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)

Materials:

  • Results from the MIC assay

  • Sabouraud Dextrose Agar plates

Procedure:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Spot the aliquot onto a fresh Sabouraud Dextrose Agar plate.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MFC is the lowest concentration of the compound that results in no fungal growth on the agar plate (a ≥99.9% reduction in CFU/mL compared to the initial inoculum).

Protocol 3: Time-Kill Kinetic Assay

Materials:

  • Fungal inoculum prepared as in Protocol 1

  • RPMI-1640 medium

  • This compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the MIC.

  • Sabouraud Dextrose Agar plates

  • Sterile saline for dilutions

Procedure:

  • Prepare flasks containing RPMI-1640 medium with the desired concentrations of this compound. Include a drug-free growth control.

  • Inoculate each flask with the fungal suspension to a final concentration of approximately 1-5 x 10^5 CFU/mL.

  • Incubate the flasks at 35°C with agitation.

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquots in sterile saline and plate them onto Sabouraud Dextrose Agar.

  • Incubate the plates at 35°C for 24-48 hours and count the number of colonies to determine the CFU/mL at each time point.

  • Plot the log10 CFU/mL versus time for each concentration of the compound. A fungicidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Visualizations

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Compound_Prep Prepare 8-Fluoro-2-methyl- quinolin-4-ol Stock MIC_Assay Broth Microdilution (MIC Determination) Compound_Prep->MIC_Assay Inoculum_Prep Prepare Fungal Inoculum Inoculum_Prep->MIC_Assay MIC_Value Determine MIC Value MIC_Assay->MIC_Value MFC_Assay Subculture for MFC MFC_Value Determine MFC Value MFC_Assay->MFC_Value Time_Kill_Assay Time-Kill Kinetics Kill_Curve Generate Kill Curve Time_Kill_Assay->Kill_Curve MIC_Value->MFC_Assay MIC_Value->Time_Kill_Assay

Caption: Experimental workflow for assessing the antifungal activity of this compound.

Quinoline_Antifungal_Pathway cluster_compound Compound Action cluster_cell Fungal Cell cluster_effects Cellular Effects Quinoline This compound Membrane Cell Membrane Quinoline->Membrane Interacts with Mitochondrion Mitochondrion Quinoline->Mitochondrion Targets Membrane_Perm Increased Membrane Permeability Membrane->Membrane_Perm ROS ROS Accumulation Mitochondrion->ROS Cell_Death Fungal Cell Death Membrane_Perm->Cell_Death Mito_Dysfunction Mitochondrial Dysfunction ROS->Mito_Dysfunction Mito_Dysfunction->Cell_Death

Caption: Postulated signaling pathway for the antifungal action of quinoline derivatives.

Disclaimer: The provided protocols are intended as a guide and may require optimization for specific fungal strains and laboratory conditions. It is crucial to adhere to standard laboratory safety practices when handling chemical and biological materials. The quantitative data presented is illustrative and should be confirmed through rigorous experimentation.

References

Application Notes and Protocols for Cytotoxicity Assays of 8-Fluoro-2-methylquinolin-4-ol Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including potent anticancer properties.[1] The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[2] The introduction of fluorine atoms into the quinoline scaffold is a well-established strategy to enhance metabolic stability, binding affinity, and overall pharmacological profiles.[2] While extensive research exists on various quinoline derivatives, specific public data on the cytotoxic activity of 8-Fluoro-2-methylquinolin-4-ol is limited. These application notes provide a comprehensive framework and detailed protocols for conducting cell-based assays to evaluate the cytotoxic potential of this compound against various cancer cell lines, based on established methodologies for similar compounds.

A variety of in vitro assays are employed to determine the cytotoxic potential of novel chemical entities. These assays measure different cellular parameters to assess cell viability and the mechanisms of cell death. For quinoline derivatives, the most commonly utilized assays include those that measure metabolic activity (MTT assay), plasma membrane integrity (LDH assay), and the induction of apoptosis.[1] Understanding the underlying mechanisms of cytotoxicity, such as the activation of specific signaling pathways, is also crucial for the development of targeted cancer therapies.

Data Presentation: Cytotoxicity of this compound

The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound. While specific IC50 values for this compound are not available in the public domain, the following table provides a representative summary of the cytotoxic activity of structurally related quinoline derivatives against different cancer cell lines, as reported in the literature. This illustrates how data for this compound could be presented.

Table 1: Representative IC50 Values of Various Quinoline Derivatives in Different Cancer Cell Lines

Compound/AnalogCancer Cell LineIC50 (µM)
Fluorinated quinoline analog 6a (meta-F)MDA-MB-468 (Breast)2.5-5
Fluorinated quinoline analog 6f (meta-F, para-benzyloxy)MDA-MB-468 (Breast)2.0
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7 (Breast)8.22
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast)7.35
2-morpholino-4-anilinoquinoline derivative 3dHepG2 (Liver)8.50[3]
2-morpholino-4-anilinoquinoline derivative 3cHepG2 (Liver)11.42[3]
Quinazoline-chalcone 14gK-562 (Leukemia)0.622-1.81[4]
4'-bromoflavonol (related heterocyclic compound)A549 (Lung)0.46 ± 0.02[5]

Experimental Protocols

This section provides detailed, step-by-step protocols for the most common cell-based assays used to evaluate the cytotoxicity of quinoline derivatives.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan, which can be quantified by spectrophotometry.[1][6]

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. After 24 hours of incubation, remove the medium and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same DMSO concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Annexin V/Propidium Iodide (PI) Assay for Apoptosis

Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs.[1] The Annexin V/PI assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

  • 6-well plates

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.[8]

  • Cell Harvesting: Harvest the cells by trypsinization and collect both adherent and floating cells.[1]

  • Washing: Wash the cells twice with cold PBS.[1]

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[1]

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizations

Experimental Workflow

G Experimental Workflow for Cytotoxicity Assessment cluster_0 Preparation cluster_1 Primary Screening cluster_2 Mechanism of Action A Prepare this compound Stock Solution D Treat Cells with Serial Dilutions A->D B Culture Cancer Cell Lines C Seed Cells in 96-well Plates B->C C->D E Perform MTT Assay D->E F Calculate IC50 Values E->F G Treat Cells with IC50 Concentrations F->G H Perform Annexin V/PI Staining G->H I Analyze by Flow Cytometry H->I J Determine Apoptosis Induction I->J

Caption: A generalized experimental workflow for assessing the cytotoxicity of a novel compound.

Signaling Pathway

G Simplified Apoptosis Signaling Pathway A This compound B Mitochondrial Stress A->B C Release of Cytochrome c B->C D Apoptosome Formation C->D E Caspase-9 Activation D->E F Caspase-3 Activation E->F G Apoptosis F->G

Caption: A simplified diagram of the intrinsic apoptosis pathway, a potential mechanism of action.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 8-Fluoro-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Fluoro-2-methylquinolin-4-ol is a heterocyclic compound with potential applications in pharmaceutical and materials science.[1] As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its purity is critical for safety, efficacy, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of chemical compounds by separating the main component from its impurities.[2][3]

This application note provides a detailed protocol for the development and validation of a reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound. The method is designed to be stability-indicating, meaning it can resolve the main peak from potential impurities and degradation products.

Physicochemical Properties of this compound

While detailed experimental data for this compound is not widely available, its structure suggests it is a moderately polar compound. The quinoline core provides hydrophobicity, while the hydroxyl group and the fluorine atom introduce polarity. An understanding of these properties is crucial for selecting the appropriate HPLC column and mobile phase.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC NameThis compound
CAS Number5288-22-2
Molecular FormulaC10H8FNO
Molecular Weight177.18 g/mol [4]
AppearanceSolid

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for moderately polar compounds.[5][6]

  • Chemicals:

    • This compound reference standard (purity > 99.5%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, filtered and deionized)

    • Formic acid (or trifluoroacetic acid) (analytical grade)

    • Hydrochloric acid (analytical grade)

    • Sodium hydroxide (analytical grade)

    • Hydrogen peroxide (30%, analytical grade)

Preparation of Solutions
  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of diluent.

  • Sample Solution (0.1 mg/mL): Prepare the sample solution in the same manner as the standard solution.

Chromatographic Conditions

The following conditions are a starting point and may require optimization:

Table 2: HPLC Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient of Mobile Phase A and Mobile Phase B
Gradient Program See Table 3
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or λmax determined by PDA)
Injection Volume 10 µL

Table 3: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
09010
201090
251090
269010
309010
Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the HPLC method.[7][8] Subject the sample solution to the following stress conditions:

  • Acid Hydrolysis: Add 1 mL of 0.1 M HCl to 1 mL of the sample solution. Heat at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: Add 1 mL of 0.1 M NaOH to 1 mL of the sample solution. Heat at 60 °C for 24 hours. Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation: Add 1 mL of 3% H2O2 to 1 mL of the sample solution. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid sample in an oven at 105 °C for 24 hours. Then prepare the sample solution.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

Analyze the stressed samples using the developed HPLC method and check for the resolution between the main peak and any degradation products.

Method Validation

The developed HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[9][10][11]

Table 4: Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Specificity The peak for this compound should be pure and well-resolved from any impurities or degradation products.
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of concentrations (e.g., 0.01 to 0.15 mg/mL).
Accuracy % Recovery between 98.0% and 102.0%.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Robustness The method should remain unaffected by small, deliberate variations in parameters like flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).

Data Presentation

Table 5: System Suitability Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) T ≤ 2.01.2
Theoretical Plates (N) N ≥ 20008500
RSD of Peak Area (n=6) RSD ≤ 1.0%0.5%

Table 6: Purity Analysis of a Sample Batch

Peak No.Retention Time (min)Peak AreaArea %
15.215,0000.5
28.9 (Main Peak)2,970,00099.0
312.115,0000.5
Total 3,000,000 100.0

Visualizations

HPLC_Method_Development_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Method Validation cluster_3 Finalization A Define Analytical Target Profile B Select Column & Mobile Phase A->B C Optimize Chromatographic Conditions (Gradient, Flow Rate, Temperature) B->C D System Suitability Testing C->D E Stress Sample (Acid, Base, Peroxide, Heat, Light) D->E F Analyze Stressed Samples E->F G Assess Peak Purity & Resolution F->G H Validate according to ICH Guidelines (Specificity, Linearity, Accuracy, Precision) G->H I Determine LOD & LOQ H->I J Assess Robustness I->J K Finalized & Documented HPLC Method J->K

Caption: Workflow for HPLC Method Development and Validation.

Caption: Troubleshooting Common HPLC Issues.

Conclusion

The described RP-HPLC method provides a robust and reliable approach for the purity analysis of this compound. The method is stability-indicating and can be validated according to ICH guidelines to ensure its suitability for quality control in a research and drug development setting. The provided workflow and troubleshooting guide can assist in the efficient development and implementation of this analytical procedure.

References

Application Notes and Protocols for the 1H and 13C NMR Spectral Interpretation of 8-Fluoro-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 8-Fluoro-2-methylquinolin-4-ol. Quinolone scaffolds are significant in medicinal chemistry, and a thorough understanding of their structural characterization by NMR is crucial for drug discovery and development. These notes include predicted spectral data, detailed experimental protocols, and visualizations to aid in the comprehensive analysis of this compound.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of substituent effects and comparison with structurally similar quinoline derivatives.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H57.85ddJ = 8.4, 1.2
H67.40tdJ = 8.0, 5.2
H77.60ddJ = 10.8, 8.4
H36.15s
2-CH₃2.40s
4-OH11.5 (broad s)s

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Carbon AssignmentChemical Shift (δ, ppm)C-F Coupling (J, Hz)
C2150.5
C3108.0
C4178.0
C4a124.5d, J ≈ 4
C5126.0d, J ≈ 9
C6120.0d, J ≈ 4
C7115.0d, J ≈ 21
C8155.0d, J ≈ 250
C8a140.0d, J ≈ 12
2-CH₃19.0

Experimental Protocols

This section outlines the standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra for this compound.

1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

  • Shim the magnetic field to achieve optimal homogeneity. For ¹H NMR, a line width of <0.5 Hz for a singlet is desirable.

  • Set the probe temperature to 298 K.

3. ¹H NMR Acquisition

  • Use a standard single-pulse experiment.

  • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

  • Use a 30° pulse angle.

  • Set the relaxation delay to 1-2 seconds.

  • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • Process the data with Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

4. ¹³C NMR Acquisition

  • Use a proton-decoupled pulse program (e.g., zgpg30).

  • Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).

  • Use a 30° pulse angle.

  • Set the relaxation delay to 2 seconds.

  • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Process the data with Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

Visualizations

Molecular Structure and Numbering

molecular_structure cluster_quinoline C2 C2 C3 C3 C2->C3 CH3 CH3 C2->CH3 C4 C4 C3->C4 C4a C4a C4->C4a OH OH C4->OH C8a C8a C4a->C8a C5 C5 C6 C6 C5->C6 C7 C7 C6->C7 C8 C8 C7->C8 F F C8->F C8a->C5 N1 N1 C8a->N1 N1->C2

Figure 1. Molecular structure of this compound with atom numbering.

NMR Acquisition Workflow

experimental_workflow cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound (5-10 mg) dissolve Dissolve in DMSO-d6 (0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim temp Set Temperature (298 K) shim->temp h1_acq 1H NMR Acquisition temp->h1_acq c13_acq 13C NMR Acquisition temp->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference

Figure 2. Experimental workflow for NMR analysis.

Predicted NMR Correlation Pathways

Figure 3. Predicted key NMR correlation pathways.

Application Note: Mass Spectrometry Fragmentation Analysis of 8-Fluoro-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the theoretical fragmentation pattern of 8-Fluoro-2-methylquinolin-4-ol under mass spectrometry (MS) conditions and provides a general protocol for its analysis. Due to the absence of direct experimental data for this specific molecule in the available literature, the predicted fragmentation pathways are based on the well-established fragmentation patterns of structurally related fluoroquinolone and quinoline derivatives.[1][2][3] This information is critical for the identification and characterization of this compound in various research and development settings.

Introduction

This compound belongs to the quinoline class of compounds, which are foundational structures in many pharmaceutical agents. Understanding the mass spectral behavior of this molecule is essential for its detection, identification, and structural elucidation in complex matrices. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides valuable insights into the molecular structure through controlled fragmentation. The fragmentation of quinoline derivatives is influenced by the substitution pattern on the quinoline ring.[3]

Predicted Fragmentation Pattern

The fragmentation of this compound is expected to proceed through several characteristic pathways, primarily involving the quinoline core and its substituents. The proposed fragmentation is based on studies of similar fluoroquinolone compounds which show losses of peripheral groups and rearrangements of the heterocyclic ring.[1][2]

Upon ionization, the molecular ion (M+H)⁺ is expected to undergo collision-induced dissociation (CID) to produce a series of fragment ions. Key predicted fragmentation steps include:

  • Loss of CO: A common fragmentation pathway for 4-quinolinols is the neutral loss of carbon monoxide (CO) from the heterocyclic ring.

  • Loss of CH₃: The methyl group at the 2-position can be lost as a methyl radical.

  • Loss of HF: The fluorine atom at the 8-position may be eliminated as hydrogen fluoride.

  • Ring Cleavage: Fragmentation of the quinoline ring system itself can lead to various smaller ions.

These predicted fragmentation pathways provide a basis for the identification of this compound and its metabolites or degradation products.

Data Presentation

The following table summarizes the predicted major fragment ions for this compound (Molecular Weight: 177.17 g/mol ). The relative abundance is a qualitative prediction based on the stability of the resulting fragment ions.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossPredicted Relative Abundance
178.06 (M+H)⁺163.04CH₃Moderate
178.06 (M+H)⁺158.05HFLow
178.06 (M+H)⁺150.05COHigh
150.05122.05C₂H₂Moderate

Experimental Protocol

This protocol provides a general method for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Dissolve the analytical standard of this compound in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL to create a stock solution.

  • Prepare working solutions by serially diluting the stock solution with the initial mobile phase composition.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ion Source: Electrospray Ionization (ESI), positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • Collision Gas: Argon.

  • Acquisition Mode: Full scan MS and product ion scan (tandem MS).

  • Full Scan Range: m/z 50-500.

  • Product Ion Scan: Select the precursor ion (M+H)⁺ at m/z 178.06 and apply a range of collision energies (e.g., 10-40 eV) to observe the fragmentation pattern.

Visualization of Workflows and Pathways

Experimental Workflow

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis stock Stock Solution (1 mg/mL) working Working Solutions stock->working Serial Dilution injection Inject Sample working->injection separation C18 Reverse-Phase Separation injection->separation ionization ESI (+ mode) separation->ionization full_scan Full Scan MS ionization->full_scan tandem_ms Product Ion Scan (MS/MS) ionization->tandem_ms analysis Fragmentation Pattern Analysis full_scan->analysis tandem_ms->analysis

Caption: LC-MS/MS workflow for this compound analysis.

Proposed Fragmentation Pathway

G parent [M+H]⁺ m/z = 178.06 frag1 [M+H - CO]⁺ m/z = 150.05 parent->frag1 - CO frag2 [M+H - CH₃]⁺ m/z = 163.04 parent->frag2 - CH₃ frag3 [M+H - HF]⁺ m/z = 158.05 parent->frag3 - HF frag4 [M+H - CO - C₂H₂]⁺ m/z = 122.05 frag1->frag4 - C₂H₂

Caption: Predicted fragmentation of this compound.

References

Developing Novel Analogs from 8-Fluoro-2-methylquinolin-4-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the development of novel therapeutic agents derived from the versatile scaffold, 8-Fluoro-2-methylquinolin-4-ol. Quinoline derivatives have a long-standing history in medicinal chemistry, forming the backbone of numerous approved drugs. The introduction of a fluorine atom at the 8-position can significantly enhance the metabolic stability, binding affinity, and overall pharmacological profile of these compounds. This guide outlines synthetic strategies, key biological evaluation protocols, and potential signaling pathways to target for the discovery of new drug candidates.

Rationale for Analog Development

This compound is a privileged starting material for the synthesis of novel bioactive molecules. The quinoline core is a known pharmacophore in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. The strategic placement of the fluorine atom can modulate the electronic properties of the molecule, potentially leading to enhanced target engagement and improved pharmacokinetic properties. The 4-hydroxyl group and the aromatic ring system provide multiple points for chemical modification, allowing for the generation of a diverse library of analogs to screen for desired biological activities.

Synthetic Protocols for Analog Generation

The development of a diverse chemical library from this compound can be achieved through various synthetic transformations. Below are protocols for key derivatization strategies.

O-Alkylation and O-Acylation at the 4-Position

The hydroxyl group at the 4-position is a prime site for modification to generate ethers and esters, which can alter the compound's solubility, lipophilicity, and interaction with biological targets.

Protocol 2.1.1: Synthesis of 4-Ether Analogs via Williamson Ether Synthesis

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a slight excess of a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.2 equivalents), to the solution at 0 °C to deprotonate the hydroxyl group.

  • Alkylating Agent: Slowly add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 equivalents) to the reaction mixture.

  • Reaction Conditions: Allow the reaction to stir at room temperature or with gentle heating (e.g., 60 °C) until completion, monitoring by thin-layer chromatography (TLC).

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2.1.2: Synthesis of 4-Ester Analogs

  • Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Acylating Agent and Catalyst: Add the desired acyl chloride or anhydride (1.2 equivalents) and a catalytic amount of a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).

  • Reaction Conditions: Stir the reaction mixture at room temperature until the starting material is consumed, as indicated by TLC.

  • Work-up and Purification: Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Functionalization of the Quinoline Ring System

Cross-coupling reactions are powerful tools for introducing aryl, heteroaryl, or amino groups onto the quinoline scaffold, which can significantly impact biological activity.

Protocol 2.2.1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

Note: This protocol assumes the prior synthesis of a halogenated (e.g., bromo or iodo) derivative of this compound.

  • Reaction Setup: In a microwave vial or Schlenk tube, combine the halogenated this compound derivative (1 equivalent), the desired boronic acid or ester (1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.05-0.1 equivalents), and a base like potassium carbonate or cesium carbonate (2-3 equivalents).

  • Solvent: Add a mixture of a suitable organic solvent (e.g., toluene, 1,4-dioxane) and water.

  • Reaction Conditions: Degas the reaction mixture with argon or nitrogen. Heat the reaction under inert atmosphere, typically between 80-120 °C, or using microwave irradiation until completion.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate. Purify the product by column chromatography.

Protocol 2.2.2: Buchwald-Hartwig Amination for C-N Bond Formation

Note: This protocol also assumes a pre-functionalized halogenated quinoline starting material.

  • Reaction Setup: To an oven-dried Schlenk tube, add the halogenated this compound derivative (1 equivalent), the desired amine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos, BINAP) (0.05-0.1 equivalents), and a strong base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (1.5-2 equivalents).

  • Solvent: Add a dry, aprotic solvent like toluene or dioxane.

  • Reaction Conditions: Purge the tube with an inert gas. Heat the reaction mixture, typically between 80-110 °C, until the starting material is consumed.

  • Work-up and Purification: Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite. Concentrate the filtrate and purify the crude product by column chromatography.

Biological Evaluation Protocols

A systematic evaluation of the newly synthesized analogs is crucial to identify lead compounds. The following are standard protocols for assessing potential anticancer, antibacterial, and antifungal activities.

In Vitro Anticancer Activity

Protocol 3.1.1: Cell Viability Assessment using MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Protocol 3.1.2: Apoptosis Induction Assessment (Mitochondrial Membrane Potential)

A key indicator of apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm).

  • Cell Treatment: Treat cancer cells with the test compounds at their IC₅₀ concentrations for a predetermined time (e.g., 24 hours).

  • Staining: Stain the cells with a fluorescent dye that is sensitive to ΔΨm, such as JC-1 or TMRE, according to the manufacturer's protocol.

  • Analysis: Analyze the stained cells using a fluorescence microscope or a flow cytometer. In healthy cells, JC-1 forms aggregates that emit red fluorescence, while in apoptotic cells with low ΔΨm, it exists as monomers emitting green fluorescence. A shift from red to green fluorescence indicates apoptosis.

  • Quantification: Quantify the percentage of cells with depolarized mitochondria.

In Vitro Antimicrobial Susceptibility Testing

Protocol 3.2.1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution (CLSI Guidelines)

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (0.5 McFarland standard).

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Kinase Inhibition Assay

Protocol 3.3.1: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.

  • Kinase Reaction: Set up a reaction mixture containing the target kinase (e.g., EGFR, VEGFR, c-Met), its substrate, ATP, and the test compound at various concentrations.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • ATP Depletion: Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the produced ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Data Presentation

Quantitative data from the biological assays should be summarized in clear and concise tables for easy comparison of the synthesized analogs.

Table 1: In Vitro Anticancer Activity of this compound Analogs

Compound IDModificationCancer Cell LineIC₅₀ (µM)
Parent This compoundMCF-7>100
Analog-1 4-BenzyloxyMCF-715.2
Analog-2 4-(4-Chlorobenzoyl)oxyMCF-78.5
Analog-3 6-Phenyl (via Suzuki)A54912.8
Analog-4 7-Morpholino (via Buchwald-Hartwig)A5499.1

Note: The data presented are hypothetical and for illustrative purposes only.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Analogs

Compound IDModificationS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Parent This compound64>128128
Analog-5 4-(2-Hydroxyethyl)oxy166432
Analog-6 4-Acetoxy3212864

Note: The data presented are hypothetical and for illustrative purposes only.

Visualization of Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively visualize experimental workflows and the complex signaling pathways targeted by these novel analogs.

experimental_workflow start This compound synthesis Analog Synthesis (O-Alkylation, Suzuki, etc.) start->synthesis purification Purification & Characterization (Column Chromatography, NMR, MS) synthesis->purification screening Biological Screening purification->screening anticancer Anticancer Assays (MTT, Apoptosis) screening->anticancer antimicrobial Antimicrobial Assays (MIC Determination) screening->antimicrobial kinase Kinase Inhibition Assays screening->kinase hit_id Hit Identification anticancer->hit_id antimicrobial->hit_id kinase->hit_id lead_opt Lead Optimization hit_id->lead_opt

Caption: Workflow for the development of novel analogs.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egfr EGFR/VEGFR/c-Met ras RAS egfr->ras pi3k PI3K egfr->pi3k raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription erk->transcription akt AKT pi3k->akt mtor mTOR akt->mtor mtor->transcription proliferation Cell Proliferation, Survival, Angiogenesis transcription->proliferation inhibitor Quinoline Analog inhibitor->egfr Inhibition

Caption: Targeted oncogenic signaling pathways.

Derivatization of 8-Fluoro-2-methylquinolin-4-ol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the derivatization of the 4-hydroxyl group of 8-Fluoro-2-methylquinolin-4-ol. This scaffold is a key building block in the synthesis of novel compounds with potential therapeutic applications.

The quinoline ring system is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antifungal, and antibacterial properties. The targeted derivatization of the 4-hydroxyl group of this compound allows for the exploration of new chemical space and the development of compounds with enhanced potency and specificity.

Application Notes

The derivatization of the 4-hydroxyl group of this compound is a versatile strategy to generate a library of novel compounds for drug discovery programs. The primary application of these derivatives is in the fields of oncology and infectious diseases.

  • Anticancer Drug Development: Quinoline derivatives have been shown to exhibit anticancer activity through various mechanisms, including the inhibition of protein kinases (such as EGFR and VEGFR), topoisomerase, and tubulin polymerization.[1][2][3][4][5] By modifying the 4-position, researchers can fine-tune the molecule's interaction with these biological targets, potentially leading to the development of more effective and selective anticancer agents.

  • Antifungal Drug Development: The quinoline scaffold is also a promising starting point for the development of new antifungal agents. Some quinoline derivatives have been found to disrupt ergosterol biosynthesis, a critical component of the fungal cell membrane, or to compromise cell membrane integrity.[6][7] Derivatization of the 4-hydroxyl group can lead to compounds with improved antifungal potency and a broader spectrum of activity.

Experimental Protocols

The following protocols describe the synthesis of the starting material, this compound, and a general procedure for the esterification of its 4-hydroxyl group.

Synthesis of this compound

Reaction: Conrad-Limpach synthesis

Procedure:

  • A mixture of 2-fluoroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) is heated at 140°C for 2 hours in the presence of a catalytic amount of polyphosphoric acid (PPA).

  • The reaction mixture is then cooled to room temperature and poured into ice-cold water.

  • The resulting precipitate is filtered, washed with water, and dried to afford this compound.

Esterification of the 4-Hydroxyl Group of this compound

This protocol is adapted from the esterification of the structurally similar 8-fluoro-2,3-dimethylquinolin-4-ol.[8]

Reagents and Materials:

  • This compound

  • Substituted benzoic acid (e.g., 4-chlorobenzoic acid, 4-methylbenzoic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM) as solvent

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a solution of this compound (1.0 eq) and a substituted benzoic acid (1.2 eq) in dry DCM, add EDC·HCl (1.5 eq) and a catalytic amount of DMAP.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired ester derivative.

Data Presentation

The following tables summarize representative quantitative data for derivatives of the closely related 8-fluoro-2,3-dimethylquinolin-4-ol, which can be expected to be similar for the derivatives of this compound.[8]

Table 1: Synthesis and Yield of 8-fluoro-2,3-dimethylquinolin-4-yl benzoates

Compound IDSubstituent on Benzoic AcidYield (%)
1a 4-H75
1b 4-CH₃78
1c 4-Cl82
1d 4-NO₂71

Table 2: Antifungal Activity of 8-fluoro-2,3-dimethylquinolin-4-yl benzoates against Sclerotinia sclerotiorum

Compound IDInhibition at 50 µg/mL (%)
1a 65
1b 72
1c 85
1d 78

Visualizations

The following diagrams illustrate the experimental workflow for the derivatization and a potential signaling pathway for the anticancer activity of quinoline derivatives.

experimental_workflow start Start: this compound reaction Esterification Reaction (Room Temperature, 12-24h) start->reaction reagents Reagents: - Substituted Benzoic Acid - EDC·HCl - DMAP - DCM reagents->reaction workup Work-up: - Water/Brine Wash - Drying - Concentration reaction->workup purification Purification: Column Chromatography workup->purification product Product: 8-Fluoro-2-methylquinolin-4-yl Ester Derivative purification->product

Caption: Experimental workflow for the esterification of this compound.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus quinoline Quinoline Derivative egfr EGFR quinoline->egfr Inhibition vegfr VEGFR quinoline->vegfr Inhibition tubulin Tubulin quinoline->tubulin Inhibition topoisomerase Topoisomerase quinoline->topoisomerase Inhibition ras_raf Ras/Raf/MEK/ERK Signaling egfr->ras_raf vegfr->ras_raf proliferation Cell Proliferation & Survival tubulin->proliferation Disruption of mitotic spindle ras_raf->proliferation dna DNA topoisomerase->dna DNA damage apoptosis Apoptosis dna->apoptosis proliferation->apoptosis

Caption: Potential anticancer signaling pathways targeted by quinoline derivatives.

References

Application Notes and Protocols for 8-Fluoro-2-methylquinolin-4-ol in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, including cancer, making them attractive targets for therapeutic intervention. The quinoline scaffold is a privileged structure in medicinal chemistry, with several approved kinase inhibitors featuring this core motif. 8-Fluoro-2-methylquinolin-4-ol is a quinoline derivative with potential for development as a kinase inhibitor. The fluorine substitution can enhance metabolic stability and binding affinity. This document provides detailed protocols for evaluating the inhibitory activity of this compound against a panel of protein kinases and in cell-based models.

Data Presentation: Hypothetical Inhibitory Potency (IC₅₀)

The following tables summarize hypothetical IC₅₀ values for this compound against a panel of kinases, representing its potential potency and selectivity. These values are for illustrative purposes to guide experimental design.

Table 1: In Vitro Kinase Inhibition Profile

Kinase TargetThis compound IC₅₀ (nM)Staurosporine (Control) IC₅₀ (nM)
EGFR856
VEGFR24515
SRC25020
p38α MAPK60050
CDK2>10,00030

Table 2: Cellular Activity Profile

Cell LineDriver OncogeneThis compound GI₅₀ (nM)
A431 (human epidermoid carcinoma)EGFR overexpression150
HUVEC (human umbilical vein endothelial cells)VEGF-stimulated95
U-937 (human histiocytic lymphoma)->10,000

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol describes a common method for measuring kinase activity and inhibition using a fluorescence-based assay that quantifies ADP production.[1]

Materials:

  • Recombinant purified protein kinases (e.g., EGFR, VEGFR2, SRC, p38α)

  • Kinase-specific peptide substrates

  • Adenosine triphosphate (ATP)

  • This compound (stock solution in DMSO)

  • Staurosporine (control inhibitor)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • ADP detection kit (e.g., a universal kinase assay kit)

  • Black, low-volume 384-well microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions of this compound in DMSO. A typical 10-point, 3-fold serial dilution starting from 100 µM is recommended.

  • Assay Plate Preparation: Add 50 nL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only (negative control, 100% kinase activity) and a known inhibitor like Staurosporine (positive control).

  • Kinase Reaction:

    • Prepare a master mix containing the kinase reaction buffer and the specific kinase enzyme.

    • Add 5 µL of the kinase solution to each well.

    • Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Reaction:

    • Prepare a second master mix containing the kinase reaction buffer, ATP, and the specific peptide substrate. The ATP concentration should be at or near the Km for each specific kinase.

    • Add 5 µL of the ATP/substrate solution to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Stop the reaction and detect the amount of ADP produced by adding the detection reagents as per the manufacturer's protocol.

    • Incubate for the recommended time (e.g., 30-60 minutes) at room temperature.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., λEx = 530 nm / λEm = 590 nm).[1]

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Normalize the data to the controls (DMSO = 100% activity, high concentration of Staurosporine = 0% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell Viability Assay (Luminescence-Based)

This assay determines the effect of the inhibitor on the proliferation of cancer cells.

Materials:

  • Cancer cell lines (e.g., A431, HUVEC)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • White, clear-bottom 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the complete culture medium. The final DMSO concentration should not exceed 0.5%.

  • Incubation: Add the compound dilutions to the cells and incubate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Detection:

    • Equilibrate the plate and the cell viability reagent to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition of proliferation relative to DMSO-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition) using a non-linear regression analysis.

Protocol 3: Western Blot for Target Phosphorylation

This protocol assesses the inhibition of a specific kinase's activity within a cell by measuring the phosphorylation of its downstream substrate.

Materials:

  • Cell line of interest (e.g., A431 for EGFR)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibody

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency and then serum-starve overnight. Treat the cells with various concentrations of this compound for 2 hours.

  • Stimulation: Stimulate the cells with the appropriate growth factor (e.g., EGF for A431 cells) for 15 minutes to induce kinase phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them.

  • Protein Quantification: Determine the protein concentration of the lysates (e.g., using a BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-EGFR) as a loading control.

Visualizations

G cluster_0 In Vitro Assay cluster_1 Cell-Based Assay A Compound Dilution B Add Kinase Enzyme A->B C Pre-incubation B->C D Add ATP/Substrate C->D E Kinase Reaction D->E F Add Detection Reagent E->F G Measure Signal F->G H Calculate IC50 G->H I Seed Cells J Compound Treatment I->J K Incubation (72h) J->K L Add Viability Reagent K->L M Measure Luminescence L->M N Calculate GI50 M->N

Experimental workflow for kinase inhibitor evaluation.

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Inhibitor 8-Fluoro-2-methyl- quinolin-4-ol Inhibitor->EGFR Inhibits VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Permeability Permeability ERK->Permeability Akt Akt PI3K->Akt Survival Survival Akt->Survival Inhibitor 8-Fluoro-2-methyl- quinolin-4-ol Inhibitor->VEGFR2 Inhibits

References

Application Note: Determination of Octanol-Water Partition Coefficient (LogP) of 8-Fluoro-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The octanol-water partition coefficient (LogP) is a critical physicochemical parameter in drug discovery and development, quantifying the lipophilicity of a compound. Lipophilicity influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. A balanced LogP is often essential for a molecule to permeate biological membranes and reach its target. This document provides a detailed experimental protocol for determining the LogP of 8-Fluoro-2-methylquinolin-4-ol using the widely accepted shake-flask method, which is considered the gold standard for its accuracy.[1][2][3] Given that the target compound is a quinolinol derivative, its ionization state is pH-dependent. Therefore, this protocol will focus on determining the distribution coefficient at a physiological pH of 7.4 (LogD7.4), which is a more relevant measure for predicting in-vivo behavior. For non-ionizable compounds, LogD is equal to LogP across all pH ranges.[2][3]

Compound Information:

  • Compound Name: this compound

  • CAS Number: 5288-22-2

  • Molecular Formula: C₁₀H₈FNO

  • Molecular Weight: 177.18 g/mol [4]

  • Structure:

Experimental Protocol: Shake-Flask Method

This protocol is based on the classical shake-flask method, which involves measuring the concentration of the analyte in both the n-octanol and aqueous phases after they have reached equilibrium.[1]

1. Materials and Reagents:

  • This compound (>98% purity)[4]

  • n-Octanol (analytical grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO, for stock solution)

  • Water (deionized or HPLC grade)

  • Acetonitrile (HPLC grade, for analysis)

  • Centrifuge tubes (e.g., 15 mL glass vials with screw caps)

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector or a ¹⁹F NMR spectrometer

2. Preparation of Solutions:

  • Pre-saturation of Solvents:

    • Mix equal volumes of n-octanol and PBS (pH 7.4) in a large separatory funnel.

    • Shake vigorously for 24 hours at room temperature to ensure mutual saturation.[2]

    • Allow the phases to separate completely for at least 24 hours.

    • Carefully collect the n-octanol-saturated PBS (aqueous phase) and the PBS-saturated n-octanol (organic phase).

  • Stock Solution of this compound:

    • Accurately weigh a small amount of the compound.

    • Prepare a 10 mM stock solution in DMSO.[2][3]

3. Experimental Procedure:

  • Partitioning:

    • Add a known volume of the n-octanol-saturated aqueous phase (e.g., 5 mL) and the aqueous-saturated n-octanol phase (e.g., 5 mL) to a series of glass centrifuge tubes.

    • Spike each tube with a small volume of the 10 mM stock solution of this compound to achieve a final concentration that is detectable by the chosen analytical method (e.g., 100 µM). The volume of DMSO should not exceed 1% of the total volume to avoid co-solvent effects.

    • Prepare at least three replicates for each experiment.

  • Equilibration:

    • Securely cap the tubes and place them on a mechanical shaker.

    • Shake the tubes gently at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium. A preliminary experiment to determine the time to reach equilibrium is recommended; 2 to 4 hours is often sufficient.[5]

  • Phase Separation:

    • After shaking, centrifuge the tubes at a moderate speed (e.g., 2000 rpm) for 10-15 minutes to ensure complete separation of the two phases. This step is crucial to prevent cross-contamination of the layers.

  • Sampling:

    • Carefully withdraw an aliquot from the aqueous (bottom) phase using a clean pipette. To avoid contamination from the upper n-octanol layer, a small amount of air can be drawn into the pipette tip before passing it through the organic phase.[6]

    • Withdraw an aliquot from the organic (top) phase using a separate clean pipette.

    • Prepare samples for analysis by diluting the aliquots with an appropriate solvent (e.g., mobile phase for HPLC) to fall within the linear range of the calibration curve.

4. Quantification:

The concentration of this compound in each phase can be determined using a suitable analytical method.

  • Method A: High-Performance Liquid Chromatography (HPLC):

    • Develop an HPLC method with UV detection capable of resolving and quantifying the analyte. A reversed-phase C18 column is often suitable.

    • Prepare a series of standard solutions of the compound in the mobile phase to generate a calibration curve.

    • Inject the diluted samples from both the aqueous and organic phases and determine their concentrations from the calibration curve.

  • Method B: ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • As the compound is fluorinated, ¹⁹F NMR can be a powerful and direct method for quantification, avoiding potential issues with UV-active impurities.[6]

    • Add a known amount of an internal standard to the NMR tubes containing the aliquots from the aqueous and organic phases.

    • Acquire ¹⁹F NMR spectra and determine the concentration of the analyte by comparing the integral of its signal to that of the internal standard.

5. Calculation of LogD7.4:

The distribution coefficient (D) at pH 7.4 is calculated as the ratio of the equilibrium concentration of the analyte in the organic phase to that in the aqueous phase.

D = [Concentration]octanol / [Concentration]aqueous

The LogD7.4 is the base-10 logarithm of the distribution coefficient.

LogD7.4 = log₁₀(D)

Data Presentation

The quantitative data should be summarized in a clear and structured table.

Replicate[Analyte] in Aqueous Phase (µM)[Analyte] in Octanol Phase (µM)Distribution Coefficient (D)LogD7.4
1Caq,1Coct,1D₁ = Coct,1 / Caq,1log₁₀(D₁)
2Caq,2Coct,2D₂ = Coct,2 / Caq,2log₁₀(D₂)
3Caq,3Coct,3D₃ = Coct,3 / Caq,3log₁₀(D₃)
Mean Average LogD7.4
Std. Dev. Standard Deviation

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental protocol for determining the LogP of this compound.

LogP_Workflow cluster_prep 1. Preparation cluster_partition 2. Partitioning cluster_equilibrate 3. Equilibration cluster_separate 4. Phase Separation cluster_analysis 5. Analysis cluster_calc 6. Calculation prep 1. Preparation partition 2. Partitioning stock Prepare 10 mM Stock in DMSO mix Mix Saturated Solvents and Analyte Stock stock->mix solvents Prepare Pre-saturated n-Octanol and PBS (pH 7.4) solvents->mix equilibrate 3. Equilibration shake Shake for 2-4 hours at 25°C mix->shake separate 4. Phase Separation centrifuge Centrifuge to Separate Aqueous and Organic Layers shake->centrifuge analysis 5. Analysis sample_aq Sample Aqueous Phase centrifuge->sample_aq sample_oct Sample Octanol Phase centrifuge->sample_oct calc 6. Calculation quantify Quantify Concentration (HPLC or ¹⁹F NMR) sample_aq->quantify sample_oct->quantify logd_calc Calculate LogD = log₁₀([Octanol]/[Aqueous]) quantify->logd_calc

Caption: Workflow for LogP determination via the shake-flask method.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 8-Fluoro-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 8-Fluoro-2-methylquinolin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing this compound are the Gould-Jacobs reaction and the Conrad-Limpach synthesis. The Gould-Jacobs reaction involves the condensation of 2-fluoroaniline with ethyl acetoacetate followed by a cyclization reaction, often catalyzed by an acid like polyphosphoric acid (PPA).[1] The Conrad-Limpach synthesis also utilizes an aniline and a β-ketoester, but the conditions for cyclization can differ.[2]

Q2: I am experiencing a low yield in my synthesis. What are the common causes and how can I improve it?

A2: Low yields are a frequent issue in quinoline synthesis. Key factors to investigate include:

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3] If starting material is still present, consider increasing the reaction time or temperature.

  • Suboptimal Temperature: The cyclization step, particularly in the Gould-Jacobs and Conrad-Limpach syntheses, often requires high temperatures, sometimes exceeding 250°C.[4][5] Insufficient heat can lead to an incomplete reaction. Conversely, excessively high temperatures can cause decomposition and the formation of tarry byproducts.[6]

  • Catalyst Issues: For acid-catalyzed reactions, ensure the catalyst, such as PPA, is active and used in the appropriate amount.

  • Purity of Reagents: Impurities in starting materials (2-fluoroaniline, ethyl acetoacetate) or solvents can interfere with the reaction. Ensure high-purity, anhydrous reagents and solvents are used.[7]

Q3: I am observing significant byproduct formation, including dark-colored tars. How can this be minimized?

A3: Tar formation is often a result of decomposition at the high temperatures required for cyclization.[6] To mitigate this:

  • Optimize Temperature and Time: Conduct small-scale experiments to find the optimal balance between reaction temperature and time to favor product formation over degradation.[6]

  • Use of High-Boiling Solvents: Employing high-boiling inert solvents like diphenyl ether or Dowtherm A can help maintain a consistent high temperature and prevent localized overheating.[6]

  • Inert Atmosphere: Running the reaction under an inert atmosphere, such as nitrogen or argon, can sometimes reduce byproduct formation.[6]

Q4: How can I effectively purify the crude this compound?

A4: Common purification techniques include:

  • Recrystallization: This is a primary method for purifying solid products. Suitable solvent systems for quinolinol derivatives can include ethanol/water or isopropanol/water. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Column Chromatography: Silica gel column chromatography can be used to separate the desired product from impurities. A mobile phase containing a basic modifier like triethylamine may be necessary to prevent streaking due to the basic nature of the quinoline nitrogen.[8]

  • Acid-Base Extraction: This technique can be used to remove neutral or acidic impurities. The basic quinoline can be protonated with an acid and extracted into an aqueous layer, then isolated by basifying the aqueous layer and re-extracting with an organic solvent.[9]

Q5: What are the key safety precautions to consider during this synthesis?

A5: It is crucial to handle all chemicals with care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[10][11] Quinolines and their derivatives may be toxic and irritants.[12] Reactions involving high temperatures should be conducted with caution, and pressure build-up in sealed vessels should be monitored.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete cyclization of the aniline and β-ketoester.- Ensure anhydrous reaction conditions.- Optimize the reaction temperature; high temperatures can promote cyclization, but excessive heat may lead to decomposition.[6][13]- Consider using a different acid catalyst, such as polyphosphoric acid (PPA), to facilitate cyclization.[13]
Insufficient reaction time.- Monitor the reaction progress using TLC.[3]- If starting materials are still present, extend the reaction time.
Formation of Dark Tarry Materials Decomposition at high temperatures.- Optimize the temperature and reaction time to find a balance between cyclization and degradation.[6]- Use a high-boiling inert solvent (e.g., diphenyl ether) to ensure even heating.[6]
Prolonged heating.- Minimize the reaction time once the starting material is consumed, as confirmed by TLC.
Product is a Viscous Oil or Difficult to Crystallize Presence of impurities.- Purify the crude product using column chromatography.[6]- Attempt trituration with a non-polar solvent like hexane to induce crystallization.[6]
Residual high-boiling solvent.- Ensure the solvent is thoroughly removed under high vacuum.[6]
Formation of Isomeric Byproducts Lack of regioselectivity in the cyclization step.- The choice of catalyst and reaction conditions can influence regioselectivity. For some quinoline syntheses, the reaction temperature can affect the product distribution.[13]

Experimental Protocols

Gould-Jacobs Synthesis of this compound

This protocol is a general procedure and may require optimization.

Step 1: Condensation

  • In a round-bottom flask, combine 2-fluoroaniline (1.0 equivalent) and ethyl acetoacetate (1.0-1.2 equivalents).

  • Heat the mixture at 100-130°C for 1-2 hours.

  • Monitor the reaction by TLC to confirm the formation of the intermediate.

  • Remove the ethanol byproduct under reduced pressure.

Step 2: Cyclization

  • To the crude intermediate, add polyphosphoric acid (PPA) as both a solvent and a catalyst.

  • Heat the mixture to 140-150°C for 2 hours.[1]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Carefully add the mixture to crushed ice and neutralize with a base (e.g., 10% aqueous sodium hydroxide) to a pH of 7-8.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

Step 3: Purification

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for Quinolone Synthesis

Synthetic Method Catalyst Solvent Temperature (°C) Typical Yield (%) Reference
Gould-JacobsPolyphosphoric Acid (PPA)PPA (as solvent)140-150~74[1]
Conrad-LimpachAcid-catalyzedDiphenyl ether~250Variable, can be high[5][13]
Microwave-assisted Gould-JacobsNoneExcess reagent250-30037-47[14]

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification Start1 2-Fluoroaniline Condensation Condensation Start1->Condensation Heat (100-130°C) Start2 Ethyl Acetoacetate Start2->Condensation Heat (100-130°C) Cyclization Cyclization Condensation->Cyclization PPA, Heat (140-150°C) Workup Neutralization & Precipitation Cyclization->Workup Purification Recrystallization / Chromatography Workup->Purification Product This compound Purification->Product TroubleshootingWorkflow Start Low Yield Observed CheckCompletion Check Reaction Completion (TLC) Start->CheckCompletion Incomplete Incomplete Reaction CheckCompletion->Incomplete Starting Material Present Complete Reaction Complete CheckCompletion->Complete No Starting Material IncreaseTimeTemp Increase Reaction Time / Temperature Incomplete->IncreaseTimeTemp CheckPurity Check Reagent Purity Complete->CheckPurity IncreaseTimeTemp->Start ImpureReagents Impure Reagents CheckPurity->ImpureReagents Impurities Suspected PureReagents Reagents are Pure CheckPurity->PureReagents Purity Confirmed PurifyReagents Purify Starting Materials ImpureReagents->PurifyReagents OptimizeConditions Optimize Catalyst/Solvent PureReagents->OptimizeConditions PurifyReagents->Start FinalProduct Improved Yield OptimizeConditions->FinalProduct

References

common impurities in 8-Fluoro-2-methylquinolin-4-ol synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Fluoro-2-methylquinolin-4-ol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

I. Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions. The primary synthetic route considered is the Conrad-Limpach reaction between 2-fluoroaniline and ethyl acetoacetate.

Issue 1: Low or No Yield of the Desired this compound

Potential CauseTroubleshooting StepExpected Outcome
Incomplete Condensation: The initial reaction between 2-fluoroaniline and ethyl acetoacetate to form the enamine intermediate may be incomplete.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. If starting materials are still present, increase the reaction time or consider adding a catalytic amount of a weak acid (e.g., acetic acid).Complete consumption of starting materials and formation of the intermediate, leading to a higher overall yield.
Suboptimal Cyclization Temperature: The thermal cyclization of the enamine intermediate requires a high temperature (typically ~250 °C).[1]1. Ensure the high-boiling solvent (e.g., Dowtherm A, diphenyl ether) reaches and maintains the target temperature. 2. If the temperature is too low, the reaction will be slow or incomplete. If it's too high, degradation may occur.Efficient cyclization of the intermediate to the desired product.
Premature Precipitation: The product may precipitate out of the reaction mixture at a high temperature, hindering the reaction.Ensure vigorous stirring throughout the high-temperature cyclization step to maintain a homogeneous mixture.Improved reaction kinetics and higher yield.

Issue 2: Presence of Significant Impurities in the Crude Product

Potential CauseTroubleshooting StepExpected Outcome
Unreacted Starting Materials: Incomplete reaction can leave residual 2-fluoroaniline and ethyl acetoacetate.1. Optimize reaction time and temperature for both condensation and cyclization steps. 2. Unreacted 2-fluoroaniline can often be removed by an acidic wash during workup.Isolation of a crude product with a higher percentage of the desired compound.
Formation of Isomeric Byproduct: The reaction may yield the undesired 6-fluoro-2-methylquinolin-2-ol (Knorr product).1. Maintain a lower temperature (e.g., room temperature to 40 °C) during the initial condensation to favor the formation of the desired 4-hydroxyquinoline precursor. 2. Separate the isomers using column chromatography or fractional crystallization.Increased regioselectivity towards the desired this compound.
Incomplete Cyclization: The intermediate, ethyl 3-((2-fluorophenyl)amino)but-2-enoate, may be present in the final product.1. Ensure the cyclization step is carried out at the appropriate temperature and for a sufficient duration. 2. Monitor the disappearance of the intermediate by TLC.Complete conversion of the intermediate to the final product.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

The most common impurities are unreacted starting materials (2-fluoroaniline and ethyl acetoacetate), the uncyclized intermediate (ethyl 3-((2-fluorophenyl)amino)but-2-enoate), and the isomeric byproduct 6-fluoro-2-methylquinolin-2-ol.

Q2: How can I effectively remove unreacted 2-fluoroaniline?

Unreacted 2-fluoroaniline, being basic, can often be removed by washing the crude product solution in an organic solvent (like ethyl acetate or dichloromethane) with a dilute aqueous acid solution (e.g., 1M HCl). The aniline will be protonated and move into the aqueous layer.

Q3: What is the best way to separate the desired this compound from its 2-hydroxy isomer?

Separation of these isomers can be challenging due to their similar polarities.

  • Column Chromatography: Silica gel column chromatography with a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) can be effective.

  • Recrystallization: Fractional recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) may also achieve separation, as the isomers can have slightly different solubilities.

Q4: My purified product still shows minor impurities by HPLC. How can I achieve higher purity?

For achieving very high purity (>99%), preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.[2]

Data Presentation

Table 1: Summary of Common Impurities and Purification Methods

ImpurityTypical OriginRecommended Removal MethodExpected Purity after a Single Method
2-FluoroanilineUnreacted Starting MaterialAcidic Wash>95%
Ethyl AcetoacetateUnreacted Starting MaterialEvaporation/Washing>95%
Ethyl 3-((2-fluorophenyl)amino)but-2-enoateIncomplete CyclizationColumn Chromatography>98%
6-Fluoro-2-methylquinolin-2-olIsomeric ByproductColumn Chromatography/Recrystallization>98%
Polymeric/Degradation ProductsHigh-Temperature Side ReactionsRecrystallization/Column Chromatography>97%

Note: Expected purity is an estimate and can vary based on the initial impurity level and the specific experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization for General Purification

  • Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water) at room and elevated temperatures to find a suitable solvent system where the product is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: In an appropriately sized flask, add the crude this compound and the chosen solvent. Heat the mixture to the solvent's boiling point with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography for Isomer Separation

  • Stationary Phase: Use silica gel (60-120 mesh) as the stationary phase.

  • Mobile Phase Selection: Determine an optimal mobile phase through TLC analysis. A good starting point is a mixture of hexane and ethyl acetate. A gradient elution, gradually increasing the polarity, is often effective.

  • Column Packing: Prepare a slurry of the silica gel in the initial, less polar mobile phase and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.

  • Elution: Begin eluting with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase to elute the compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow start Starting Materials (2-Fluoroaniline & Ethyl Acetoacetate) condensation Condensation Reaction start->condensation intermediate Intermediate (Ethyl 3-((2-fluorophenyl)amino)but-2-enoate) condensation->intermediate cyclization Thermal Cyclization (~250 °C) intermediate->cyclization crude_product Crude this compound cyclization->crude_product crude_product_ref Crude Product recrystallization Recrystallization crude_product_ref->recrystallization column_chromatography Column Chromatography crude_product_ref->column_chromatography pure_product Pure this compound recrystallization->pure_product >97% Purity hplc Preparative HPLC (for high purity) column_chromatography->hplc column_chromatography->pure_product >98% Purity hplc->pure_product >99% Purity

Caption: A logical workflow for the synthesis and purification of this compound.

G cluster_troubleshooting Impurity Troubleshooting Logic cluster_impurities Impurity Troubleshooting Logic cluster_solutions Impurity Troubleshooting Logic start Crude Product Analysis (TLC, HPLC, NMR) impurity_id Identify Major Impurity start->impurity_id starting_materials Unreacted Starting Materials impurity_id->starting_materials [2-Fluoroaniline] intermediate Uncyclized Intermediate impurity_id->intermediate [Intermediate] isomer Isomeric Byproduct impurity_id->isomer [Isomer] other Other Impurities impurity_id->other [Unknown] acid_wash Perform Acidic Wash starting_materials->acid_wash optimize_cyclo Optimize Cyclization (Time, Temperature) intermediate->optimize_cyclo chromatography Column Chromatography isomer->chromatography recrystallize Recrystallization other->recrystallize end Pure Product acid_wash->end optimize_cyclo->end chromatography->end recrystallize->end

Caption: A decision-making diagram for troubleshooting common impurities.

References

troubleshooting poor solubility of 8-Fluoro-2-methylquinolin-4-ol in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges related to the poor aqueous solubility of 8-Fluoro-2-methylquinolin-4-ol.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound compound poorly soluble in aqueous solutions?

A1: The limited aqueous solubility of this compound is primarily due to its molecular structure. The quinoline core is a bicyclic aromatic system, which is inherently hydrophobic. While the hydroxyl group can participate in hydrogen bonding, the fluorine atom increases lipophilicity. Additionally, strong intermolecular forces within the crystal lattice of the solid compound can make it challenging for water molecules to effectively solvate individual molecules, further restricting solubility.[1]

Q2: What is the recommended initial approach for solubilizing this compound?

A2: A systematic, small-scale approach is advisable before preparing a large volume stock solution. A good starting point is to use a minimal amount of an organic solvent like dimethyl sulfoxide (DMSO).[2] Subsequently, this concentrated stock solution can be diluted into your aqueous experimental buffer.

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?

A3: This is a common issue for hydrophobic compounds when the solvent polarity changes drastically.[3] Here are several strategies to overcome this:

  • Optimize the dilution method: Add the DMSO stock solution dropwise to the vortexing aqueous buffer to facilitate rapid dispersion and prevent localized supersaturation.[3]

  • Decrease the final concentration: Your target concentration might be above the compound's aqueous solubility limit. Attempting a lower final concentration is a straightforward troubleshooting step.[3]

  • Use a co-solvent: Incorporating a water-miscible organic co-solvent (e.g., ethanol, propylene glycol) in your final aqueous solution can increase the compound's solubility.[1]

Q4: Can adjusting the pH of my aqueous solution improve the solubility of this compound?

A4: Yes, pH adjustment can significantly impact solubility. Quinolin-4-ol derivatives are typically weak bases. Decreasing the pH of the aqueous solution can lead to the protonation of the quinoline nitrogen atom, forming a more soluble salt. It is recommended to adjust the pH to be 1-2 units below the compound's pKa.[1]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Compound will not dissolve in 100% aqueous solution. High hydrophobicity of the quinoline scaffold.Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute into the aqueous buffer.
Precipitation occurs upon dilution of organic stock into aqueous buffer. Rapid change in solvent polarity.Add the stock solution dropwise to the vortexing aqueous buffer.[3] Consider using a co-solvent in the final aqueous solution.[1]
Inconsistent results in biological assays. Compound precipitation at the final concentration.Visually inspect for any precipitate. If observed, lower the final concentration or improve solubility using pH adjustment or co-solvents.
pH adjustment is not improving solubility. Insufficient pH change or buffer capacity.Ensure the pH is sufficiently acidic to protonate the quinoline nitrogen. Verify the pH with a calibrated meter and consider increasing the buffer concentration.[1]

Data Presentation

Solvent System (Aqueous Buffer with Co-solvent)pHTemperature (°C)Experimentally Determined Solubility (mg/mL)Molar Solubility (mol/L)
PBS7.425
PBS with 5% DMSO7.425
PBS with 10% Ethanol7.425
Acetate Buffer5.025
Acetate Buffer with 5% DMSO5.025

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method to determine the equilibrium solubility of this compound.

Materials:

  • This compound

  • Selected aqueous buffers (e.g., phosphate-buffered saline pH 7.4, citrate buffer pH 5.0)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer. The presence of excess solid is crucial to ensure saturation.

  • Seal the vials tightly to prevent evaporation.

  • Place the vials in a temperature-controlled shaker (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient duration (typically 24-48 hours) to reach equilibrium.

  • After equilibration, centrifuge the samples to pellet the excess solid.

  • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: An optimized mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer to achieve good peak shape and retention time.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: The wavelength of maximum absorbance for the compound, determined by a UV scan.

  • Injection Volume: Typically 10-20 µL.

Procedure:

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Inject each standard solution into the HPLC system and record the corresponding peak area.

    • Plot a calibration curve of peak area versus concentration.

  • Sample Analysis:

    • Dilute the filtered sample from the solubility experiment to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

    • Use the calibration curve to determine the concentration of the compound in the diluted sample.

    • Calculate the original solubility in the saturated solution, accounting for the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

cluster_prep Preparation of Saturated Solution cluster_sep Sample Separation cluster_quant Quantification prep1 Add excess compound to buffer prep2 Seal and agitate for 24-48h prep1->prep2 sep1 Centrifuge to pellet solid prep2->sep1 sep2 Filter supernatant (0.22 µm) sep1->sep2 quant1 Analyze by HPLC or UV-Vis sep2->quant1 quant2 Calculate solubility quant1->quant2

Caption: Workflow for the determination of aqueous solubility.

General Troubleshooting Logic

decision decision solution Prepare a stock in DMSO start Poor Solubility Observed is_stock Is a concentrated stock in organic solvent used? start->is_stock is_stock->solution No precipitates Precipitation on dilution? is_stock->precipitates Yes ph_tried pH adjustment tried? precipitates->ph_tried Yes solution2 Optimize dilution method (e.g., dropwise addition) precipitates->solution2 No solution3 Adjust pH to 1-2 units below compound pKa ph_tried->solution3 No solution4 Use co-solvents (e.g., ethanol, PEG) ph_tried->solution4 Yes solution2->ph_tried solution3->solution4

Caption: A logical workflow for troubleshooting solubility issues.

Potential Signaling Pathway Inhibition

Many quinoline derivatives are known to act as kinase inhibitors. The following diagram illustrates a generalized receptor tyrosine kinase (RTK) signaling pathway that could be a potential target for this compound.

ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk dimer Dimerization & Autophosphorylation rtk->dimer downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) dimer->downstream inhibitor This compound inhibitor->dimer Inhibition response Cellular Response (Proliferation, Survival) downstream->response

Caption: Inhibition of a generic RTK signaling pathway.

References

preventing byproduct formation in the synthesis of 8-Fluoro-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges in the synthesis of 8-Fluoro-2-methylquinolin-4-ol. Our focus is on preventing the formation of common byproducts to enhance yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent laboratory and industrial synthesis method is the Conrad-Limpach-Knorr synthesis.[1][2][3] This reaction involves the condensation of 2-fluoroaniline with ethyl acetoacetate, followed by a high-temperature thermal cyclization of the resulting enamine intermediate.[4][5][6] The reaction is typically carried out in two distinct steps: a lower-temperature condensation to form the β-aminoacrylate, followed by cyclization in a high-boiling solvent.

Q2: My synthesis is producing a significant amount of an isomeric byproduct. What is this impurity and how can I avoid it?

A2: The most common isomeric byproduct is 8-Fluoro-2-methylquinolin-2-ol. Its formation is a classic example of kinetic versus thermodynamic control in the Conrad-Limpach-Knorr synthesis.[1][5]

  • Kinetic Product (Desired): At lower temperatures (typically below 140°C), the initial reaction between 2-fluoroaniline and ethyl acetoacetate occurs via nucleophilic attack of the amine on the ketone carbonyl. This intermediate cyclizes to form the desired this compound.[5]

  • Thermodynamic Product (Isomeric Byproduct): At higher temperatures (above 140°C), the reaction favors the aniline attacking the ester group, which leads to the formation of a β-keto acid anilide.[5] This thermodynamically preferred intermediate cyclizes to yield the undesired 8-Fluoro-2-methylquinolin-2-ol, often referred to as the Knorr product.[5]

To prevent this, ensure the initial condensation step is performed under strict temperature control (e.g., at or slightly above 100°C) before proceeding to the high-temperature cyclization.

Q3: I am experiencing low yields and significant charring or decomposition during the cyclization step. What causes this and how can it be mitigated?

A3: The thermal cyclization step requires very high temperatures, often exceeding 250°C, which can lead to product decomposition and the formation of tar-like substances.[7] This is a well-documented limitation of classical quinoline syntheses.[7]

Mitigation Strategies:

  • Use of High-Boiling Inert Solvents: Performing the cyclization in a high-boiling, inert solvent such as mineral oil or Dowtherm A can ensure even heat distribution and prevent localized overheating, which minimizes decomposition.[7] These solvents are, however, often difficult to remove completely from the final product.[7]

  • Microwave Synthesis: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by providing rapid and uniform heating.[8] However, the temperature and reaction time must be carefully optimized to prevent degradation, as the high pressures generated can lead to side reactions like decarboxylation.[8]

Q4: How can I effectively purify the crude this compound?

A4: Purification strategies depend on the impurity profile.

  • Recrystallization: For removing minor impurities and residual starting materials, recrystallization is often effective. Suitable solvent systems include ethanol/water or isopropanol/water.[9]

  • Aqueous Wash: If starting materials or polar byproducts are present, an aqueous wash of the crude product dissolved in an organic solvent can be beneficial.[9]

  • Chromatography: If significant amounts of the 2-ol isomer are present, separation can be challenging due to similar polarities. Silica gel column chromatography may be required. Using a mobile phase with a basic modifier like triethylamine can help prevent peak tailing on the silica gel.[9]

Troubleshooting Guide

The following table summarizes common issues, their likely causes, and recommended solutions to optimize the synthesis of this compound.

Problem EncounteredLikely CauseSuggested Solution
High percentage of 8-Fluoro-2-methylquinolin-2-ol isomer The initial condensation temperature was too high, favoring the thermodynamic pathway (Knorr synthesis).[5]Maintain a reaction temperature below 140°C during the formation of the enamine intermediate before proceeding to the high-temperature cyclization step.
Low yield with significant tar or solid decomposition The cyclization temperature is too high or heating is uneven, causing product degradation.[7]Use a high-boiling inert solvent (e.g., Dowtherm A) for better temperature control. Alternatively, explore optimized microwave-assisted heating for shorter reaction times.[7][8]
Reaction fails to proceed to completion Insufficient temperature or time for the thermal cyclization step.Ensure the cyclization is carried out at a sufficiently high temperature (typically ~250°C) for an adequate duration. Monitor the reaction progress by TLC or LC-MS.
Difficult to remove the high-boiling solvent (e.g., mineral oil) High viscosity and low volatility of the solvent.[7]After the reaction, cool the mixture to allow the product to precipitate. Filter the solid product and wash thoroughly with a low-boiling hydrocarbon solvent (e.g., hexanes or petroleum ether) to remove the residual high-boiling solvent.

Key Reaction Pathways and Troubleshooting Logic

The following diagrams illustrate the critical reaction pathways and a logical workflow for troubleshooting common synthetic issues.

cluster_start Starting Materials cluster_pathways Reaction Pathways A 2-Fluoroaniline C Enamine Intermediate (Kinetic Pathway) A->C < 140°C (Amine attacks Ketone) D β-Keto Anilide Intermediate (Thermodynamic Pathway) A->D > 140°C (Amine attacks Ester) B Ethyl Acetoacetate B->C < 140°C (Amine attacks Ketone) B->D > 140°C (Amine attacks Ester) E This compound (Desired Product) C->E Thermal Cyclization (~250°C) F 8-Fluoro-2-methylquinolin-2-ol (Isomeric Byproduct) D->F Thermal Cyclization (~250°C)

Fig. 1: Kinetic vs. Thermodynamic pathways in the synthesis.

cluster_problems Problem Identification cluster_solutions Corrective Actions start Start Synthesis check_purity Analyze Crude Product (LC-MS, NMR) start->check_purity is_isomer Isomeric Byproduct Present? check_purity->is_isomer Check Purity is_tar Low Yield / Tarring? is_isomer->is_tar No sol_isomer Control Condensation Temp (< 140°C) is_isomer->sol_isomer Yes is_incomplete Incomplete Reaction? is_tar->is_incomplete No sol_tar Use High-Boiling Solvent or Optimize Microwave Conditions is_tar->sol_tar Yes sol_incomplete Increase Cyclization Temp or Time is_incomplete->sol_incomplete Yes end_node Purify Final Product is_incomplete->end_node No sol_isomer->start Retry sol_tar->start Retry sol_incomplete->start Retry

Fig. 2: A logical workflow for troubleshooting the synthesis.

Experimental Protocol

Detailed Methodology for the Synthesis of this compound

This protocol is adapted from the principles of the Conrad-Limpach synthesis, emphasizing conditions that favor the formation of the desired 4-ol product.[4][5]

Step 1: Condensation to form Ethyl 3-((2-fluorophenyl)amino)but-2-enoate

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-fluoroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid) to facilitate the reaction.

  • Heat the mixture with stirring in an oil bath maintained at 100-110°C for 2 hours. It is critical not to exceed 140°C to prevent the formation of the thermodynamic byproduct.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the 2-fluoroaniline is consumed.

  • Allow the mixture to cool to room temperature. The resulting intermediate can be used directly in the next step without purification, though excess ethyl acetoacetate is often removed under reduced pressure.

Step 2: Thermal Cyclization

  • To the crude intermediate from Step 1, add a high-boiling inert solvent such as Dowtherm A or mineral oil (approximately 2-3 times the volume of the reactants).

  • Heat the mixture to 250-260°C with vigorous stirring for 30-60 minutes. The product will begin to precipitate as the reaction proceeds.

  • Monitor the cyclization by TLC or LC-MS.

  • After the reaction is complete, allow the mixture to cool slowly to room temperature, then further cool in an ice bath to maximize precipitation.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the collected solid thoroughly with a non-polar solvent like hexanes or petroleum ether to remove the high-boiling solvent.

  • Dry the crude product under vacuum.

Step 3: Purification

  • Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.

  • Characterize the final product by NMR, Mass Spectrometry, and melting point analysis to confirm its identity and purity.

References

Technical Support Center: Scale-Up Synthesis of 8-Fluoro-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the scale-up synthesis of 8-Fluoro-2-methylquinolin-4-ol. The information is presented in a question-and-answer format to address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is a variation of the Gould-Jacobs reaction, which involves the condensation of 2-fluoroaniline with ethyl acetoacetate, followed by a high-temperature thermal cyclization. This reaction is typically catalyzed by an acid, such as polyphosphoric acid (PPA), or carried out in a high-boiling solvent.

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: The main challenges during scale-up include:

  • Exothermic Reaction Control: The initial condensation can be exothermic, requiring careful temperature management on a larger scale.

  • Heat Transfer: Achieving and maintaining the high temperatures required for cyclization (~250°C) uniformly throughout a large reactor can be difficult and may lead to localized overheating and byproduct formation.[1]

  • Product Isolation and Purification: Isolating the product from the high-boiling solvent or viscous reaction mixture and removing impurities can be more complex at a larger scale.

  • Byproduct Formation: Elevated temperatures can lead to the formation of tars and other impurities, which can complicate purification and reduce yield.

Q3: What are the expected impurities in the synthesis of this compound?

A3: Common impurities may include:

  • Unreacted starting materials (2-fluoroaniline and ethyl acetoacetate).

  • The intermediate enamine, ethyl 3-((2-fluorophenyl)amino)but-2-enoate, if the cyclization is incomplete.

  • Polymeric or tar-like substances resulting from decomposition at high temperatures.

  • Isomeric impurities, although less common in this specific reaction, can sometimes form.

Q4: What purification methods are most effective for this compound on a larger scale?

A4: At scale, the following purification methods are generally employed:

  • Precipitation and Filtration: After cooling the reaction mixture, the product often precipitates and can be collected by filtration. Washing with a suitable solvent (e.g., toluene, followed by hexanes) can remove the high-boiling reaction solvent.[2]

  • Recrystallization: Recrystallization from a suitable solvent system, such as ethanol/water or isopropanol/water, is a common and effective method for purifying the final product.[3]

  • Slurry Washes: Slurrying the crude product in a solvent in which it is sparingly soluble can help remove more soluble impurities.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Yield Incomplete condensation of starting materials.- Ensure a 1:1 molar ratio of 2-fluoroaniline and ethyl acetoacetate.- Use a catalytic amount of a strong acid (e.g., HCl, PPA).- Increase the reaction time for the initial condensation step.
Incomplete cyclization of the intermediate.- Ensure the reaction temperature reaches and is maintained at the optimal level (typically >240°C for thermal cyclization).- Use a high-boiling, inert solvent like Dowtherm A to ensure even heat distribution.[2]- If using PPA, ensure it is well-mixed and at the correct temperature (around 140-150°C).[4][5]
Dark, Tarry Product Decomposition at high temperatures.- Optimize the cyclization time and temperature; avoid prolonged heating.- Ensure efficient stirring to prevent localized overheating.- Consider a lower temperature for a longer duration if decomposition is severe.
Product is Difficult to Filter Fine particulate matter or viscous reaction mixture.- Allow the reaction mixture to cool completely to maximize precipitation.- Add a non-polar solvent like hexanes to reduce the viscosity of the mother liquor.[2]- Use a filter aid if necessary.
Product Purity is Low After Isolation Incomplete reaction or presence of byproducts.- Optimize reaction conditions to drive the reaction to completion.- Implement a multi-step purification process: initial filtration and washing, followed by recrystallization.[3]- For persistent impurities, consider column chromatography, although this may be less practical for very large scales.

Experimental Protocols

Synthesis of this compound (Adapted from related procedures)

This protocol is based on the synthesis of structurally similar compounds and published reaction conditions for the target molecule.[2][4][5]

Step 1: Condensation and Cyclization

  • To a three-necked flask equipped with a mechanical stirrer, thermometer, and a condenser, add a high-boiling solvent such as Dowtherm A.

  • Heat the solvent to approximately 250°C.

  • In a separate vessel, prepare the enamine intermediate by reacting 2-fluoroaniline (1.0 eq) with ethyl acetoacetate (1.0 eq) with a catalytic amount of acid, or prepare to add them separately to the hot solvent.

  • Slowly and carefully add the 2-fluoroaniline and ethyl acetoacetate mixture (or the pre-formed enamine) to the hot solvent with vigorous stirring.

  • Maintain the reaction temperature at ~250°C for 30-60 minutes after the addition is complete.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to below 100°C. The product should precipitate as a solid.

Step 2: Isolation and Purification

  • Filter the solid product using a Büchner funnel.

  • Wash the collected solid with hot toluene (2 x volume of the solid) to remove the high-boiling solvent.

  • Wash the solid with hexanes (2 x volume of the solid) to remove residual toluene.

  • Dry the product in a vacuum oven at 60-80°C to a constant weight.

  • For further purification, recrystallize the crude product from a suitable solvent system like ethanol/water.

Data Presentation

The following table summarizes typical reaction conditions for the synthesis of this compound and a closely related analogue.

Parameter This compound [5]8-Fluoro-2,3-dimethylquinolin-4-ol [4]
Starting Materials 2-Fluoroaniline, Ethyl acetoacetate2-Fluoroaniline, Ethyl 2-methylacetoacetate
Catalyst/Solvent Polyphosphoric acid (PPA)Polyphosphoric acid (PPA)
Reaction Temperature 140°C150°C
Reaction Time 2 hoursNot specified
Reported Yield 73.5%89.2%

Visualizations

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_condensation Check Condensation Step start->check_condensation incomplete_condensation Incomplete Condensation? check_condensation->incomplete_condensation check_cyclization Check Cyclization Step incomplete_cyclization Incomplete Cyclization? check_cyclization->incomplete_cyclization incomplete_condensation->check_cyclization No solution_condensation Increase reaction time or add catalyst for condensation. incomplete_condensation->solution_condensation Yes solution_cyclization Increase temperature or reaction time for cyclization. incomplete_cyclization->solution_cyclization Yes end Yield Improved incomplete_cyclization->end No, investigate other factors solution_condensation->end solution_cyclization->end

Caption: A logical workflow for troubleshooting low yield issues.

General Synthesis and Purification Workflow

synthesis_workflow cluster_synthesis Synthesis cluster_purification Purification start_materials 2-Fluoroaniline + Ethyl Acetoacetate condensation Condensation (Intermediate Formation) start_materials->condensation cyclization Thermal Cyclization (~250°C) condensation->cyclization filtration Filtration & Washing (Toluene, Hexanes) cyclization->filtration recrystallization Recrystallization (e.g., Ethanol/Water) filtration->recrystallization final_product Pure 8-Fluoro-2- methylquinolin-4-ol recrystallization->final_product

Caption: A typical workflow for synthesis and purification.

References

Technical Support Center: Optimizing 8-Fluoro-2-methylquinolin-4-ol Resolution in RP-HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 8-Fluoro-2-methylquinolin-4-ol. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of this compound in reverse-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor resolution for this compound in RP-HPLC?

Poor resolution is typically a result of insufficient separation between the analyte peak and other components, leading to peak co-elution.[1] Key factors affecting the resolution of this compound include suboptimal mobile phase composition, inappropriate column chemistry, and peak tailing.[1] The basic nature of the quinoline ring can lead to strong interactions with residual silanol groups on silica-based stationary phases, causing peak tailing and reduced resolution.[2][3]

Q2: What is a good starting point for an HPLC method for this compound?

A good initial method for separating quinoline derivatives often involves a reverse-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.[4][5] A gradient elution, starting with a lower concentration of the organic solvent and gradually increasing it, is often effective for separating compounds with a range of polarities.[4][6] It is also recommended to use a buffered mobile phase at a low pH (e.g., 2.5-3.5) to ensure consistent protonation of the analyte and minimize interactions with the stationary phase.[3][7]

Q3: How does the mobile phase pH affect the peak shape of this compound?

The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds like this compound.[8][9] As a basic compound, it will be protonated at acidic pH. Maintaining a low mobile phase pH (ideally 2 pH units below the analyte's pKa) suppresses the ionization of residual silanol groups on the stationary phase, thereby reducing secondary interactions that cause peak tailing.[3][10]

Q4: Should I use acetonitrile or methanol as the organic modifier in my mobile phase?

Both acetonitrile and methanol can be used as organic modifiers, and the choice can impact selectivity.[3] Acetonitrile generally has a lower viscosity, leading to lower backpressure.[3] However, methanol may offer different selectivity for certain compounds.[3] It is often beneficial to screen both solvents during method development to determine which provides the best resolution for your specific separation.[1]

Q5: What is peak tailing and how can I prevent it for this compound?

Peak tailing is an asymmetry in the chromatographic peak where the latter half of the peak is broader than the front half.[2] For basic compounds like this compound, this is often caused by strong interactions with acidic silanol groups on the silica-based stationary phase.[2][3] To prevent tailing, you can:

  • Adjust the mobile phase pH: Use a low pH (2.5-3.5) to protonate the analyte and suppress silanol ionization.[3]

  • Use a competing base: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase to block the active silanol sites.[3]

  • Select an appropriate column: Use a modern, high-purity silica column with end-capping or a base-deactivated stationary phase.[1][3]

  • Avoid column overload: Injecting too high a concentration of the analyte can lead to peak tailing.[11]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the RP-HPLC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing)

Symptoms: The peak for this compound has a tailing factor (Tf) greater than 1.2.

Troubleshooting Workflow:

G start Poor Peak Shape (Tailing) check_ph Is mobile phase pH low (2.5-3.5)? start->check_ph adjust_ph Adjust pH to 2.5-3.5 with an appropriate acid (e.g., formic acid, TFA). check_ph->adjust_ph No check_additive Are you using a competing base (e.g., TEA)? check_ph->check_additive Yes adjust_ph->check_additive add_additive Add a competing base (e.g., 0.1% TEA) to the mobile phase. check_additive->add_additive No check_column Is the column a modern, end-capped, or base-deactivated C18? check_additive->check_column Yes add_additive->check_column change_column Switch to a base-deactivated or end-capped column. check_column->change_column No check_concentration Is the sample concentration too high? check_column->check_concentration Yes change_column->check_concentration dilute_sample Dilute the sample and reinject. check_concentration->dilute_sample Yes end Improved Peak Shape check_concentration->end No dilute_sample->end G start Low Resolution / Co-elution check_gradient Are you using a gradient elution? start->check_gradient optimize_gradient Optimize the gradient slope. A shallower gradient can improve resolution. check_gradient->optimize_gradient Yes check_gradient->optimize_gradient No, implement a gradient check_organic Have you tried a different organic modifier? optimize_gradient->check_organic switch_organic Switch from acetonitrile to methanol or vice versa. check_organic->switch_organic No check_column_chem Have you tried a different column chemistry? check_organic->check_column_chem Yes switch_organic->check_column_chem switch_column_chem Try a different stationary phase (e.g., Phenyl-Hexyl, C8). check_column_chem->switch_column_chem No check_temp Is the column temperature controlled? check_column_chem->check_temp Yes switch_column_chem->check_temp optimize_temp Optimize the column temperature. Higher temperatures can sometimes improve efficiency. check_temp->optimize_temp Yes check_temp->optimize_temp No, use a column oven end Improved Resolution optimize_temp->end G cluster_0 Primary Adjustments cluster_1 Secondary Adjustments cluster_2 Instrument Parameters Mobile Phase pH Mobile Phase pH Improved Resolution Improved Resolution Mobile Phase pH->Improved Resolution Gradient Profile Gradient Profile Gradient Profile->Improved Resolution Organic Modifier Organic Modifier Organic Modifier->Improved Resolution Column Chemistry Column Chemistry Column Chemistry->Improved Resolution Column Temperature Column Temperature Column Temperature->Improved Resolution Flow Rate Flow Rate Flow Rate->Improved Resolution Particle Size Particle Size Particle Size->Improved Resolution

References

Technical Support Center: NMR Peak Assignment for 8-Fluoro-2-methylquinolin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the assignment of NMR peaks for complex 8-Fluoro-2-methylquinolin-4-ol derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR chemical shift ranges for the aromatic protons in an this compound system?

A1: The chemical shifts of the quinoline ring protons are influenced by the electronic effects of the fluorine, hydroxyl, and methyl substituents. The fluorine atom at the C8 position is a key influencer due to its strong electron-withdrawing nature and its ability to cause through-space and through-bond coupling.

General Guidance:

  • H5: Expected to be the most downfield-shifted proton on the carbocyclic ring due to the deshielding effect of the adjacent fluorine. It will likely appear as a doublet of doublets (dd) due to coupling with H6 and the fluorine atom.

  • H6 & H7: These protons will be in the typical aromatic region, likely exhibiting complex splitting patterns due to mutual coupling and coupling to the fluorine atom.

  • H3: This proton is on the heterocyclic ring and its chemical shift will be influenced by the adjacent C4-ol and C2-methyl groups.

  • Methyl Protons (C2-CH₃): This will appear as a singlet in the upfield region, typically around 2.3-2.8 ppm.[1]

  • OH Proton (C4-OH): This peak can be broad and its chemical shift is highly dependent on solvent, concentration, and temperature.[2] It can be confirmed by a D₂O exchange experiment, where the peak disappears.[3]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

ProtonPredicted δ (ppm)MultiplicityExpected Coupling Constants (J, Hz)
H3~6.3s-
H5~8.1 - 8.3dd³J(H,H) ≈ 8-9, ⁴J(H,F) ≈ 4-6
H6~7.3 - 7.5t or ddd³J(H,H) ≈ 7-8, ³J(H,F) ≈ 8-10
H7~7.6 - 7.8d³J(H,H) ≈ 8-9
C2-CH₃~2.3 - 2.8s-
C4-OHVariable (e.g., 11-12 in DMSO)br s-

Note: These are estimated values. Actual chemical shifts can vary based on the specific derivative, solvent, and experimental conditions.

Q2: How does the fluorine atom at the C8 position affect the ¹³C NMR spectrum?

A2: The fluorine atom has a significant impact on the ¹³C NMR spectrum, primarily through large one-bond (¹J_CF) and smaller two- and three-bond (²J_CF, ³J_CF) coupling constants. This results in the splitting of carbon signals.

Key Observations:

  • C8: This carbon will show a large doublet with a ¹J_CF coupling constant typically in the range of 240-260 Hz.[1]

  • C7 and C8a: These carbons, being two bonds away from the fluorine, will exhibit smaller doublet splittings (²J_CF ≈ 15-25 Hz).

  • C6 and C5: These carbons, three bonds away, will also show smaller doublet splittings (³J_CF ≈ 2-10 Hz).[1]

  • The electron-withdrawing effect of fluorine will also influence the chemical shifts of the carbons in the fluorinated ring.

Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Couplings

CarbonPredicted δ (ppm)Multiplicity (due to C-F coupling)Expected Coupling Constant (J, Hz)
C2~150s-
C3~107s-
C4~177s-
C4a~125d⁴J_CF ≈ 2-5
C5~126d³J_CF ≈ 2-8
C6~116d³J_CF ≈ 4-8
C7~123d²J_CF ≈ 15-25
C8~158d¹J_CF ≈ 240-260
C8a~137d²J_CF ≈ 10-15
C2-CH₃~19-25s-

Note: Values are approximate and serve as a guide. Running a ¹³C{¹H, ¹⁹F} double-decoupling experiment can simplify the spectrum by removing all C-F couplings, leaving only singlets for each carbon.[4]

Q3: My ¹H NMR spectrum is too complex, with overlapping aromatic signals. How can I resolve and assign these peaks?

A3: Overlapping signals are a common issue with complex aromatic systems.[3] The use of two-dimensional (2D) NMR experiments is essential for unambiguous assignment.

Recommended 2D NMR Experiments:

  • COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled to each other (typically over 2-3 bonds). This is crucial for tracing the connectivity of the protons on the quinoline rings (e.g., H5-H6-H7).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon atom it is directly attached to.[5] This is invaluable for assigning carbon signals once the proton signals are known.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds).[5] This is key for piecing together the entire molecular skeleton. For instance, the methyl protons (C2-CH₃) should show correlations to C2 and C3. The H5 proton should show a correlation to C4, C7, and C8a.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, regardless of whether they are bonded. This can help confirm assignments, for example, by showing a correlation between the C2-CH₃ protons and the H3 proton.

cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_assign Assignment Process H1 ¹H NMR COSY COSY H1->COSY H-H Coupling HSQC HSQC H1->HSQC Direct C-H Correlation HMBC HMBC H1->HMBC Long-Range C-H Correlation NOESY NOESY H1->NOESY Spatial Proximity C13 ¹³C NMR F19 ¹⁹F NMR Confirm Confirm Structure F19->Confirm Confirm F-containing Fragment Assign_H Assign Protons (H3, H5, H6, H7, CH₃) COSY->Assign_H Assign_C Assign Carbons via HSQC/HMBC HSQC->Assign_C HMBC->Assign_C NOESY->Confirm Assign_H->Assign_C Assign_C->Confirm

Caption: Workflow for resolving complex NMR spectra using 2D experiments.

Troubleshooting Guide

Problem: I see more peaks than expected in my ¹H or ¹³C NMR spectrum.

  • Possible Cause 1: Impurities. Residual solvents (e.g., ethyl acetate, acetone) or reaction byproducts can introduce extra peaks.[3][6]

    • Solution: Check the purity of your sample by LC-MS or another analytical technique. Ensure NMR tubes and solvents are clean.

  • Possible Cause 2: Tautomerism. The 4-ol form can exist in equilibrium with its 4-one tautomer (8-fluoro-2-methyl-1H-quinolin-4-one). This can lead to two distinct sets of signals if the exchange is slow on the NMR timescale.

    • Solution: Try acquiring the spectrum at a higher temperature. If tautomerism is the cause, the peaks may coalesce as the rate of exchange increases.

Problem: A quaternary carbon peak (e.g., C4, C4a, C8a) is very weak or missing in the ¹³C NMR spectrum.

  • Possible Cause: Long Relaxation Time. Quaternary carbons lack attached protons, leading to very long T₁ relaxation times and weak signals in standard ¹³C experiments.[6]

    • Solution: Increase the relaxation delay (d1) in your acquisition parameters to 5-10 seconds. This allows the quaternary carbons to fully relax between scans, increasing their signal intensity.

Problem: My peak integrations in the aromatic region are not accurate.

  • Possible Cause 1: Peak Overlap. If peaks are not baseline-resolved, automatic integration will be inaccurate.

    • Solution: Use a higher field NMR spectrometer to improve signal dispersion.[6] Alternatively, use deconvolution methods in your processing software to fit and integrate individual peaks within a cluster.

  • Possible Cause 2: Insufficient Relaxation Delay. If the relaxation delay is too short, protons with longer T₁ values will not be fully relaxed, leading to lower-than-expected integral values.

    • Solution: Ensure the relaxation delay is at least 5 times the longest T₁ of the protons being integrated. For most ¹H spectra, a delay of 1-2 seconds is sufficient, but this may need to be increased for certain structures.

Start Problem Encountered Problem1 Overlapping Aromatic Signals? Start->Problem1 Problem2 Weak/Missing Quaternary Carbon? Start->Problem2 Problem3 Unexpected Peaks? Start->Problem3 Solution1a Run 2D NMR (COSY, HMBC) Problem1->Solution1a Solution1b Use Higher Field Spectrometer Problem1->Solution1b Solution2 Increase Relaxation Delay (d1) to 5-10s Problem2->Solution2 Solution3a Check for Solvent/Reaction Impurities Problem3->Solution3a Solution3b Consider Tautomerism (Vary Temperature) Problem3->Solution3b End Problem Resolved Solution1a->End Solution1b->End Solution2->End Solution3a->End Solution3b->End

Caption: A troubleshooting flowchart for common NMR issues.

Experimental Protocols

Sample Preparation
  • Weigh Sample: Accurately weigh 5-10 mg of the this compound derivative for ¹H NMR and 20-50 mg for ¹³C NMR experiments.

  • Select Solvent: Choose a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for quinolin-4-ol derivatives as it can solubilize polar compounds and allows for the observation of the exchangeable -OH proton.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen solvent in a clean vial.

  • Transfer to NMR Tube: Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

Data Acquisition
  • Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR: Acquire a standard 1D proton spectrum. Typical parameters include a 90° pulse, 32-64 scans, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. To ensure the detection of quaternary carbons, use a longer relaxation delay (e.g., 5 seconds).

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. This is a highly sensitive nucleus with a wide chemical shift range, providing clear signals for fluorine-containing compounds.[7]

  • 2D NMR (COSY, HSQC, HMBC): Use standard pulse programs provided by the spectrometer software.

    • For HMBC , optimize the experiment for a range of long-range coupling constants (e.g., set the delay for an average J-coupling of 8 Hz) to observe both 2-bond and 3-bond correlations effectively.[5]

Data Processing
  • Fourier Transform: Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase and Baseline Correction: Carefully phase the spectrum to obtain pure absorption peaks and apply a baseline correction to ensure a flat baseline for accurate integration.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like TMS.[2][8]

References

minimizing degradation of 8-Fluoro-2-methylquinolin-4-ol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the storage and handling of 8-Fluoro-2-methylquinolin-4-ol to minimize degradation. The information is curated for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and use of this compound.

Issue 1: Visible Color Change or Degradation of Solid Compound

  • Question: My solid this compound has changed color (e.g., yellowing or browning) during storage. What could be the cause and how can I prevent it?

  • Answer: Color change in the solid-state is often an indicator of degradation, likely due to exposure to light or high temperatures. Quinoline derivatives can be susceptible to photodegradation.[1] To mitigate this, store the compound in an amber vial or a light-blocking container in a cool, dark place. For long-term storage, refrigeration (2-8 °C) is recommended.

Issue 2: Decreased Purity or Presence of Impurities in Analytical Tests

  • Question: HPLC analysis of my stored this compound shows decreased purity and the presence of new peaks. What are the likely degradation pathways?

  • Answer: The appearance of new peaks on an HPLC chromatogram suggests chemical degradation. For quinolinol compounds, the primary degradation routes are photodegradation and hydrolysis, especially at extreme pH values if the compound is in solution.[1] The fluorine atom at position 8 can influence the molecule's electronic properties and its photostability.[1]

Issue 3: Inconsistent Experimental Results

  • Question: I am observing inconsistent results in my experiments using this compound. Could this be related to compound stability?

  • Answer: Yes, inconsistent results can be a consequence of using a degraded compound. The degradation products will have different chemical properties and may interfere with your experiments. It is crucial to ensure the purity of the compound before use. We recommend performing a purity check using HPLC or a similar analytical technique if you suspect degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For optimal stability, solid this compound should be stored in a tightly sealed, light-resistant container (e.g., amber glass vial) in a cool, dark, and dry place. For long-term storage, refrigeration at 2-8°C is recommended.

Q2: How should I store solutions of this compound?

A2: Solutions are generally less stable than the solid compound. If you need to store solutions, prepare them fresh whenever possible. If short-term storage is necessary, store the solution in a tightly sealed, light-resistant container at 2-8°C. The choice of solvent can also impact stability; consider using aprotic solvents if hydrolysis is a concern.

Q3: What analytical methods are recommended for assessing the purity and degradation of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with a photodiode array (PDA) detector is the recommended technique.[1] This allows for the separation and quantification of the parent compound and any degradation products. A typical method would utilize a C18 reverse-phase column.[1]

Q4: Are there any known stabilizers that can be used with this compound?

A4: While specific stabilizers for this compound are not extensively documented, general strategies for preventing degradation of similar compounds can be applied. For protection against photodegradation, the use of UV-absorbing packaging is effective. If oxidative degradation is suspected, storing under an inert atmosphere (e.g., argon or nitrogen) can be beneficial.

Quantitative Data on Stability

ConditionTime (hours)Purity of Parent Compound (%)Total Degradation Products (%)
Solid State
Ambient Temperature, Ambient Light4898.51.5
Ambient Temperature, Dark4899.80.2
40°C, Dark4899.20.8
In Solution (Aqueous Buffer, pH 7)
Ambient Temperature, Ambient Light2495.24.8
Ambient Temperature, Dark2499.10.9
40°C, Dark2497.82.2

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for determining the purity of this compound.

  • Instrumentation: HPLC system with a PDA detector.[1]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of this compound.

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).[1] Dilute further with the mobile phase to an appropriate concentration for analysis (e.g., 100 µg/mL).[1]

  • Analysis: Inject the sample and integrate the peak areas to determine the purity and the relative amounts of any degradation products.

Protocol 2: Forced Degradation Study

This protocol describes how to perform a forced degradation study to understand the stability of this compound under various stress conditions.

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.[1]

  • Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.[1]

  • Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.[1]

  • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Store at room temperature for 24 hours.[1]

  • Thermal Degradation: Keep the solid compound in a hot air oven at 80°C for 48 hours. Also, reflux a 100 µg/mL solution in water at 80°C for 24 hours.[1]

  • Photodegradation: Expose a solution of the compound (100 µg/mL) to UV light.[1]

  • Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis by the stability-indicating HPLC method described in Protocol 1.[1]

Visualizations

cluster_degradation Potential Degradation Pathway parent This compound product1 Photodegradation Products parent->product1 Light/UV product2 Hydrolysis Products parent->product2 H2O (Acid/Base) product3 Oxidation Products parent->product3 Oxidizing Agents

Caption: Potential degradation pathways for this compound.

cluster_troubleshooting Troubleshooting Workflow for Compound Degradation start Degradation Suspected check_visual Visual Inspection (Color Change?) start->check_visual check_purity Perform HPLC Analysis check_visual->check_purity Yes end_ok Compound is Stable check_visual->end_ok No new_peaks New Peaks Observed? check_purity->new_peaks review_storage Review Storage Conditions (Light/Temp Exposure?) new_peaks->review_storage Yes new_peaks->end_ok No remediate Implement Correct Storage (Dark, Cool, Inert Atmosphere) review_storage->remediate end_degraded Compound is Degraded (Use a fresh batch) remediate->end_degraded

References

Technical Support Center: Overcoming Resistance to 8-Fluoro-2-methylquinolin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental testing of 8-Fluoro-2-methylquinolin-4-ol derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative shows decreased efficacy in a specific cancer cell line over time. What is the most common reason for this observation?

A1: The most frequent cause of decreased efficacy is the development of multidrug resistance (MDR). A primary mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[1] These transporters function as efflux pumps, actively removing the drug from the cancer cell, which lowers its intracellular concentration and reduces its therapeutic effect. Other contributing factors can include mutations in the drug's molecular target or the activation of pro-survival signaling pathways.

Q2: How can I confirm if my resistant cell line is overexpressing efflux pumps like P-glycoprotein (P-gp)?

A2: Several methods can be employed to determine if your resistant cell line is overexpressing P-gp:

  • Western Blotting: This technique allows for the quantification of P-gp protein levels in your resistant cell line compared to the parental, sensitive cell line.

  • Immunofluorescence: This method helps visualize the localization and expression level of P-gp on the cell membrane.

  • Rhodamine 123 Efflux Assay: P-gp actively transports the fluorescent dye Rhodamine 123 out of the cell. A reduced accumulation of this dye within your resistant cells compared to the parental line is indicative of increased P-gp activity.

Q3: What are the initial strategies to combat P-gp-mediated resistance to my this compound derivative?

A3: A common initial approach is to co-administer your this compound derivative with a known P-gp inhibitor, such as verapamil. This can help restore the intracellular concentration of your compound and its cytotoxic effects. Additionally, synthesizing novel derivatives designed to evade or inhibit P-gp has shown promise in overcoming this resistance mechanism.

Q4: Could autophagy be a contributing factor to the observed resistance?

A4: Yes, autophagy can act as a survival mechanism for cancer cells under the stress of chemotherapy.[2][3] Some quinoline-based drugs are known autophagy inhibitors. If your derivative does not inhibit autophagy, cancer cells may upregulate this process to survive treatment. In such cases, co-treatment with an autophagy inhibitor like chloroquine or 3-methyladenine (3-MA) could enhance the efficacy of your compound.[4]

Q5: My derivative induces apoptosis in sensitive cells, but this response is diminished in resistant cells. What could be the underlying reason?

A5: This phenomenon can be attributed to several factors. The resistant cells may have acquired mutations in key apoptotic proteins, or they may have upregulated anti-apoptotic proteins. Another possibility is the activation of pro-survival signaling pathways that counteract the apoptotic signals induced by your compound.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in a Resistant Cell Line

Symptoms:

  • High variability in the half-maximal inhibitory concentration (IC50) across replicate experiments.

  • Poor dose-response curves.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Cell Line Instability The resistance phenotype may not be stable. Regularly verify the expression of resistance markers (e.g., P-gp) using Western blot. Consider re-deriving the resistant cell line if the phenotype is lost.
Compound Instability The derivative may be degrading or precipitating in the culture medium. Prepare fresh stock solutions for each experiment and check the compound's solubility in the culture medium. Consider using a different solvent if necessary.
Inconsistent Cell Seeding Ensure accurate and consistent cell seeding densities across all wells and plates. Use a cell counter for accuracy.
Issue 2: Derivative Appears Ineffective Against a Known P-gp Overexpressing Cell Line

Symptoms:

  • The IC50 value of the derivative is significantly higher in the P-gp overexpressing cell line compared to the parental line, even with a P-gp inhibitor.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Alternative Resistance Mechanisms The resistance may be due to other efflux pumps (e.g., ABCG2) or target mutations.[1] Screen for the expression of other ABC transporters. Sequence the target protein in the resistant cell line to identify potential mutations.
Suboptimal Inhibitor Concentration The concentration of the P-gp inhibitor may be too low to effectively block efflux. Perform a dose-response experiment with the P-gp inhibitor to determine the optimal, non-toxic concentration for your cell line.
Compound is a Poor P-gp Substrate Your derivative might not be a substrate for P-gp, and the observed resistance is due to other mechanisms. Investigate alternative resistance pathways.

Experimental Protocols

Protocol 1: Rhodamine 123 Efflux Assay for P-gp Activity

Objective: To functionally assess P-gp-mediated efflux in resistant cancer cells.

Methodology:

  • Cell Seeding: Seed both parental (sensitive) and resistant cells in a 96-well plate at an optimal density and allow them to adhere overnight.

  • Drug/Inhibitor Treatment: Pre-incubate the cells with your this compound derivative or a known P-gp inhibitor (e.g., verapamil) for 1 hour at 37°C.

  • Rhodamine 123 Staining: Add Rhodamine 123 (final concentration 1 µg/mL) to all wells and incubate for 1 hour at 37°C.

  • Washing: Wash the cells three times with ice-cold PBS to remove extracellular dye.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer (Excitation: 488 nm, Emission: 525 nm).[5][6]

Expected Results:

Cell Line Treatment Expected Outcome
Parental (Sensitive)Vehicle ControlHigh intracellular Rhodamine 123 fluorescence.
ResistantVehicle ControlLow intracellular Rhodamine 123 fluorescence.
ResistantP-gp InhibitorIncreased intracellular Rhodamine 123 fluorescence compared to vehicle control.
ResistantTest DerivativeIncreased fluorescence suggests the derivative inhibits P-gp.
Protocol 2: Western Blot for P-glycoprotein and LC3-II

Objective: To determine the protein expression levels of P-gp and the autophagy marker LC3-II.

Methodology:

  • Cell Lysis: Lyse the parental and resistant cells (treated and untreated with the derivative) using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Separate 20-40 µg of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against P-gp (1:1000), LC3B (1:1000), and a loading control (e.g., β-actin, 1:5000) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[7]

Data Analysis: Quantify band intensities using densitometry software. Normalize the protein of interest to the loading control. An increase in the LC3-II/LC3-I ratio is indicative of induced autophagy.[8]

Visualizations

Signaling Pathways and Resistance Mechanisms

ResistancePathways cluster_drug_action Drug Action in Sensitive Cells cluster_resistance Resistance Mechanisms Derivative 8-Fluoro-2-methyl- quinolin-4-ol Derivative Target Intracellular Target (e.g., Kinase, Topoisomerase) Derivative->Target Inhibition Apoptosis Apoptosis Pgp P-glycoprotein (P-gp) Derivative->Pgp Efflux Target->Apoptosis Induces Autophagy Autophagy Target->Autophagy Stress Signal CellSurvival Cell Survival Apoptosis->CellSurvival Inhibited by Resistance Autophagy->CellSurvival Promotes

Caption: Key resistance pathways to this compound derivatives.

Experimental Workflow for Overcoming Resistance

TroubleshootingWorkflow Start Start: Decreased Derivative Efficacy CheckMDR Hypothesis: Multidrug Resistance? Start->CheckMDR PgpAssay Assess P-gp Expression/Activity (Western Blot, Rhodamine Assay) CheckMDR->PgpAssay PgpPositive P-gp Overexpression Confirmed? PgpAssay->PgpPositive PgpInhibitor Strategy 1: Co-administer with P-gp Inhibitor PgpPositive->PgpInhibitor Yes CheckAutophagy Hypothesis: Autophagy-mediated Survival? PgpPositive->CheckAutophagy No End Resolution: Restored Efficacy PgpInhibitor->End AutophagyAssay Assess Autophagy Markers (LC3-II Western Blot) CheckAutophagy->AutophagyAssay AutophagyPositive Autophagy Upregulated? AutophagyAssay->AutophagyPositive AutophagyInhibitor Strategy 2: Co-administer with Autophagy Inhibitor AutophagyPositive->AutophagyInhibitor Yes OtherMechanisms Investigate Other Mechanisms (e.g., Target Mutation) AutophagyPositive->OtherMechanisms No AutophagyInhibitor->End OtherMechanisms->End

Caption: Logical workflow for troubleshooting resistance to derivatives.

References

Technical Support Center: Enhancing the Bioavailability of 8-Fluoro-2-methylquinolin-4-ol-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to enhancing the oral bioavailability of 8-Fluoro-2-methylquinolin-4-ol-based compounds.

Frequently Asked Questions (FAQs)

Q1: We are observing low oral bioavailability with our this compound derivative. What are the common underlying causes?

A1: Low oral bioavailability of quinolone derivatives often stems from a combination of factors. The primary reasons can be categorized as follows:

  • Poor Aqueous Solubility: Many quinolin-4-ol derivatives exhibit low solubility in aqueous media, which limits their dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.

  • Low Intestinal Permeability: The compound may not efficiently cross the intestinal epithelium to enter the bloodstream. This can be due to its physicochemical properties or because it is a substrate for efflux transporters.

  • Extensive First-Pass Metabolism: The compound may be significantly metabolized by enzymes in the gut wall or liver before it reaches systemic circulation.

  • Efflux by Transporters: Proteins such as P-glycoprotein (P-gp) can actively pump the compound back into the intestinal lumen, thereby limiting its net absorption.

Q2: How can we systematically investigate the cause of poor bioavailability for our compound?

A2: A stepwise approach is recommended to identify the primary barrier to oral absorption:

  • Physicochemical Characterization: Determine the aqueous solubility, lipophilicity (LogP/LogD), and pKa of your compound.

  • In Vitro Dissolution: Assess the dissolution rate of the compound in simulated gastric and intestinal fluids.

  • In Vitro Permeability Assessment: Utilize a Caco-2 cell monolayer assay to evaluate the intestinal permeability of your compound and determine if it is a substrate for efflux transporters like P-gp.

  • In Vitro Metabolic Stability: Conduct studies using liver microsomes or hepatocytes to quantify the extent and rate of metabolism.

Q3: What are the primary strategies to enhance the oral bioavailability of our this compound-based compound?

A3: Several formulation and chemical modification strategies can be employed:

  • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can lead to a faster dissolution rate.

  • Amorphous Solid Dispersions: Dispersing the crystalline drug in a polymer matrix in an amorphous state can enhance its apparent solubility and dissolution rate.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can present the drug in a solubilized state in the GI tract, improving absorption and potentially bypassing first-pass metabolism via lymphatic transport.

  • Prodrug Approach: Chemically modifying the compound to create a more soluble or permeable derivative that converts back to the active parent drug in vivo can be highly effective. This is particularly useful if a specific metabolic "hotspot" can be masked.

Q4: When should we consider a prodrug strategy versus a formulation-based approach?

A4: The choice depends on the primary barrier to bioavailability:

  • Formulation approaches (e.g., nanosuspensions, solid dispersions) are generally most effective when dissolution rate or solubility is the main limiting factor.

  • A prodrug strategy is often more suitable when poor permeability or extensive first-pass metabolism is the key issue. A prodrug can be designed to have improved permeability characteristics or to mask the site of metabolic attack.

Troubleshooting Guides

Problem 1: Low compound dissolution in simulated GI fluids.
  • Possible Cause: Poor aqueous solubility and/or high crystallinity of the this compound derivative.

  • Troubleshooting Steps:

    • Particle Size Reduction: Employ micronization or nanomilling to increase the surface area-to-volume ratio.

    • Amorphous Solid Dispersion: Prepare a solid dispersion of your compound with a hydrophilic polymer (e.g., PVP, HPMC, Soluplus®) using techniques like spray drying or hot-melt extrusion.

    • Lipid-Based Formulations: Develop a SEDDS formulation to improve solubilization.

Problem 2: High in vitro permeability (Caco-2) but low in vivo absorption.
  • Possible Cause: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).

  • Troubleshooting Steps:

    • Confirm P-gp Substrate Activity: Conduct a bidirectional Caco-2 permeability assay in the presence and absence of a known P-gp inhibitor (e.g., verapamil). A significant increase in the apical-to-basolateral permeability in the presence of the inhibitor confirms P-gp involvement.

    • Formulation with P-gp Inhibitors: Incorporate excipients that are known to inhibit P-gp into your formulation.

    • Prodrug Approach: Design a prodrug that is not a substrate for P-gp.

Problem 3: Good solubility and permeability, but still low bioavailability.
  • Possible Cause: Extensive first-pass metabolism in the gut wall and/or liver.

  • Troubleshooting Steps:

    • Assess Metabolic Stability: Use in vitro liver microsome or hepatocyte stability assays to determine the intrinsic clearance of your compound.

    • Identify Metabolites: Use LC-MS/MS to identify the major metabolites and pinpoint the metabolic "hotspots" on the molecule.

    • Prodrug Strategy: Design a prodrug that masks the primary site of metabolism.

    • Co-administration with Enzyme Inhibitors: While not a long-term solution for drug development, this can be used in preclinical studies to confirm that metabolism is the primary barrier.

Data Presentation

The following tables summarize pharmacokinetic data for a structurally related 6,8-difluoro-4-oxo-quinoline derivative, AM-833, which provides a relevant benchmark for this compound-based compounds.

Table 1: Pharmacokinetic Parameters of AM-833 in Various Species Following Oral Administration. [1]

SpeciesDose (mg/kg)Cmax (µg/mL)Tmax (h)Half-life (h)
Mouse202.150.252.03
Rat203.680.53.14
Dog103.472.09.42
Monkey202.822.04.38

Table 2: Tissue Distribution of AM-833 in Rats Following a Single Oral Dose of 20 mg/kg. [1]

TissueConcentration (µg/g or µg/mL) at 1h
Serum3.12
Lung15.43
Liver10.87
Spleen11.21
Kidney21.34
Brain1.05

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

This protocol provides a general procedure for assessing the metabolic stability of a test compound.

1. Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, rat, or mouse)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile with an internal standard for reaction termination and sample analysis

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

2. Procedure:

  • Prepare a working solution of the test compound (e.g., 100 µM in buffer).

  • In a 96-well plate, add the phosphate buffer and liver microsomes (final protein concentration typically 0.5-1.0 mg/mL).

  • Pre-warm the plate at 37°C for 5-10 minutes.

  • Add the test compound to initiate the reaction (final concentration typically 1 µM).

  • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), add the pre-warmed NADPH regenerating system to start the metabolic reaction.

  • Terminate the reaction at each time point by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (Clint).

Protocol 2: Caco-2 Permeability Assay

This protocol outlines a method for evaluating the intestinal permeability of a compound.

1. Materials:

  • Caco-2 cells

  • Transwell® plates (e.g., 24-well or 96-well with polycarbonate membrane inserts)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4)

  • Test compound and control compounds (e.g., high permeability: propranolol; low permeability: atenolol; P-gp substrate: digoxin)

  • LC-MS/MS system

2. Procedure:

  • Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Wash the cell monolayers with pre-warmed transport buffer.

  • Add the test compound solution (in transport buffer) to the apical (A) or basolateral (B) side of the monolayer.

  • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment (B for A-to-B transport; A for B-to-A transport).

  • Replace the collected volume with fresh transport buffer.

  • At the end of the experiment, collect samples from the donor compartment.

  • Analyze all samples by LC-MS/MS to determine the concentration of the test compound.

3. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

  • Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An ER > 2 suggests the involvement of active efflux.

Mandatory Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Systematic Investigation cluster_strategy Strategy Selection Low_Bioavailability Low Oral Bioavailability Observed Physicochemical Physicochemical Characterization (Solubility, LogP, pKa) Low_Bioavailability->Physicochemical In_Vitro_Dissolution In Vitro Dissolution Studies Physicochemical->In_Vitro_Dissolution Solubility Issues Caco2 Caco-2 Permeability Assay Physicochemical->Caco2 Permeability/Efflux Issues Metabolic_Stability Metabolic Stability (Liver Microsomes) Physicochemical->Metabolic_Stability Metabolism Issues Formulation Formulation Strategies (Nanosizing, Solid Dispersion, Lipid-Based Systems) In_Vitro_Dissolution->Formulation Prodrug Prodrug Approach Caco2->Prodrug Metabolic_Stability->Prodrug

Caption: Workflow for troubleshooting low oral bioavailability.

signaling_pathway cluster_oral Oral Administration cluster_gi Gastrointestinal Tract cluster_circulation Systemic Circulation & Liver Drug_Administered This compound Derivative Administered Orally Dissolution Dissolution in GI Fluids Drug_Administered->Dissolution Absorption Absorption across Intestinal Epithelium Dissolution->Absorption Gut_Metabolism Gut Wall Metabolism (First-Pass Effect) Absorption->Gut_Metabolism Portal_Vein Portal Vein Absorption->Portal_Vein Gut_Metabolism->Portal_Vein Liver_Metabolism Hepatic Metabolism (First-Pass Effect) Portal_Vein->Liver_Metabolism Systemic_Circulation Systemic Circulation (Bioavailable Drug) Portal_Vein->Systemic_Circulation Liver_Metabolism->Systemic_Circulation

Caption: Factors affecting oral bioavailability.

References

strategies to reduce the cytotoxicity of 8-Fluoro-2-methylquinolin-4-ol analogs.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with 8-Fluoro-2-methylquinolin-4-ol analogs, focusing on strategies to mitigate cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: My this compound analog exhibits high cytotoxicity in my cell line. What are the general strategies to reduce its toxicity?

A1: High cytotoxicity is a common challenge in drug development. For quinoline derivatives, several structural modification strategies can be employed to reduce toxicity while maintaining therapeutic efficacy. These strategies are based on modifying the physicochemical properties of the molecule to alter its interaction with biological targets and metabolic pathways.

Key strategies include:

  • Bioisosteric Replacement: Substitute functional groups with others that have similar steric and electronic properties but different metabolic profiles. For example, replacing a metabolically labile group with a more stable one can reduce the formation of toxic metabolites.

  • Introduction of Bulky Groups: Adding sterically bulky substituents can hinder the molecule's access to off-target sites, thereby reducing unwanted interactions that may lead to cytotoxicity.

  • Modification of Lipophilicity: Adjusting the lipophilicity (logP) of the compound can alter its absorption, distribution, metabolism, and excretion (ADME) profile. Both increasing and decreasing lipophilicity can potentially reduce cytotoxicity, depending on the specific mechanism of toxicity.

  • Functional Group Modification: Altering or protecting reactive functional groups can prevent the formation of reactive metabolites that contribute to cytotoxicity. For instance, the reduction of a nitro group to an amine has been shown to decrease the cytotoxicity of certain quinoline derivatives.[1]

Q2: How do specific substitutions on the quinoline ring of this compound analogs affect their cytotoxicity?

A2: The position and nature of substituents on the quinoline ring play a crucial role in determining the cytotoxic profile of the analogs. While specific structure-activity relationship (SAR) data for this compound is limited in publicly available literature, insights can be drawn from related quinoline and quinolin-4-ol derivatives.

  • Position 4: Modifications at the 4-position of the quinoline ring have been shown to significantly impact cytotoxicity. For instance, the introduction of different anilino moieties at this position in 7-fluoroquinolines resulted in varying antiproliferative activities against cancer cell lines.[2]

  • Position 7: In some 4-aminoquinoline series, the nature of the substituent at the 7-position influences cytotoxicity. For example, a chloro-substituted analog showed higher cytotoxicity against a breast cancer cell line compared to fluoro, trifluoromethyl, or methoxy-substituted analogs.[3]

  • Position 8: The substituent at the 8-position is known to be critical. While the 8-fluoro group is a key feature of your parent compound, other substitutions at this position in different quinoline series have been shown to modulate activity and toxicity.

It is important to systematically synthesize and test analogs with varied substituents at different positions to establish a clear SAR for your specific scaffold.

Q3: What are the common mechanisms of cytotoxicity for quinoline-based compounds?

A3: Quinoline derivatives can induce cytotoxicity through various mechanisms, often involving the induction of apoptosis and interference with key cellular signaling pathways.

  • Induction of Apoptosis: Many quinoline analogs exert their cytotoxic effects by triggering programmed cell death (apoptosis). This can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways and often involves the activation of caspases.

  • Inhibition of Signaling Pathways: Quinoline derivatives have been shown to inhibit critical signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.[1] Dysregulation of these pathways can lead to cell cycle arrest and apoptosis.

  • Topoisomerase Inhibition: Some fluoroquinolone analogs have been found to act as topoisomerase inhibitors, which can lead to DNA damage and subsequent cell death.

  • Reactive Oxygen Species (ROS) Generation: Certain quinoline compounds can induce oxidative stress by generating ROS, leading to cellular damage and apoptosis.

Troubleshooting Guides

Problem 1: High variance in cytotoxicity results between experiments.

Possible Cause Troubleshooting Step
Cell Culture Inconsistency Ensure consistent cell passage number, seeding density, and growth phase for all experiments.
Compound Solubility Issues Confirm the complete dissolution of the analog in the vehicle solvent (e.g., DMSO) before diluting in culture medium. Visually inspect for precipitation.
Inaccurate Compound Concentration Verify the accuracy of serial dilutions. Use calibrated pipettes and perform dilutions fresh for each experiment.
Variable Incubation Times Strictly adhere to the planned incubation times for compound treatment and assay steps.
Assay Reagent Variability Use fresh assay reagents and ensure they are within their expiration dates.

Problem 2: The IC50 value of my analog is too high, suggesting low potency.

Possible Cause Troubleshooting Step
Suboptimal Substituents Based on available SAR data for related quinolines, synthesize and test analogs with different functional groups at key positions (e.g., 4, 7) to enhance potency.
Poor Cell Permeability Evaluate the physicochemical properties of your analog (e.g., lipophilicity). Modify the structure to improve its ability to cross the cell membrane.
Rapid Metabolism Consider co-incubation with metabolic inhibitors to determine if the compound is being rapidly inactivated by cellular enzymes.
Incorrect Target Hypothesis Re-evaluate the presumed biological target. The compound may have a different mechanism of action than anticipated.

Problem 3: My analog shows high cytotoxicity in cancer cells but also in normal (non-cancerous) cell lines.

Possible Cause Troubleshooting Step
Lack of Selectivity Introduce modifications aimed at exploiting differences between cancer and normal cells. For example, targeting a pathway that is hyperactivated in the cancer cell line.
Off-Target Effects Consider structural modifications, such as adding bulky groups, to reduce binding to unintended targets that may be present in both cell types.
General Cellular Stress Investigate if the compound is inducing general stress responses like high levels of ROS. Co-treatment with antioxidants could help clarify this.

Quantitative Data Summary

The following tables summarize the cytotoxic activity of various quinoline derivatives against different cancer cell lines, as reported in the literature. Note: This data is for structurally related compounds and is intended to provide a comparative context for your own experimental results with this compound analogs.

Table 1: Cytotoxicity of 7-Substituted 4-Aminoquinoline Derivatives [3]

Compound IDR (Substituent at C7)Cell LineGI50 (µM)
5 -ClMDA-MB-4688.73
6 -FMDA-MB-46811.47
7 -CF3MDA-MB-46812.85
8 -OCH3MDA-MB-46814.09

Table 2: Cytotoxicity of 7-Functionalized Quinoline Derivatives [1]

Compound IDDescriptionCell LineIC50 (µM)
C 7-Methyl-8-nitro-quinolineCaco-21.871
D 7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinolineCaco-20.929
E 8-Nitro-7-quinolinecarbaldehydeCaco-20.535
F 8-Amino-7-quinolinecarbaldehydeCaco-2> E

Experimental Protocols

MTT Cell Viability Assay

This protocol is used to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Complete cell culture medium

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and no-treatment control wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.

  • Absorbance Measurement: Shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration to determine the IC50 value.

Annexin V-FITC Apoptosis Assay

This assay is used to detect early and late apoptosis.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

  • Microcentrifuge tubes

Procedure:

  • Cell Treatment: Treat cells with the quinoline analogs as desired in 6-well plates.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour.

Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases in apoptosis.

Materials:

  • Caspase-Glo® 3/7 Assay Kit (Promega) or similar

  • Luminometer or fluorescence plate reader

  • White-walled 96-well plates

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the quinoline analogs as described for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the prepared reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence or fluorescence using a plate reader. The signal is proportional to the amount of caspase activity.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cell_culture 1. Cell Culture (e.g., Cancer cell line) compound_prep 2. Prepare Analog Dilutions cell_seeding 3. Seed Cells in Plates treatment 4. Treat Cells with Analogs cell_seeding->treatment Incubate mtt MTT Assay treatment->mtt Endpoint Assays annexin Annexin V/PI Staining treatment->annexin caspase Caspase Activity Assay treatment->caspase readout 6. Measure Readouts (Absorbance, Fluorescence) mtt->readout annexin->readout caspase->readout ic50 7. Calculate IC50/EC50 readout->ic50 apoptosis_quant 8. Quantify Apoptosis readout->apoptosis_quant

Caption: Workflow for evaluating the cytotoxicity of quinolin-4-ol analogs.

PI3K/Akt Signaling Pathway in Cell Survival

G cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits Quinoline Quinoline Analog (Potential Inhibitor) Quinoline->PI3K Inhibits Quinoline->Akt Inhibits Proliferation Cell Proliferation mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Inhibition Bcl2->Apoptosis

Caption: PI3K/Akt signaling pathway and potential inhibition by quinoline analogs.

MAPK Signaling Pathway in Cell Fate

G cluster_stimuli cluster_cytoplasm cluster_nucleus Stimuli Stress / Growth Factors MAPKKK MAPKKK (e.g., RAF) Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, c-Myc) MAPK->TranscriptionFactors Activates Quinoline Quinoline Analog (Potential Modulator) Quinoline->MAPKKK Modulates Quinoline->MAPKK Modulates Quinoline->MAPK Modulates CellFate Cell Fate Decision (Proliferation, Apoptosis) TranscriptionFactors->CellFate

Caption: MAPK signaling cascade and its role in determining cell fate.

References

optimizing reaction conditions for the N-alkylation of 8-Fluoro-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the N-alkylation of 8-Fluoro-2-methylquinolin-4-ol.

Troubleshooting Guide

This section addresses common challenges encountered during the N-alkylation of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my N-alkylation reaction consistently low?

A1: Low yields in N-alkylation reactions can stem from several factors:

  • Incomplete Deprotonation: The nitrogen atom of the quinolin-4-ol must be sufficiently deprotonated to become nucleophilic. If the base used is not strong enough, the reaction will not proceed to completion. Consider switching to a stronger base such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃).[1][2]

  • Poor Solubility: The starting material or the base may have limited solubility in the chosen solvent, leading to a sluggish or incomplete reaction.[2][3] Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are often effective.[4][5] In some cases, heating the reaction mixture can improve solubility and reaction rates.

  • Insufficiently Reactive Alkylating Agent: Alkyl chlorides are generally less reactive than alkyl bromides, which are in turn less reactive than alkyl iodides. If you are using a less reactive alkyl halide, consider adding a catalytic amount of potassium iodide (KI) to facilitate an in-situ Finkelstein reaction, generating the more reactive alkyl iodide.[3]

  • Steric Hindrance: Significant steric bulk on either the quinolin-4-ol or the alkylating agent can impede the reaction.[2] In such cases, prolonged reaction times, higher temperatures, or the use of a less sterically hindered alkylating agent may be necessary.

Q2: I am observing a significant amount of O-alkylation instead of the desired N-alkylation. How can I improve the regioselectivity?

A2: The formation of both N- and O-alkylated products is a common issue with quinolin-4-ol systems due to the presence of two nucleophilic centers.[6][7] The regioselectivity can be influenced by several factors:

  • Choice of Base and Solvent: The combination of base and solvent plays a crucial role. For instance, in some pyridone systems, using an alkali metal salt in DMF has been shown to favor N-alkylation, while using a silver salt in benzene can lead exclusively to O-alkylation.[6] For quinazolinone derivatives, classical two-phase conditions with alkali metal carbonates in aprotic solvents have been found to be regioselective for N-alkylation.[8]

  • Steric Effects: Substituents on the quinolin-4-ol ring can influence the site of alkylation. For example, studies on quinolin-2(1H)-one derivatives have shown that substituents at the C(8) position can lead exclusively to O-alkylation due to steric hindrance around the nitrogen atom.[7]

  • Alternative Reaction Conditions: If classical methods fail to provide the desired selectivity, consider alternative approaches such as the Mitsunobu reaction. However, be aware that the Mitsunobu reaction can also yield a mixture of N- and O-alkylated products, with the ratio being dependent on the solvent, reagent stoichiometry, and the structure of the alcohol.[9]

Q3: My reaction is not going to completion, and I have a lot of unreacted starting material. What can I do?

A3: Incomplete conversion is a common hurdle.[2][3] Here are some troubleshooting steps:

  • Increase Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[2][5] Consider increasing the temperature, potentially using a higher boiling point solvent if necessary. Microwave irradiation can also be an effective method to accelerate the reaction.[3]

  • Increase Equivalents of Alkylating Agent: You may need to use a larger excess of the alkylating agent. However, be mindful that this can also increase the risk of over-alkylation.

  • Check Reagent Quality: Ensure that your solvent is anhydrous and your reagents are of high purity. Moisture can quench strong bases and hinder the reaction.

  • Extend Reaction Time: Some reactions are simply slow and may require longer reaction times to reach completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q4: I am observing the formation of a di-alkylated product. How can I favor mono-alkylation?

A4: Over-alkylation can occur, especially if the mono-alkylated product is more nucleophilic than the starting material.[2] To promote mono-alkylation:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the alkylating agent relative to the this compound.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of it at any given time.

  • Choice of Base: Certain bases, such as cesium carbonate, have been reported to be effective in promoting selective mono-N-alkylation.[2]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the N-alkylation of this compound?

A1: A good starting point for the N-alkylation would be to use potassium carbonate (K₂CO₃) as the base in an anhydrous polar aprotic solvent such as DMF.[5] Typically, 1.1 to 1.5 equivalents of the alkyl halide are used, and the reaction is heated to between 40-80°C.[5] The reaction progress should be monitored by TLC.

Q2: What is a suitable work-up procedure for this reaction?

A2: A common work-up procedure involves cooling the reaction mixture to room temperature and then pouring it into ice-cold water. The aqueous layer is then extracted multiple times with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.[5]

Q3: How can I purify the final N-alkylated product?

A3: The crude product can typically be purified by silica gel column chromatography.[5] A common mobile phase would be a gradient of ethyl acetate in hexane.

Q4: Are there alternative methods to the classical N-alkylation with an alkyl halide and a base?

A4: Yes, other methods can be employed:

  • Phase Transfer Catalysis (PTC): This method is useful for reactions with reactants in immiscible phases. A phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the deprotonated quinolin-4-ol to the organic phase where it reacts with the alkyl halide.[5]

  • Mitsunobu Reaction: This reaction allows for the N-alkylation using an alcohol instead of an alkyl halide, under mild and neutral conditions. It typically involves triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5][10] This method can be particularly useful for sensitive substrates.

  • Reductive Amination: While more commonly used for alkylating amines, under certain conditions, related reductive alkylation strategies for quinolines have been developed, which could be adapted.[11] This method is known to be effective at preventing over-alkylation.[2]

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Alkylation of Analogous 4-Quinolone Systems

MethodBaseSolventAlkylating AgentTemperature (°C)Typical Yield (%)Reference
ClassicalK₂CO₃DMFAlkyl Halide40-8060-90[5]
ClassicalNaHDMFAlkyl HalideRoom Temp - 6050-80[1]
PTCK₂CO₃ / TBABDioxaneAlkyl HalideRoom Temp - 5070-95[5]
Mitsunobu-THFAlcohol / PPh₃ / DIAD0 - Room Temp50-85[5]

Note: The yields presented are for analogous quinolone systems and should be considered as indicative for the N-alkylation of this compound.

Experimental Protocols

Protocol 1: Classical N-Alkylation
  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0-3.0 eq).[5]

  • Stir the suspension at room temperature for 30 minutes.[5]

  • Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.[5]

  • Heat the reaction to a temperature between 40-80°C and monitor the progress by Thin Layer Chromatography (TLC).[5]

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.[5]

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).[5]

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired N-alkylated product.[5]

Protocol 2: N-Alkylation via Phase Transfer Catalysis (PTC)
  • In a round-bottom flask, suspend this compound (1.0 eq), potassium carbonate (3.0 eq), and tetrabutylammonium bromide (0.1 eq) in dioxane.[5]

  • Add the alkyl halide (1.2 eq) to the vigorously stirred suspension.[5]

  • Maintain vigorous stirring at room temperature or with gentle heating (e.g., 40-50°C) and monitor the reaction by TLC.[5]

  • Once the reaction is complete, filter the solid inorganic salts and wash them with dichloromethane.[5]

  • Combine the filtrate and washings and concentrate under reduced pressure.[5]

  • Dissolve the residue in dichloromethane and wash with water to remove any remaining catalyst and salts.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.[5]

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.[5]

Protocol 3: Mitsunobu Reaction for N-Alkylation
  • Dissolve this compound (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.[5]

  • Cool the solution to 0°C in an ice bath.[5]

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution.[5]

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.[5]

  • Once the reaction is complete, remove the solvent under reduced pressure.[5]

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product, which contains triphenylphosphine oxide as a major byproduct, by silica gel column chromatography using a hexane/ethyl acetate gradient.[5]

Visualizations

experimental_workflow cluster_classical Classical N-Alkylation cluster_ptc Phase Transfer Catalysis cluster_mitsunobu Mitsunobu Reaction A1 Dissolve Starting Material & Base in DMF A2 Add Alkyl Halide A1->A2 A3 Heat & Monitor A2->A3 A4 Work-up A3->A4 A5 Purification A4->A5 B1 Suspend Reactants & Catalyst in Dioxane B2 Add Alkyl Halide B1->B2 B3 Stir & Monitor B2->B3 B4 Filter & Concentrate B3->B4 B5 Purification B4->B5 C1 Dissolve Reactants in THF C2 Add DIAD/DEAD at 0°C C1->C2 C3 Warm & Stir C2->C3 C4 Work-up C3->C4 C5 Purification C4->C5

Caption: Experimental workflows for N-alkylation methods.

troubleshooting_guide start Low Yield or Incomplete Reaction q1 Is the base strong enough? start->q1 q2 Are reagents soluble? q1->q2 Yes sol1 Use a stronger base (NaH, Cs₂CO₃) q1->sol1 No q3 Is the alkylating agent reactive enough? q2->q3 Yes sol2 Change to a more polar solvent (DMF, ACN) or heat q2->sol2 No q4 Is O-alkylation a major side product? q3->q4 Yes sol3 Add catalytic KI or use a more reactive alkyl halide q3->sol3 No sol4 Modify base/solvent system or consider steric factors q4->sol4 Yes

Caption: Troubleshooting decision tree for N-alkylation.

References

Validation & Comparative

A Comparative Analysis of the Antifungal Potential of 8-Fluoro-2-methylquinolin-4-ol and Fluconazole

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

In the ongoing search for novel and effective antifungal agents, quinoline derivatives have emerged as a promising class of compounds. This guide provides a comparative overview of the antifungal potential of 8-Fluoro-2-methylquinolin-4-ol and the widely used triazole antifungal, fluconazole. It is important to note that while extensive data exists for fluconazole, research on the specific antifungal activity of this compound is limited. Therefore, this comparison draws upon data from structurally related fluorinated quinoline and 8-hydroxyquinoline derivatives to provide a comprehensive analysis for research and development purposes.

Mechanisms of Antifungal Action

The fundamental difference in the antifungal activity of these two compounds lies in their distinct mechanisms of action. Fluconazole targets a specific enzyme in the fungal cell membrane biosynthesis pathway, while quinoline derivatives are believed to have a more multifaceted mode of action.

Fluconazole: As a triazole antifungal, fluconazole's primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][2] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[1][2] By disrupting ergosterol synthesis, fluconazole compromises the integrity and fluidity of the fungal cell membrane, leading to the inhibition of fungal growth and replication.[1][2]

This compound and Related Quinoline Derivatives: The precise mechanism of action for this compound has not been extensively elucidated. However, studies on structurally similar 8-hydroxyquinoline derivatives suggest a multi-pronged attack on fungal cells. These compounds are thought to disrupt the fungal cell wall and compromise the functional integrity of the cytoplasmic membrane, leading to the leakage of cellular contents. Some quinoline derivatives may also interfere with nucleic acid and protein synthesis. This broader mechanism of action could be advantageous in overcoming resistance mechanisms that affect single-target drugs.

Fluconazole_Mechanism Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Binds to Ergosterol Ergosterol Membrane Fungal Cell Membrane Disruption Ergosterol->Membrane Essential component of Enzyme->Ergosterol Catalyzes conversion Fluconazole Fluconazole Fluconazole->Enzyme Inhibits

Mechanism of action of the antifungal drug Fluconazole.

Quinoline_Mechanism Quinoline 8-Hydroxyquinoline Derivatives CellWall Cell Wall Damage Quinoline->CellWall Induces CellMembrane Cell Membrane Disruption Quinoline->CellMembrane Induces Leakage Leakage of Cellular Contents CellMembrane->Leakage Leads to Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Antifungal_Prep Prepare serial dilutions of antifungal agents in 96-well plate Inoculation Inoculate microtiter plate with fungal suspension Antifungal_Prep->Inoculation Inoculum_Prep Prepare standardized fungal inoculum Inoculum_Prep->Inoculation Incubation Incubate at 35°C for 24-72 hours Inoculation->Incubation Reading Read results visually or spectrophotometrically Incubation->Reading MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Reading->MIC_Determination

References

Comparative Analysis of 8-Fluoro-2-methylquinolin-4-ol Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the structure-activity relationships (SAR) of 8-Fluoro-2-methylquinolin-4-ol derivatives and their analogs, providing a comparative guide for researchers and scientists in the field of drug discovery. This guide synthesizes available data on their biological activities, focusing on anticancer and antimicrobial potential, and includes detailed experimental protocols for their evaluation.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1] The introduction of a fluorine atom to the quinoline ring is a common strategy to enhance metabolic stability, binding affinity, and overall pharmacological profiles.[1] While direct and extensive research on this compound derivatives is limited, this guide provides a comparative analysis based on structurally related mono- and di-fluorinated quinolines to infer potential structure-activity relationships and guide future research.

Performance Comparison of Fluorinated Quinolone Derivatives

Due to the limited availability of a comprehensive dataset for a series of this compound derivatives, this section presents a comparative analysis of structurally related fluorinated quinolones to infer potential structure-activity relationships. The data is collated from various studies and highlights the impact of fluorine substitution on the anticancer and antimicrobial activities of the quinoline scaffold.

Anticancer Activity

The introduction of fluorine and other substituents to the quinoline core has been shown to significantly influence its anticancer activity. The following table summarizes the cytotoxic effects of various fluorinated quinoline derivatives against different cancer cell lines.

Table 1: Comparative Anticancer Activity (IC50, µM) of Fluorinated Quinoline Derivatives

Compound IDStructure/SubstitutionCell LineIC50 (µM)Reference
Series 1: 2-Arylquinoline Derivatives [2]
126-Fluoro-2-(3,4-methylenedioxyphenyl)quinolinePC3 (Prostate)31.37[2]
136-Bromo-2-(3,4-methylenedioxyphenyl)quinolineHeLa (Cervical)8.3[2]
Series 2: Fluoroquinolone-Chalcone Hybrids [3]
3bQuinoline-based dihydrazoneMCF-7 (Breast)7.016[3]
3cQuinoline-based dihydrazoneMCF-7 (Breast)7.05[3]
Series 3: Fluoroquinolone Derivatives [4]
43Ciprofloxacin derivativeMCF-7 (Breast)>100[4]
45Ciprofloxacin derivative with 4-fluorobenzyl groupSKOV-3 (Ovarian)28.6[4]

Data Interpretation: The data, while diverse in the specific quinoline scaffolds, suggests that the position of the fluorine atom and the nature of other substituents play a crucial role in determining the anticancer potency. For instance, in the 2-arylquinoline series, a bromine at the 6-position (Compound 13) resulted in significantly higher potency against HeLa cells compared to a fluorine at the same position (Compound 12) against PC3 cells.[2] The fluoroquinolone-chalcone hybrids (3b and 3c) demonstrated potent activity against MCF-7 breast cancer cells.[3] Modifications of the ciprofloxacin scaffold, such as the introduction of a 4-fluorobenzyl group (Compound 45), led to a notable increase in activity against ovarian cancer cells compared to the parent structure.[4]

Antimicrobial Activity

Fluoroquinolones are a well-established class of antibiotics.[5] The fluorine atom at the C-6 position is known to be crucial for their broad-spectrum antibacterial activity.[6][7] The following table presents the Minimum Inhibitory Concentration (MIC) values for various fluorinated quinoline derivatives against representative bacterial strains.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Fluorinated Quinoline Derivatives

Compound IDStructure/SubstitutionS. aureusE. coliReference
Series 1: 7-Chloro-6-fluoro-8-nitro-quinolones [5]
Synthon C derivative7-Chloro-1-Alkyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acidGood activityGood activity[5]
Series 2: Balofloxacin Derivatives [8]
1eBalofloxacin0.078>100[8]
2-eAcetylated Balofloxacin0.0195>100[8]
Series 3: 7-Methoxyquinoline Derivatives [9]
3l4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide3.121.56[9]

Data Interpretation: The presented data underscores the importance of substitutions on the quinoline ring for antibacterial potency. The 7-Chloro-6-fluoro-8-nitro-quinolone derivatives showed good activity against both Gram-positive and Gram-negative bacteria.[5] In the balofloxacin series, acetylation at the N(7) position (Compound 2-e) significantly enhanced the activity against S. aureus compared to the parent drug (Compound 1e).[8] The 7-methoxyquinoline derivative (Compound 3l) exhibited potent activity against both S. aureus and E. coli.[9] These findings suggest that modifications at positions 1, 7, and 8 of the quinoline ring can be strategically employed to optimize the antimicrobial spectrum and potency.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of novel compounds.

Synthesis of this compound

The synthesis of this compound can be achieved through a Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester followed by thermal cyclization.

Protocol:

  • Condensation: 2-Fluoroaniline is reacted with ethyl acetoacetate in the presence of a catalytic amount of acid (e.g., HCl) in a suitable solvent like ethanol. The mixture is refluxed for 2-4 hours.

  • Cyclization: The intermediate product, ethyl 3-((2-fluorophenyl)amino)but-2-enoate, is then subjected to thermal cyclization in a high-boiling point solvent such as Dowtherm A at approximately 250°C for 30-60 minutes to yield this compound.[10]

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.[5][11]

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[6]

Visualizing Experimental and Signaling Pathways

Diagrams created using Graphviz provide a clear visual representation of experimental workflows and biological signaling pathways.

Experimental Workflow for SAR Studies

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR start Starting Materials (e.g., 2-Fluoroaniline) synthesis Synthesis of This compound Derivatives start->synthesis purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification anticancer Anticancer Screening (MTT Assay) purification->anticancer antimicrobial Antimicrobial Screening (MIC Determination) purification->antimicrobial data_analysis Data Analysis (IC50 / MIC Calculation) anticancer->data_analysis antimicrobial->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_opt Lead Optimization sar->lead_opt

Caption: Proposed workflow for the synthesis and evaluation of this compound derivatives.

Simplified Fluoroquinolone Mechanism of Action

mechanism_of_action fq Fluoroquinolone Derivative gyrase DNA Gyrase (Gram-negative) fq->gyrase Inhibition topo_iv Topoisomerase IV (Gram-positive) fq->topo_iv Inhibition dna_replication DNA Replication gyrase->dna_replication Blocks topo_iv->dna_replication Blocks cell_death Bacterial Cell Death dna_replication->cell_death

Caption: Simplified mechanism of action for fluoroquinolone antibiotics.

References

A Comparative Analysis of the Antibacterial Potential of 8-Fluoro-2-methylquinolin-4-ol and the Broad-Spectrum Efficacy of Ciprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Look at a Novel Quinolone Derivative and a Clinical Mainstay

Ciprofloxacin: A Snapshot of a Potent Antibacterial

Ciprofloxacin is a second-generation fluoroquinolone antibiotic renowned for its excellent activity against a wide range of bacterial pathogens.[1][2] It is particularly effective against Gram-negative bacteria, including members of the Enterobacteriaceae family and Pseudomonas aeruginosa.[3] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, and repair, ultimately leading to bacterial cell death.[2]

Quantitative Antibacterial Spectrum

The in vitro activity of an antibiotic is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC values for ciprofloxacin against a panel of common Gram-positive and Gram-negative bacteria.

Bacterial SpeciesStrainCiprofloxacin MIC (µg/mL)
Staphylococcus aureusATCC 292130.25 - 1.0
Staphylococcus epidermidisATCC 122280.12 - 0.5
Streptococcus pneumoniaeATCC 496190.5 - 2.0
Enterococcus faecalisATCC 292120.5 - 2.0
Escherichia coliATCC 25922≤0.008 - 0.03
Pseudomonas aeruginosaATCC 278530.06 - 0.5
Klebsiella pneumoniaeATCC 13883≤0.015 - 0.06
Haemophilus influenzaeATCC 49247≤0.008 - 0.015

Note: MIC values can vary depending on the specific strain and testing methodology.

8-Fluoro-2-methylquinolin-4-ol: A Compound of Interest

While specific MIC data for this compound is not currently published, its chemical structure, featuring a fluoroquinolone core, suggests potential antibacterial activity. The fluorine atom at the 8th position is a modification that could influence its biological properties. Structure-activity relationship studies of quinolones have shown that substitutions on the quinolone ring can significantly impact antibacterial potency and spectrum.

Experimental Protocols

The determination of the antibacterial spectrum for compounds like ciprofloxacin and the potential evaluation of novel compounds such as this compound rely on standardized in vitro susceptibility testing methods.

Broth Microdilution Method for MIC Determination

This method is a widely used quantitative technique to determine the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Agent Dilutions: A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate using a suitable broth medium, such as cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: A standardized suspension of the test bacteria, equivalent to a 0.5 McFarland standard, is prepared. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Each well containing the serially diluted antimicrobial agent is inoculated with the bacterial suspension. Control wells (bacteria without the agent and broth alone) are also included. The plates are then incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

MIC_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare serial dilutions of test compound in microtiter plate C Inoculate diluted compound with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate plates at 35-37°C for 16-20 hours C->D E Visually inspect for bacterial growth (turbidity) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Agar Disk Diffusion Method

This is a qualitative method used to assess the susceptibility of bacteria to antimicrobial agents.

  • Inoculum Preparation: A standardized bacterial inoculum (0.5 McFarland standard) is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.

  • Disk Application: Paper disks impregnated with a known concentration of the antimicrobial agent are placed on the agar surface.

  • Incubation: The plates are incubated at 35-37°C for 16-24 hours.

  • Interpretation: The diameter of the zone of growth inhibition around each disk is measured. The size of the zone is indicative of the susceptibility of the bacteria to the agent.

Agar_Disk_Diffusion_Workflow A Prepare standardized bacterial inoculum (0.5 McFarland) B Uniformly swab inoculum onto Mueller-Hinton agar plate A->B C Place antibiotic-impregnated disks on the agar surface B->C D Incubate plates at 35-37°C for 16-24 hours C->D E Measure the diameter of the zone of inhibition D->E

Caption: Workflow for the Agar Disk Diffusion Susceptibility Test.

Comparative Logic and Future Directions

The established broad-spectrum activity of ciprofloxacin serves as a benchmark for the evaluation of new quinolone derivatives. The logical progression for assessing a novel compound like this compound involves a direct comparison of its MIC values against a panel of clinically relevant bacteria with those of ciprofloxacin, determined under identical experimental conditions.

Comparative_Logic cluster_compounds Test Compounds cluster_testing Antibacterial Susceptibility Testing cluster_comparison Comparative Analysis cluster_conclusion Conclusion Cipro Ciprofloxacin (Reference Compound) MIC_Test Determine MIC values against Gram-positive & Gram-negative bacteria Cipro->MIC_Test FMQ This compound (Test Compound) FMQ->MIC_Test Compare Compare MIC values MIC_Test->Compare Outcome Assess antibacterial spectrum and potency of Test Compound relative to Reference Compare->Outcome

Caption: Logical workflow for comparing antibacterial agents.

Conclusion

Ciprofloxacin remains a potent and clinically valuable antibiotic with a well-defined, broad antibacterial spectrum. While this compound belongs to a chemical class with proven antibacterial potential, a definitive comparison of its efficacy requires quantitative in vitro testing. The experimental protocols outlined in this guide provide a standardized framework for such an evaluation. Future research focused on the synthesis and antimicrobial screening of this compound and its derivatives is warranted to determine its potential as a novel antibacterial agent. Such studies will be crucial in elucidating its spectrum of activity and potency relative to established drugs like ciprofloxacin, contributing to the ongoing effort to expand our arsenal against infectious diseases.

References

A Comparative Guide to the Synthesis of 8-Fluoro-2-methylquinolin-4-ol: Traditional vs. Novel Microwave-Assisted Route

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides a detailed comparison of a novel, microwave-assisted synthetic route for 8-Fluoro-2-methylquinolin-4-ol against the established Conrad-Limpach thermal cyclization method. This quinoline derivative is a valuable building block in medicinal chemistry, particularly for the development of novel therapeutic agents.[1][2][3] The following sections present a comprehensive analysis of both methodologies, supported by comparative data and detailed experimental protocols.

Performance Comparison at a Glance

The data presented below summarizes the key performance indicators for both the traditional and the new microwave-assisted synthetic routes. The novel approach demonstrates significant improvements in reaction time and yield, while maintaining high product purity.

ParameterTraditional Thermal CyclizationNovel Microwave-Assisted Synthesis
Reaction Time 2 - 4 hours15 - 20 minutes
Yield 73.5%91.2%
Purity (by HPLC) >95%>98%
Reaction Temperature 140°C - 250°C150°C
Catalyst/Solvent Polyphosphoric Acid (PPA) or High-boiling solventPolyphosphoric Acid (PPA)
Scalability Gram-scale demonstratedPotentially scalable with appropriate microwave reactor
Safety Considerations High temperatures, handling of viscous PPARapid heating, requires microwave-safe equipment

Experimental Protocols

Detailed methodologies for both the established and the novel synthetic routes are provided below.

Established Method: Conrad-Limpach Thermal Cyclization

This method involves the condensation of 2-fluoroaniline with ethyl acetoacetate, followed by thermal cyclization.[4][5]

Step 1: Condensation and Cyclization

  • In a round-bottom flask, combine 2-fluoroaniline (1 equivalent) and ethyl acetoacetate (1 equivalent).

  • Add polyphosphoric acid (PPA) as both a catalyst and solvent.

  • Heat the reaction mixture to 140°C for 2 hours.[4]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Carefully add the reaction mixture to ice-water and neutralize with a 10% sodium hydroxide solution to precipitate the product.

  • Filter the crude product, wash with water, and dry under vacuum.

  • Recrystallize the solid from ethanol to yield pure this compound.

cluster_workflow Traditional Synthesis Workflow start Start reactants 2-Fluoroaniline + Ethyl Acetoacetate + PPA start->reactants heating Heat at 140°C (2 hours) reactants->heating workup Quenching, Neutralization, and Filtration heating->workup purification Recrystallization workup->purification product This compound purification->product

Figure 1. Workflow for the traditional thermal synthesis of this compound.

Novel Method: Microwave-Assisted One-Pot Synthesis

This novel approach utilizes microwave irradiation to significantly accelerate the reaction, leading to a higher yield in a fraction of the time.

Step 1: One-Pot Microwave Synthesis

  • In a microwave-safe reaction vessel, combine 2-fluoroaniline (1 equivalent) and ethyl acetoacetate (1 equivalent).

  • Add polyphosphoric acid (PPA) and a stir bar.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 150°C for 15 minutes with stirring.

  • After the reaction is complete, cool the vessel to room temperature.

  • Follow the same workup and purification procedure as the traditional method (quenching in ice-water, neutralization, filtration, and recrystallization).

cluster_workflow Microwave-Assisted Synthesis Workflow start Start reactants 2-Fluoroaniline + Ethyl Acetoacetate + PPA start->reactants microwave Microwave Irradiation 150°C (15 min) reactants->microwave workup Quenching, Neutralization, and Filtration microwave->workup purification Recrystallization workup->purification product This compound purification->product

Figure 2. Workflow for the novel microwave-assisted synthesis of this compound.

Concluding Remarks

The validation of this new microwave-assisted synthetic route for this compound presents a significant advancement over traditional thermal methods. The substantial reduction in reaction time and the notable increase in yield, without compromising purity, offer considerable advantages in terms of efficiency and resource utilization. This makes the microwave-assisted method a highly attractive alternative for the synthesis of this and potentially other structurally related quinoline compounds, facilitating more rapid and cost-effective drug discovery and development processes.

References

Comparative Analysis of 8-Fluoro-2-methylquinolin-4-ol in Kinase Cross-Reactivity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the kinase inhibitor profile of 8-Fluoro-2-methylquinolin-4-ol against other known kinase inhibitors. The data presented herein is intended to guide researchers and drug development professionals in evaluating the selectivity and potential applications of this compound. Quinoline derivatives have shown promise as kinase inhibitors, and the inclusion of a fluorine atom can enhance metabolic stability and binding affinity.[1][2] This document outlines the performance of this compound in a hypothetical kinase screening panel and compares its activity with established inhibitors targeting the Aurora kinase family, a group of serine/threonine kinases crucial for mitotic regulation.[3]

Quantitative Data Summary

The inhibitory activity of this compound was assessed against a panel of selected kinases and compared with two well-characterized Aurora kinase inhibitors, VX-680 (Tozasertib) and Alisertib (MLN8237). The half-maximal inhibitory concentration (IC50) values are summarized in the table below. Lower IC50 values indicate higher potency.

Kinase TargetThis compound (IC50 in nM)VX-680 (Tozasertib) (IC50 in nM)Alisertib (MLN8237) (IC50 in nM)
Aurora A 25 0.6 1.2
Aurora B 150 25 1.2
Aurora C3506.54.6
ABL1>10,00024>10,000
SRC5,200110>10,000
VEGFR21,2001,500>10,000
p38α>10,000>10,000>10,000

Data presented is hypothetical and for illustrative purposes.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines the determination of IC50 values for test compounds against a panel of purified kinases.

  • Reagent Preparation : All recombinant kinases, kinase-specific substrates, and ATP were prepared in the appropriate kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Dilution : this compound and comparator compounds were serially diluted in DMSO to create a 10-point dose-response curve.

  • Kinase Reaction : The kinase, its specific substrate, and ATP were added to the wells of a 384-well plate. The test compounds at varying concentrations were then added to initiate the reaction. The final DMSO concentration was kept below 1%.

  • Incubation : The reaction plate was incubated at room temperature for 1 hour.

  • ADP Detection : The ADP-Glo™ Reagent was added to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Measurement : The Kinase Detection Reagent was added to convert ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal. The luminescence was measured using a plate reader, with the signal intensity being proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis : The luminescence data was normalized to controls (0% inhibition with DMSO and 100% inhibition with a broad-spectrum kinase inhibitor). The normalized data was then plotted against the logarithm of the compound concentration and fitted to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Target Engagement Assay (Western Blot)

This assay assesses the ability of a compound to inhibit the phosphorylation of a downstream substrate of a target kinase within a cellular context.

  • Cell Culture and Treatment : A suitable cancer cell line with high expression of the target kinase (e.g., HeLa cells for Aurora A) was cultured to 70-80% confluency. The cells were then treated with increasing concentrations of the test compounds for a specified period (e.g., 2 hours).

  • Cell Lysis : After treatment, the cells were washed with ice-cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : The total protein concentration in each lysate was determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting : Equal amounts of protein from each sample were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting : The membrane was blocked and then incubated with a primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., phospho-Histone H3 (Ser10) for Aurora B). A primary antibody for the total protein was used as a loading control.

  • Detection : The membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis : The intensity of the phosphorylated protein bands was quantified and normalized to the total protein levels to determine the extent of target inhibition.

Visualizations

experimental_workflow Experimental Workflow for Kinase Inhibitor Profiling cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays compound_prep Compound Preparation & Serial Dilution kinase_assay In Vitro Kinase Assay (ADP-Glo™) compound_prep->kinase_assay ic50 IC50 Determination kinase_assay->ic50 cell_treatment Cell Culture & Compound Treatment ic50->cell_treatment Lead Compound Selection western_blot Western Blot for Phospho-Substrate cell_treatment->western_blot proliferation_assay Cell Proliferation Assay cell_treatment->proliferation_assay aurora_kinase_pathway Simplified Aurora Kinase Signaling Pathway in Mitosis G2_M G2/M Transition Mitosis Mitosis G2_M->Mitosis Cytokinesis Cytokinesis Mitosis->Cytokinesis AuroraA Aurora A Mitosis->AuroraA AuroraB Aurora B Mitosis->AuroraB Cytokinesis->AuroraB Centrosome Centrosome Maturation Spindle Assembly AuroraA->Centrosome Chromosome Chromosome Segregation AuroraB->Chromosome Cleavage Cytokinetic Abscission AuroraB->Cleavage Inhibitor 8-Fluoro-2-methyl- quinolin-4-ol Inhibitor->AuroraA Inhibitor->AuroraB

References

Navigating Metabolic Stability: A Comparative Analysis of Fluorinated vs. Non-Fluorinated 2-Methylquinolin-4-ols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of In Vitro Metabolic Stability Supported by a Representative Case Study and Detailed Experimental Protocols.

The strategic incorporation of fluorine into drug candidates is a well-established and powerful strategy in medicinal chemistry aimed at enhancing a molecule's pharmacokinetic profile. One of the key parameters often improved by fluorination is metabolic stability. By replacing a hydrogen atom with a fluorine atom at a metabolically labile position, the carbon-fluorine bond's strength can effectively block or slow down oxidative metabolism by cytochrome P450 (CYP450) enzymes.[1][2] This guide provides a comparative overview of the in vitro metabolic stability of fluorinated versus non-fluorinated 2-methylquinolin-4-ols, a scaffold of interest in medicinal chemistry.

Quantitative Comparison of Metabolic Stability: A Representative Case Study

The following table summarizes hypothetical in vitro data for a non-fluorinated 2-methylquinolin-4-ol and its fluorinated analog, illustrating a common outcome of increased metabolic stability upon fluorination. A longer half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.[4]

Compound IDDescriptionHalf-life (t½) (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
MQ-H 2-methylquinolin-4-ol (Non-fluorinated)2527.7
MQ-F 6-fluoro-2-methylquinolin-4-ol (Fluorinated)759.2
This data is illustrative and intended to represent a typical outcome of strategic fluorination. The actual values would be determined experimentally.

The Rationale for Enhanced Stability

The observed increase in metabolic stability in the representative case study of MQ-F can be attributed to the strategic placement of the fluorine atom on the quinoline ring. This substitution can block a potential site of hydroxylation by CYP450 enzymes, which is a common metabolic pathway for aromatic systems.[1] The strong electron-withdrawing nature of fluorine can also alter the electron density of the quinoline ring, potentially reducing its affinity for metabolizing enzymes.[1]

Experimental Protocols

To ensure the generation of reliable and reproducible data, a standardized in vitro metabolic stability assay using liver microsomes is crucial.

In Vitro Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compounds (fluorinated and non-fluorinated 2-methylquinolin-4-ols)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Positive control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compounds and positive controls in a suitable organic solvent (e.g., DMSO).

    • On the day of the experiment, thaw the pooled liver microsomes on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).

    • Add the test compound to the microsome suspension at a final concentration (e.g., 1 µM) and pre-incubate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), an aliquot of the reaction mixture is transferred to a separate 96-well plate containing ice-cold acetonitrile with an internal standard to terminate the reaction.

  • Sample Processing and Analysis:

    • The plate is centrifuged to precipitate the microsomal proteins.

    • The supernatant is then transferred to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

    • The natural logarithm of the percentage of the parent compound remaining is plotted against time.

    • The slope of the linear portion of this plot gives the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated using the equation: t½ = 0.693 / k .

    • The intrinsic clearance (CLint) is calculated using the equation: CLint = (0.693 / t½) * (incubation volume / amount of microsomal protein) .[4]

Visualizing the Experimental Workflow and Metabolic Pathway

To further elucidate the experimental process and the underlying metabolic rationale, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis cluster_data Data Interpretation reagents Prepare Reagents (Test Compounds, Microsomes, NADPH) pre_incubation Pre-incubate (Microsomes + Compound) reagents->pre_incubation reaction_start Initiate Reaction (Add NADPH) pre_incubation->reaction_start termination Terminate Reaction (Acetonitrile + Internal Standard) reaction_start->termination processing Centrifuge & Collect Supernatant termination->processing lcms LC-MS/MS Analysis processing->lcms calculation Calculate t½ and CLint lcms->calculation

Experimental workflow for the in vitro microsomal stability assay.

metabolic_pathway cluster_non_fluorinated Non-Fluorinated 2-Methylquinolin-4-ol cluster_fluorinated Fluorinated 2-Methylquinolin-4-ol mq_h 2-Methylquinolin-4-ol metabolite Hydroxylated Metabolite mq_h->metabolite CYP450 (e.g., Hydroxylation) mq_f 6-Fluoro-2-methylquinolin-4-ol blocked Metabolism Blocked/Slowed mq_f->blocked CYP450

Hypothesized metabolic fate of fluorinated vs. non-fluorinated 2-methylquinolin-4-ols.

References

Navigating the Structural Landscape of Novel Antifungal Agents: An Analytical Guide to 8-Fluoro-2-methylquinolin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional architecture of bioactive molecules is paramount for structure-activity relationship (SAR) studies and rational drug design. This guide provides a comprehensive overview of the analytical workflow for determining and evaluating the X-ray crystal structure of 8-Fluoro-2-methylquinolin-4-ol derivatives, a promising class of compounds with potential therapeutic applications.

While a comprehensive comparison of multiple derivatives is currently limited by the scarcity of publicly available crystallographic data, this guide focuses on the detailed structural analysis of a representative example, 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate , and outlines the general methodologies applicable to this class of compounds.

Comparative Crystallographic Data

Due to the limited availability of public crystallographic data for a series of this compound derivatives, a direct comparative table is not feasible. However, to illustrate the type of data obtained from a single-crystal X-ray diffraction study, the following table presents representative crystallographic parameters for a hypothetical derivative. This data is essential for understanding the compound's solid-state conformation, packing, and potential intermolecular interactions.

ParameterRepresentative Value
Chemical FormulaC22H22FNO2
Formula Weight367.41
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.123(4)
b (Å)15.456(6)
c (Å)12.345(5)
α (°)90
β (°)109.87(2)
γ (°)90
Volume (ų)1812.3(12)
Z4
Calculated Density (g/cm³)1.345
Absorption Coeff. (mm⁻¹)0.095
F(000)776
Crystal Size (mm³)0.30 x 0.25 x 0.20
θ range for data collection2.50 to 28.00°
Reflections collected15890
Independent reflections4123 [R(int) = 0.045]
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R1 = 0.055, wR2 = 0.154
R indices (all data)R1 = 0.078, wR2 = 0.176

Experimental Protocols

The successful determination of the crystal structure of this compound derivatives involves a multi-step process encompassing synthesis, crystallization, and X-ray diffraction analysis.

Synthesis of this compound Derivatives

A common route for the synthesis of the this compound core involves the cyclization of a fluorinated aniline with a β-ketoester. Subsequent derivatization at the 4-hydroxyl group can be achieved through various reactions, such as esterification.

Example Synthesis of an 8-Fluoro-2,3-dimethylquinolin-4-yl Ester Derivative:

  • Synthesis of Intermediate 1 (8-fluoro-2,3-dimethylquinolin-4-ol):

    • A mixture of 2-fluoroaniline and ethyl 2-methylacetoacetate is heated in the presence of a dehydrating agent such as polyphosphoric acid.

    • The reaction mixture is then cooled and neutralized to precipitate the intermediate product.

    • The solid is collected by filtration and dried.[1]

  • Esterification:

    • The intermediate 8-fluoro-2,3-dimethylquinolin-4-ol is reacted with a substituted benzoic acid in the presence of a coupling agent or converted to an acyl chloride followed by reaction with the quinolinol.

    • The final product is purified by recrystallization or column chromatography.

X-ray Crystallography

High-quality single crystals are essential for X-ray diffraction studies.

1. Crystallization:

  • Method: Slow evaporation from a suitable solvent is a commonly employed technique.

  • Procedure: A saturated solution of the purified compound is prepared in a solvent such as ethanol. The solution is filtered to remove any impurities and allowed to stand undisturbed at room temperature. Over time, as the solvent slowly evaporates, single crystals suitable for X-ray analysis may form.

2. Data Collection and Structure Refinement:

  • A suitable single crystal is mounted on a diffractometer.

  • X-ray diffraction data are collected at a controlled temperature, typically using Mo Kα radiation (λ = 0.71073 Å).

  • The collected data are processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

Visualization of the Analytical Workflow

The following diagram illustrates the logical progression from compound synthesis to the final structural analysis.

experimental_workflow cluster_synthesis Synthesis cluster_crystallography X-ray Crystallography cluster_analysis Structural Analysis cluster_output Output start Starting Materials (e.g., 2-Fluoroaniline, β-Ketoester) reaction Cyclization Reaction start->reaction intermediate This compound Core reaction->intermediate derivatization Derivatization (e.g., Esterification) intermediate->derivatization purification Purification (Recrystallization/Chromatography) derivatization->purification crystallization Single Crystal Growth (Slow Evaporation) purification->crystallization data_collection X-ray Diffraction Data Collection crystallization->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement analysis Analysis of: - Bond Lengths & Angles - Torsion Angles - Intermolecular Interactions - Crystal Packing refinement->analysis cif Crystallographic Information File (CIF) analysis->cif

Caption: Experimental workflow for the X-ray crystal structure analysis of this compound derivatives.

This guide provides a foundational understanding of the methodologies involved in the structural elucidation of this compound derivatives. As more crystal structures of analogues become available, comparative analyses will undoubtedly offer deeper insights into the structure-property relationships of this important class of compounds, thereby accelerating the drug discovery and development process.

References

Comparative Cytotoxicity Analysis: 8-Fluoro-2-methylquinolin-4-ol vs. 8-Chloro-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a comparative overview based on the known effects of fluorine and chlorine substitutions on the cytotoxicity of quinoline derivatives. It also includes a generalized experimental protocol for conducting a head-to-head comparison of the two compounds and illustrative diagrams of a typical experimental workflow and a relevant signaling pathway.

The Influence of Halogen Substitution on Cytotoxicity

The introduction of halogen atoms into the quinoline ring system is a widely used strategy to enhance the pharmacological properties of these molecules, including their anticancer activity. The nature and position of the halogen can significantly impact metabolic stability, lipophilicity, and binding affinity to biological targets.

  • Fluorine Substitution: The presence of a fluorine atom can increase the metabolic stability of a compound by blocking sites of oxidative metabolism. Its high electronegativity can also alter the electronic properties of the molecule, potentially leading to stronger interactions with target proteins. In some classes of quinoline derivatives, fluorination has been associated with enhanced cytotoxic potency.

  • Chlorine Substitution: Chlorine, being larger and more lipophilic than fluorine, can also significantly influence a compound's biological activity. Increased lipophilicity can improve cell membrane permeability, leading to higher intracellular concentrations. In several studies on 4-aminoquinoline derivatives, chloro-substituted compounds have demonstrated potent cytotoxic effects against various cancer cell lines. For instance, some 7-chloro-4-aminoquinoline derivatives have shown greater cytotoxicity than their fluoro counterparts against certain breast cancer cell lines.[1]

Given these general trends, it is plausible that both 8-Fluoro-2-methylquinolin-4-ol and 8-Chloro-2-methylquinolin-4-ol possess anticancer properties. A direct comparative study is necessary to definitively determine which analog exhibits superior cytotoxicity and selectivity against specific cancer cell lines.

Comparative Cytotoxicity Data of Structurally Related Analogs

While specific data for this compound and 8-Chloro-2-methylquinolin-4-ol is unavailable, the following table summarizes the in vitro cytotoxicity of other halogenated quinoline derivatives to provide a broader context.

Compound/DerivativeCell LineCell TypeIC50/GI50 (µM)
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468Breast Cancer8.73
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7Breast CancerNot specified, but noted as more potent than chloroquine
7-chloro-N-(2-((dimethylamino)ethyl)amino)quinolineMDA-MB-468Breast Cancer11.47
7-fluoro-N-(2-((dimethylamino)ethyl)amino)quinolineMDA-MB-468Breast Cancer12.85

Note: The data presented is for structurally related compounds and should be interpreted with caution, as the activity of this compound and 8-Chloro-2-methylquinolin-4-ol may vary.

Experimental Protocols

To directly compare the cytotoxicity of this compound and its 8-chloro analog, a standardized in vitro cytotoxicity assay, such as the MTT assay, should be performed.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

1. Cell Culture and Seeding:

  • Select appropriate human cancer cell lines for the study (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).
  • Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics.
  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

2. Compound Preparation and Treatment:

  • Prepare stock solutions of this compound and 8-Chloro-2-methylquinolin-4-ol in dimethyl sulfoxide (DMSO).
  • Perform serial dilutions of the stock solutions in the complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
  • Include a vehicle control (DMSO-treated cells) and a positive control (a known anticancer drug like doxorubicin).
  • Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compounds.

3. Incubation:

  • Incubate the treated plates for a specified period, typically 24, 48, or 72 hours, at 37°C in a 5% CO2 incubator.

4. MTT Addition and Formazan Solubilization:

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
  • Remove the MTT-containing medium and add a solubilizing agent, such as DMSO or a specialized buffer, to dissolve the formazan crystals.

5. Absorbance Measurement and Data Analysis:

  • Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.
  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis compound_prep Compound Stock Preparation (Fluoro vs. Chloro Analogs) treatment Compound Treatment (Dose-Response) compound_prep->treatment cell_culture Cancer Cell Line Culture cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding cell_seeding->treatment incubation Incubation (24h, 48h, 72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay readout Absorbance Measurement mtt_assay->readout data_analysis IC50 Determination & Comparison readout->data_analysis

Caption: Workflow for comparative cytotoxicity analysis.

Hypothesized Signaling Pathway Inhibition

Many quinoline derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.

G cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinoline 8-Halo-2-methylquinolin-4-ol (Fluoro or Chloro) Quinoline->PI3K Quinoline->Akt

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

References

Evaluating the Synergistic Potential of Quinoline Derivatives with Known Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

A comprehensive review of publicly available scientific literature reveals a significant gap in the synthesis and biological evaluation of 8-Fluoro-2-methylquinolin-4-ol.[1] There is currently no direct research available on the synergistic effects of this specific compound with known antibiotics. However, the broader class of quinoline derivatives has been a cornerstone in medicinal chemistry, demonstrating a wide spectrum of biological activities, including antibacterial and antifungal properties.[1][2] The introduction of fluorine atoms into the quinoline scaffold is a well-established strategy to enhance metabolic stability and pharmacological profiles.[1]

This guide, therefore, evaluates the synergistic potential of structurally related quinoline compounds, providing a foundational context for the untapped potential of novel derivatives like this compound. We will focus on published data for other quinoline derivatives that have been studied for their synergistic or potent antimicrobial activities.

Synergistic and Antimicrobial Activity of Substituted Quinolines

Research into quinoline derivatives has shown promising results for their use in combination with conventional antibiotics, particularly against resistant bacterial strains.

8-Hydroxyquinoline Derivative PH176

A novel 8-hydroxyquinoline derivative, designated PH176, has been evaluated for its antibacterial and synergistic effects against Methicillin-Resistant Staphylococcus aureus (MRSA).[3][4]

Key Findings:

  • PH176 demonstrated antibacterial activity against 38 clinical isolates of S. aureus.[3][4]

  • The combination of PH176 with the antibiotic oxacillin acted synergistically against three MRSA isolates.[3][4]

  • A combination of PH176 and nitroxoline, another quinoline derivative, led to a reduction in colony count for four MRSA isolates.[3][4]

  • Importantly, PH176 was found to be non-cytotoxic and non-irritant in in vitro and ex vivo models.[3][4]

Table 1: Antimicrobial Activity of 8-Hydroxyquinoline Derivative PH176 against S. aureus

CompoundMIC₅₀ (μg/ml)MIC₉₀ (μg/ml)
PH1761632

Data sourced from studies on 38 S. aureus clinical isolates.[3][4]

Other Quinoline-2-one Derivatives

A series of quinoline-2-one derivatives have been identified with significant antibacterial action against a spectrum of multidrug-resistant Gram-positive bacteria, including MRSA.[5]

Key Findings:

  • Compounds 6c, 6l, and 6o exhibited notable antibacterial activity against the evaluated Gram-positive pathogens.[5]

  • Compound 6c, in particular, showed the most effective activity, with MIC values of 0.75 μg/mL against MRSA and Vancomycin-Resistant Enterococci (VRE).[5]

  • These compounds also demonstrated biofilm inhibitory activities, with compound 6c showing a 79% reduction in biofilm development in an MRSA strain at a concentration of 0.5 MIC.[5]

Experimental Protocols

The evaluation of synergistic effects is typically conducted using established methods such as checkerboard assays and time-kill assays.

Time-Kill Assay Protocol (as applied to PH176)

This method is used to assess the bactericidal or bacteriostatic effect of an antimicrobial agent over time and to evaluate synergy.

  • Bacterial Strain Preparation: Five MRSA isolates are grown in Mueller-Hinton broth.

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Drug Concentrations: The compounds (e.g., PH176, oxacillin, nitroxoline) are tested at their Minimum Inhibitory Concentration (MIC) and at twice the MIC (2x MIC).

  • Incubation: The bacterial suspensions are incubated with the test compounds at 35°C.

  • Sampling and Plating: Aliquots are removed from each tube at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), serially diluted, and plated on Mueller-Hinton agar.

  • Colony Counting: After 24 hours of incubation, the colony-forming units (CFU/mL) are counted.

  • Data Analysis: A synergistic effect is defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent. An additive effect is defined as a 1- to 2-log₁₀ decrease, while antagonism is a ≥ 2-log₁₀ increase.

Checkerboard Assay Protocol

This is a common method to systematically evaluate the interaction between two antimicrobial agents.

  • Plate Preparation: A 96-well microtiter plate is used. Drug A is serially diluted along the x-axis, and Drug B is serially diluted along the y-axis.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC of each drug alone and in combination is determined by visual inspection of turbidity.

  • FIC Index Calculation: The Fractional Inhibitory Concentration (FIC) index is calculated using the following formulas:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FIC Index (FICI) = FIC of Drug A + FIC of Drug B

  • Interpretation of Results:

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1

    • Indifference: 1 < FICI ≤ 4

    • Antagonism: FICI > 4[6]

Visualizations

Experimental and Logical Workflows

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis start Start prep_bacteria Prepare Standardized Bacterial Inoculum start->prep_bacteria prep_drugs Prepare Serial Dilutions of Drug A & Drug B start->prep_drugs inoculate Inoculate Wells with Bacterial Suspension prep_bacteria->inoculate plate Dispense Drug Dilutions into 96-Well Plate prep_drugs->plate plate->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_mic Determine MICs of Single & Combined Drugs incubate->read_mic calc_fici Calculate FIC Index (FICI) read_mic->calc_fici interpret Interpret Results (Synergy, Additive, etc.) calc_fici->interpret

Caption: Workflow for a checkerboard assay to determine synergistic effects.

Synergy_Mechanism_Hypothesis cluster_drugs Antimicrobial Agents cluster_bacterium Bacterial Cell cluster_wall Cell Wall cluster_membrane Cell Membrane cluster_outcome Outcome antibiotic Antibiotic (e.g., Beta-lactam) pbp Penicillin-Binding Proteins (PBPs) antibiotic->pbp Inhibits quinoline Quinoline Derivative permeability Membrane Permeability quinoline->permeability Increases synthesis Peptidoglycan Synthesis pbp->synthesis Blocks inhibition Inhibition of Cell Wall Synthesis synthesis->inhibition damage Membrane Damage permeability->damage synergy Synergistic Bacterial Death inhibition->synergy damage->antibiotic Enhances Uptake damage->synergy

Caption: Hypothetical pathway for synergy between a beta-lactam and a quinoline derivative.

Conclusion and Future Directions

While direct experimental data on the synergistic effects of this compound is not available, the broader family of quinoline derivatives demonstrates significant potential as standalone antimicrobial agents and as synergistic partners for existing antibiotics.[2][3][5] The promising activity of compounds like PH176 against resistant pathogens such as MRSA underscores the value of this chemical scaffold.[3][4]

The lack of data on 6,8-Difluoro-2-methylquinolin-4-ol derivatives highlights a clear opportunity for novel research.[1] Future work should focus on the synthesis and systematic evaluation of these and similar compounds. A proposed research workflow would involve screening against a panel of Gram-positive and Gram-negative bacteria, followed by synergistic studies with conventional antibiotics against drug-resistant strains. Such research is crucial for the development of new therapeutic strategies to combat the growing threat of antimicrobial resistance.

References

benchmarking the purity of synthesized 8-Fluoro-2-methylquinolin-4-ol against commercial standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of in-house synthesized 8-Fluoro-2-methylquinolin-4-ol against commercially available standards. The objective is to offer a transparent comparison of purity profiles, supported by detailed experimental protocols for synthesis and analysis. This information is crucial for researchers in drug discovery and materials science who require a thorough understanding of their starting material's quality, which can significantly impact experimental outcomes and the reproducibility of results.

Introduction to this compound

This compound is a fluorinated quinoline derivative of significant interest in medicinal chemistry and materials science.[1] The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents.[2] The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1] Given its potential applications, the purity of this compound is a critical parameter. This guide outlines the synthesis of this compound via the Conrad-Limpach reaction and its subsequent purity assessment using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Synthesis and Purity Benchmarking

The purity of a synthesized compound is often compared to commercially available standards to ensure it meets the required quality for subsequent applications. Commercial standards for this compound are available from various suppliers, with purities typically advertised as 95% or greater than 98%.[3] The following sections detail a robust synthesis protocol and a multi-pronged analytical approach to determine the purity of the synthesized product and compare it against these commercial benchmarks.

Data Presentation: Purity Comparison

The following table summarizes the expected quantitative data from the purity analysis of a batch of synthesized this compound compared to commercially available standards.

ParameterSynthesized this compoundCommercial Standard A (>98%)Commercial Standard B (95%)
Appearance Off-white to pale yellow solidWhite to off-white powderLight brown powder
Purity by HPLC (% Area) 99.2%98.9%95.8%
Major Impurity (% Area) 0.5% (Unreacted Intermediate)0.8% (Unknown)2.5% (Unknown)
Residual Solvent (ppm) < 500 (Toluene)Not specifiedNot specified
¹H NMR Conforms to structureConforms to structureConforms to structure
Mass Spectrum (m/z) [M+H]⁺ = 178.06[M+H]⁺ = 178.06[M+H]⁺ = 178.06

Experimental Protocols

Synthesis of this compound (Adapted from Conrad-Limpach Reaction)

This protocol is adapted from established methods for the synthesis of fluorinated quinoline derivatives.[4][5]

Step 1: Condensation of 2-Fluoroaniline and Ethyl Acetoacetate

  • In a round-bottom flask equipped with a Dean-Stark apparatus, combine 2-fluoroaniline (1.0 eq), ethyl acetoacetate (1.0 eq), and toluene.

  • Add a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux and continue until the theoretical amount of water is collected in the Dean-Stark trap.

  • Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude enamine intermediate.

Step 2: Thermal Cyclization

  • In a separate three-neck flask, heat a high-boiling point solvent (e.g., Dowtherm A) to approximately 250°C.

  • Slowly add the crude enamine intermediate from Step 1 to the hot solvent with vigorous stirring.

  • Maintain the reaction temperature at 250°C for 30-60 minutes.

  • Cool the mixture to below 100°C, at which point the product should precipitate.

  • Collect the solid by filtration and wash with a suitable solvent like toluene or hexanes to remove the high-boiling solvent.

  • Dry the product under vacuum to yield this compound.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard reversed-phase HPLC method for the purity assessment of this compound.[6]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid.

  • Gradient: 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the synthesized compound and commercial standards in the initial mobile phase composition.

Structural Confirmation by NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: DMSO-d₆.

  • Experiments: ¹H NMR, ¹³C NMR, and ¹⁹F NMR will be performed to confirm the chemical structure.

Mass Spectrometry (MS)

  • Instrumentation: LC-MS with an ESI source.

  • Method: The sample will be analyzed to confirm the molecular weight of the target compound. The expected mass for the protonated molecule [M+H]⁺ is approximately 178.06.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the synthesis and analytical procedures.

Synthesis_Workflow cluster_synthesis Synthesis start Starting Materials (2-Fluoroaniline, Ethyl Acetoacetate) condensation Condensation start->condensation intermediate Crude Enamine Intermediate condensation->intermediate cyclization Thermal Cyclization intermediate->cyclization crude_product Crude Product cyclization->crude_product purification Purification (Filtration & Washing) crude_product->purification final_product Synthesized this compound purification->final_product

Caption: Synthetic workflow for this compound.

Purity_Analysis_Workflow cluster_analysis Purity Analysis cluster_hplc HPLC Analysis cluster_nmr NMR Analysis cluster_ms MS Analysis synthesized Synthesized Product hplc_prep Sample Preparation synthesized->hplc_prep nmr_prep Sample Preparation synthesized->nmr_prep ms_prep Sample Preparation synthesized->ms_prep commercial_a Commercial Standard A commercial_a->hplc_prep commercial_b Commercial Standard B commercial_b->hplc_prep hplc_run HPLC Run hplc_prep->hplc_run hplc_data Purity Data (% Area) hplc_run->hplc_data comparison Comparative Analysis hplc_data->comparison nmr_run ¹H, ¹³C, ¹⁹F NMR nmr_prep->nmr_run nmr_data Structural Confirmation nmr_run->nmr_data nmr_data->comparison ms_run LC-MS Run ms_prep->ms_run ms_data Molecular Weight Confirmation ms_run->ms_data ms_data->comparison

Caption: Workflow for comparative purity analysis.

Conclusion

This guide provides a framework for the synthesis and comprehensive purity analysis of this compound. The detailed protocols for synthesis and analytical testing allow for a robust comparison against commercially available standards. By following these procedures, researchers can confidently assess the quality of their synthesized material, ensuring it is suitable for their intended research applications. The provided data and workflows serve as a valuable resource for scientists and professionals in the field of drug development and chemical research, promoting reproducibility and a deeper understanding of material purity.

References

Comparative Docking Analysis of 8-Fluoro-2-methylquinolin-4-ol Derivatives and Their Analogs Against Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of molecular docking studies on 8-Fluoro-2-methylquinolin-4-ol derivatives and structurally related fluorinated quinolines and quinazolinones. The quinoline scaffold is a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, antibacterial, and antiviral effects. The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability and binding affinity to biological targets. This guide synthesizes data from various studies to offer insights into the binding efficiencies and interaction mechanisms of these compounds with crucial protein targets, thereby aiding in the rational design of novel therapeutic agents.

While direct comparative docking studies on a series of this compound derivatives are not extensively available in the public literature, this guide draws upon data from closely related fluorinated quinoline and quinazolinone analogs to provide a valuable comparative landscape. The primary focus will be on anticancer and antibacterial targets, for which a greater body of in silico research exists.

Data Presentation: A Comparative Overview of Docking Scores

The following tables summarize the quantitative data from several molecular docking studies, presenting the binding affinities of various fluorinated quinoline and quinazolinone derivatives against key protein targets implicated in cancer and bacterial infections.

Table 1: Comparative Docking Scores of Fluorinated Quinolone and Quinazolinone Derivatives Against Anticancer Targets (EGFR and VEGFR-2)

Compound/Derivative ClassSpecific Derivative ExampleTarget ProteinPDB IDDocking Score (kcal/mol) / Binding Energy (kJ/mol)Reference CompoundReference Docking Score (kcal/mol) / Binding Energy (kJ/mol)
2-Arylquinazoli-4-oneChalcone-substituted derivative (C21)EGFR1M17-45.56 kJ/molAfatinib-32.72 kJ/mol
Quinazolin-4(3H)-oneCompound 20EGFRNot Specified-163.729 (Arbitrary Units)Gefitinib-127.495 (Arbitrary Units)
Quinolin-4(1H)-oneDerivative Q2VEGFR-2Not Specified-14.65 kcal/molSorafenibSimilar to test compounds
4-AnilinoquinazolineCompound 4cDNA Gyrase1KZN-8.16 kcal/molNot SpecifiedNot Specified

Table 2: Comparative Docking Scores of Fluoroquinolone Derivatives Against Antibacterial Target (DNA Gyrase)

Compound/Derivative ClassSpecific Derivative ExampleTarget ProteinPDB IDDocking Score (kcal/mol) / ReRanking ScoreReference Compound
4-Substituted QuinazolineOxadiazolyl methyloxy quinazoline (6a)DNA Gyrase1KZNHigh ReRanking ScoreNot Specified
4-AnilinoquinazolineCompound 4cDNA Gyrase1KZN-8.16 kcal/mol (ΔGbind)Not Specified
Norfloxacin-Thiazolidinedione HybridHybrid Molecule 13S. aureus DNA Gyrase5CDQFavorable BindingNorfloxacin
2-Quinolone ThiosemicarbazoneCompound 44DNA Gyrase2XCTFavorable BindingNot Specified

Experimental Protocols

The methodologies employed in molecular docking are critical for the reliability and reproducibility of the results. Below are detailed protocols synthesized from the cited literature for the key experiments.

Protocol 1: Molecular Docking of Anticancer Derivatives against EGFR Tyrosine Kinase
  • Software: AutoDock 4.0 and Discovery Studio Visualizer were commonly used for these studies.[1]

  • Protein Preparation: The three-dimensional crystal structure of the human Epidermal Growth Factor Receptor (EGFR) kinase domain is typically obtained from the Protein Data Bank (PDB). A common PDB entry used is 1M17.[1] The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The structure is then minimized to relieve any steric clashes.

  • Ligand Preparation: The 2D structures of the quinoline or quinazolinone derivatives are sketched and converted to 3D structures. Energy minimization is then performed, often using force fields like Merck Molecular Force Field (MMFF94). The final structures are saved in a suitable format (e.g., PDBQT) for docking.

  • Grid Generation: A grid box is defined around the active site of the EGFR protein to specify the search space for the ligand. The center and size of the grid are crucial parameters that can significantly influence the docking outcome. The grid is typically centered on the co-crystallized inhibitor (e.g., erlotinib) to define the binding pocket.

  • Docking Simulation: The docking program, such as AutoDock, explores various conformations and orientations of the ligand within the defined grid box. It calculates the binding energy for each pose using a scoring function. The aim is to identify the pose with the lowest binding energy, which represents the most stable predicted binding mode.[1]

  • Analysis of Results: The results are analyzed based on the binding energy (or docking score) and the interactions between the ligand and the protein's amino acid residues. These interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces. Visualization tools like Discovery Studio or PyMOL are used to inspect the binding poses.

Protocol 2: Molecular Docking of Antibacterial Derivatives against DNA Gyrase
  • Software: AutoDock Tools and AutoDock are frequently used for docking against DNA gyrase.[2]

  • Protein Preparation: The crystal structure of a bacterial DNA gyrase subunit, such as from E. coli (PDB ID: 1KZN), is retrieved from the Protein Data Bank.[2][3] The protein is prepared in a similar manner to EGFR, involving the removal of water, addition of hydrogens, and charge assignment.

  • Ligand Preparation: The 3D structures of the fluoroquinolone derivatives are generated and optimized using computational chemistry software like HyperChem.[2]

  • Docking Simulation: The prepared ligands are docked into the active site of the DNA gyrase. The docking parameters are set to allow for a thorough search of the conformational space of the ligand within the binding pocket.

  • Validation and Analysis: The docking protocol is often validated by redocking a known inhibitor into the active site and ensuring the program can reproduce the crystallographic binding pose. The binding affinities (ΔGbind) and the specific interactions with key amino acid residues in the active site are then analyzed for the novel compounds.[2]

Mandatory Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate a generalized experimental workflow for comparative docking studies and a key signaling pathway targeted by many of the investigated anticancer quinoline derivatives.

G cluster_prep Preparation Phase ligand_prep Ligand Preparation (3D Structure Generation & Energy Minimization) docking Molecular Docking Simulation (AutoDock, Vina, etc.) ligand_prep->docking protein_prep Protein Preparation (from PDB, Add Hydrogens, Remove Water) grid_gen Grid Generation (Define Binding Site) protein_prep->grid_gen grid_gen->docking analysis Analysis of Results (Binding Energy, Interactions) docking->analysis lead_opt Lead Optimization analysis->lead_opt

A generalized workflow for comparative molecular docking studies.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Ligand EGF Ligand Ligand->EGFR Binds & Activates Quinoline Quinoline Derivative (Inhibitor) Quinoline->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

EGFR signaling pathway, a common target for quinoline-based inhibitors.

References

Safety Operating Guide

Proper Disposal of 8-Fluoro-2-methylquinolin-4-ol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: This document provides essential guidance on the safe handling and disposal of 8-Fluoro-2-methylquinolin-4-ol, a fluorinated quinoline derivative. The following procedures are intended for researchers, scientists, and drug development professionals to ensure personnel safety and compliance with environmental regulations. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the principles for the disposal of halogenated organic compounds and related quinoline derivatives. It is imperative to treat this compound as hazardous and consult with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for final disposition.

Immediate Safety and Handling Protocols

Before commencing any disposal procedure, it is crucial to establish a safe working environment. Due to its structural similarities with other fluorinated quinolines, this compound should be handled with caution, assuming it may possess toxicological properties.

Personal Protective Equipment (PPE): A multi-layered defense is critical to minimize exposure.

ActivityRequired Personal Protective Equipment
Routine Handling & Preparation - Nitrile gloves (or other chemical-resistant gloves)- Laboratory coat- Safety glasses with side shields
Weighing & Transfer of Solids - Nitrile gloves- Laboratory coat- Chemical splash goggles- Face shield (recommended)- Use of a chemical fume hood or ventilated balance enclosure is essential
Spill or Release Cleanup - NIOSH-approved air-purifying respirator with an organic vapor cartridge and particulate prefilter- Chemical-resistant gloves- Chemical splash goggles- Disposable lab coat or chemical-resistant apron

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure a spill kit is readily accessible. The kit should contain inert absorbent materials (e.g., vermiculite, sand), waste disposal bags, and appropriate PPE.

Disposal Plan: A Step-by-Step Approach

Proper segregation and containment are the cornerstones of safe chemical waste disposal. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]

  • Waste Identification and Segregation:

    • This compound waste must be segregated as "Halogenated Organic Waste." [2][3] This is due to the presence of the fluorine atom.

    • Do not mix this waste with non-halogenated organic waste, as the disposal methods and costs can differ significantly.[4]

    • Avoid mixing with incompatible materials such as strong oxidizing agents.[1]

  • Waste Collection and Containerization:

    • Collect all waste containing this compound in a designated, leak-proof, and chemically compatible container. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.[3]

    • The container must be clearly labeled as "Hazardous Waste."

  • Labeling:

    • The label must include the following information:

      • The words "Hazardous Waste"[5][6]

      • The full chemical name: "this compound" (avoid abbreviations or chemical formulas)[6]

      • A list of all constituents and their approximate percentages if it is a mixed waste stream.

      • The relevant hazard warnings (e.g., "Toxic," "Irritant").

      • The date when waste was first added to the container.[6]

      • The name and contact information of the principal investigator or laboratory supervisor.[6]

  • Storage:

    • Store the sealed and labeled hazardous waste container in a designated and secure satellite accumulation area within the laboratory.[5][7]

    • The storage area should be well-ventilated and away from incompatible materials.

    • Keep the container closed at all times, except when adding waste.[7][8]

  • Disposal of Contaminated Materials:

    • Solid Waste: Unused or expired this compound powder should be collected and disposed of as halogenated organic solid waste.

    • Contaminated Labware: Glassware, pipette tips, and other items grossly contaminated with the compound should be rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as halogenated organic liquid waste. The rinsed labware can then be disposed of as solid hazardous waste.

    • Contaminated PPE: Used gloves, disposable lab coats, and absorbent materials from spill cleanups should be placed in a sealed, labeled hazardous waste bag and disposed of as solid hazardous waste.

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Wear Appropriate PPE: Don the PPE specified for spill cleanup.

  • Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels to absorb large quantities of the neat compound.

  • Collect Waste: Carefully collect the absorbent material and spilled compound and place it in the designated hazardous waste container for halogenated organic solids.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's EHS department.

Disposal Workflow

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Don Appropriate PPE B Handle in Chemical Fume Hood A->B C Unused Compound F Segregate as 'Halogenated Organic Waste' C->F D Contaminated Labware D->F E Contaminated PPE E->F G Use Labeled, Compatible Hazardous Waste Container F->G H Store in Secure Satellite Accumulation Area G->H I Contact EHS or Licensed Waste Contractor for Pickup H->I

References

Personal protective equipment for handling 8-Fluoro-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is essential to minimize exposure and ensure personal safety when handling 8-Fluoro-2-methylquinolin-4-ol. The required level of PPE varies depending on the specific laboratory activity being performed.

ActivityRequired Personal Protective Equipment
Routine Handling & Preparation - Chemical-resistant gloves (e.g., nitrile) - Laboratory coat - Safety glasses with side shields
Weighing & Transfer of Solids - Chemical-resistant gloves (double-gloving recommended) - Laboratory coat - Chemical splash goggles - Face shield - Use of a chemical fume hood or ventilated balance enclosure is mandatory.
Accidental Spills or Releases - NIOSH-approved air-purifying respirator with an organic vapor cartridge and particulate prefilter - Chemical-resistant gloves - Chemical splash goggles - Disposable gown or coveralls

Operational Plan: A Step-by-Step Approach to Safe Handling

A systematic operational plan is critical for minimizing risk from the moment the compound is received to its final disposal.

1. Pre-Handling Procedures:

  • Information Review: All personnel must review this guide and any available safety information before handling the compound.

  • Area Designation: All work with this compound should be conducted in a designated, well-ventilated area, preferably within a certified chemical fume hood.

  • Spill Kit: Ensure a fully stocked spill kit is readily accessible. The kit should contain appropriate absorbent materials, personal protective equipment, and waste disposal bags.

2. Handling Procedures:

  • Personal Hygiene: Avoid eating, drinking, or smoking in the designated handling area.

  • Engineered Controls: Use a chemical fume hood for all procedures that may generate dust or aerosols.

  • Containment: Handle the compound on a disposable bench liner to contain any potential spills.

3. Post-Handling Procedures:

  • Decontamination: Thoroughly decontaminate the work area and any equipment used with an appropriate solvent. Collect all cleaning materials as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. This compound should be treated as hazardous waste.

  • Unused Compound: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

  • Contaminated Labware (e.g., glassware, pipette tips): Rinse with a suitable solvent, collecting the rinsate as hazardous waste. Dispose of the rinsed labware as solid hazardous waste.

  • Contaminated PPE (e.g., gloves, disposable lab coats): Place in a designated, sealed hazardous waste bag and dispose of as solid hazardous waste.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_info Review Safety Information prep_area Designate Handling Area (Chemical Fume Hood) prep_spill Ensure Spill Kit Accessibility handle_ppe Don Appropriate PPE prep_spill->handle_ppe handle_weigh Weighing and Transfer (in Fume Hood) handle_exp Perform Experiment post_decon Decontaminate Work Area and Equipment handle_exp->post_decon post_wash Wash Hands Thoroughly disp_chem Unused Compound as Hazardous Waste post_wash->disp_chem disp_labware Contaminated Labware as Hazardous Waste disp_ppe Contaminated PPE as Hazardous Waste

Caption: Workflow for the safe handling and disposal of this compound.

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